Boc-Nalpha-methyl-4-chloro-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine
CAS Number: 179033-68-2
Introduction: The Strategic Advantage of N-Methylation in Peptide Synthesis
In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. Native peptides, while exhibiting high specificity and potency, are often hampered by metabolic instability, poor membrane permeability, and conformational flexibility, which can limit their oral bioavailability and in vivo efficacy.[1] N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful tool to overcome these limitations.[1][2][3] The incorporation of N-methylated amino acids, such as Boc-Nα-methyl-4-chloro-L-phenylalanine, into a peptide sequence can induce profound changes in its physicochemical properties, leading to improved proteolytic resistance, increased lipophilicity, and constrained conformational freedom.[2][4] This constrained conformation can pre-organize the peptide into its bioactive form, enhancing receptor affinity and specificity.[1]
This technical guide provides a comprehensive overview of Boc-Nα-methyl-4-chloro-L-phenylalanine, a key building block for the synthesis of modified peptides. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and discuss its applications in the design of next-generation peptide therapeutics.
Physicochemical and Structural Properties
Boc-Nα-methyl-4-chloro-L-phenylalanine is a non-natural amino acid derivative that combines three key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, an Nα-methyl group, and a chloro-substituted aromatic side chain. Each of these modifications imparts specific and advantageous characteristics for peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 179033-68-2 | [5] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [5] |
| Molecular Weight | 313.78 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 120-126 °C | [5] |
| Optical Rotation | [α]²⁰/D −79 ± 2° (c=1 in ethanol) | [5] |
| Purity | ≥98% | [5] |
| Storage Conditions | 2-8 °C, desiccate | [5] |
The Boc group provides robust protection of the amino terminus during peptide coupling reactions and can be cleanly removed under acidic conditions that are orthogonal to many side-chain protecting groups.[1] The Nα-methyl group sterically hinders the amide bond, making it less susceptible to enzymatic cleavage by proteases.[2] Furthermore, it restricts the conformational flexibility of the peptide backbone, which can lead to a more defined secondary structure.[1] The 4-chloro substituent on the phenyl ring increases the hydrophobicity of the side chain, which can enhance membrane permeability and potentially modulate receptor-binding interactions.
Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine: A Validated Protocol
The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is a multi-step process that begins with the commercially available 4-chloro-L-phenylalanine. The following protocol is a robust and scalable method adapted from established procedures for the Boc protection and subsequent N-methylation of amino acids.
Step 1: Boc Protection of 4-chloro-L-phenylalanine
This initial step protects the primary amine of the starting material, rendering it ready for N-methylation.
Diagram 1: Boc Protection of 4-chloro-L-phenylalanine.
Methodology:
-
Dissolution: Dissolve 4-chloro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-4-chloro-L-phenylalanine as a white solid.
-
Step 2: N-Methylation of Boc-4-chloro-L-phenylalanine
The introduction of the methyl group onto the nitrogen of the Boc-protected amino acid is a critical step, achieved here using sodium hydride and methyl iodide.[6]
Diagram 2: N-Methylation of Boc-4-chloro-L-phenylalanine.
Methodology:
-
Preparation: To a solution of Boc-4-chloro-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Stir the suspension at 0 °C for 30 minutes.
-
Methyl Iodide Addition: Add methyl iodide (2.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to ~3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Nα-methyl-4-chloro-L-phenylalanine.
Quality Control and Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized Boc-Nα-methyl-4-chloro-L-phenylalanine.
High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 220 nm and 254 nm.
-
Expected Outcome: A single major peak with a purity of ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the diastereotopic β-protons of the phenylalanine backbone (doublets of doublets between 3.0 and 3.4 ppm), the α-proton (a multiplet around 4.5-4.8 ppm), and the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, ~7.0-7.3 ppm).
-
¹³C NMR (125 MHz, CDCl₃): The spectrum should display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the carbons of the Boc group, the N-methyl carbon, the aliphatic carbons of the phenylalanine backbone, and the carbons of the 4-chlorophenyl ring.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative mode.
-
Expected Result: A prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 312.1.
Applications in Peptide Synthesis and Drug Discovery
Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable building block for the solid-phase peptide synthesis (SPPS) of modified peptides with enhanced therapeutic potential.[5] Its incorporation can lead to:
-
Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, prolonging the in vivo half-life of the peptide.[2]
-
Enhanced Membrane Permeability: The increased lipophilicity from both the N-methyl group and the 4-chlorophenyl side chain can improve the peptide's ability to cross cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[4]
-
Conformational Constraint: By restricting the rotation of the peptide backbone, this modified amino acid can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[1]
The coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine in SPPS can be more challenging than for non-methylated amino acids due to the increased steric hindrance of the secondary amine. The use of more potent coupling reagents, such as HATU or HCTU, and extended coupling times are often necessary to achieve high coupling efficiencies.
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine (CAS No. 179033-68-2) is a strategically designed, non-natural amino acid that offers significant advantages for the development of peptide-based therapeutics. Its unique combination of a Boc-protecting group, an Nα-methyl group, and a 4-chlorophenyl side chain provides a powerful tool for medicinal chemists to enhance the stability, permeability, and potency of peptide drug candidates. The detailed synthesis and analytical protocols provided in this guide offer a validated pathway for researchers to produce this valuable building block and unlock its potential in their drug discovery programs.
References
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690.
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
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Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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Table of Contents. The Royal Society of Chemistry. Available at: [Link]
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N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Available at: [Link]
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A Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid derivative engineered for advanced applications in peptide synthesis and medicinal chemistry. This guide provides an in-depth technical overview of this compound, beginning with its fundamental physicochemical properties, most notably its precise molecular weight of 313.76 g/mol .[1][2] We will explore the strategic rationale behind its unique structural features: the Boc protecting group, the stability-enhancing Nα-methylation, and the modulating 4-chloro substitution. This document details generalized, field-proven protocols for its synthesis, purification, and rigorous analytical characterization, emphasizing self-validating methodologies to ensure scientific integrity. Furthermore, it contextualizes the compound's critical role as a building block in the development of next-generation peptide therapeutics with enhanced proteolytic stability, membrane permeability, and oral bioavailability.
Introduction to Modified Amino Acids in Medicinal Chemistry
The therapeutic potential of peptides is often constrained by inherent pharmacological weaknesses, such as rapid enzymatic degradation and poor oral availability.[3][4] The field of medicinal chemistry surmounts these challenges by incorporating unnatural amino acids (UAAs) designed to imbue peptide scaffolds with drug-like properties.[5] Boc-Nα-methyl-4-chloro-L-phenylalanine is a quintessential example of a UAA engineered with three distinct, synergistic modifications.
The Strategic Role of N-Methylation
N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to enhance the pharmacokinetic profile of a peptide.[6][7] This single modification confers significant advantages:
-
Proteolytic Resistance: The methyl group provides steric hindrance, disrupting the hydrogen-bonding patterns recognized by proteases and shielding the adjacent peptide bond from enzymatic cleavage.[8][9] This dramatically increases the peptide's in-vivo half-life.
-
Enhanced Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation can disrupt the internal hydrogen bond networks that often render peptides impermeable to cell membranes. This modification increases lipophilicity and is a key tactic for improving oral bioavailability.[3][4][10][11]
-
Conformational Control: The methyl group restricts rotation around the peptide bond, locking the backbone into a more defined conformation, which can lead to enhanced binding affinity and receptor selectivity.[9][12]
The Impact of Phenyl Ring Halogenation
The introduction of a halogen, in this case, chlorine at the 4-position (para) of the phenyl ring, is a well-established tactic in drug design to modulate a molecule's properties.[13] Halogenation can influence lipophilicity, metabolic stability, and binding interactions.[13][14][15] The chlorine atom alters the electronic nature of the aromatic ring and can participate in specific "halogen bonds" with biological targets, potentially enhancing binding affinity and selectivity.[13][16]
Core Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is foundational to its effective application.
Chemical Structure and Nomenclature
The structure combines a phenylalanine core with the three key modifications discussed.
Caption: Chemical structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.
Molecular Formula and Weight Determination
The exact molecular weight is a critical parameter for synthesis, analytical characterization, and stoichiometric calculations in subsequent reactions.
-
Monoisotopic Mass: 313.10298 Da
This molecular weight is calculated based on the sum of the atomic weights of its constituent atoms. It is experimentally verified using high-resolution mass spectrometry, which separates ions based on their mass-to-charge ratio, providing definitive confirmation of the compound's identity.
Tabulated Physicochemical Data
The following table summarizes the key properties of Boc-Nα-methyl-4-chloro-L-phenylalanine, compiled from supplier technical data sheets.
| Property | Value | Source(s) |
| Molecular Weight | 313.76 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [1][2] |
| CAS Number | 179033-68-2 | [1] |
| Appearance | White powder | [1][2] |
| Purity | ≥ 98% (typically by HPLC) | [1][2] |
| Melting Point | 120-126 °C | [1] |
| Storage Conditions | 0-8°C, desiccated | [1][2] |
| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [1] |
Synthesis and Purification Workflow
The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine requires a multi-step approach involving protection and alkylation. The described protocol is a generalized workflow based on established chemical principles for amino acid modification.
Strategic Overview of Synthesis
The most common synthetic strategies involve starting with Boc-protected 4-chloro-L-phenylalanine and then performing N-methylation. This sequence is often preferred as direct Boc protection of a secondary amine can sometimes be less efficient. The core principle of the N-methylation step is the deprotonation of the Boc-protected amine followed by alkylation with a methylating agent.[17][18]
Caption: Generalized workflow for the synthesis and purification of the title compound.
Protocol: A Generalized Synthetic Route for N-Methylation
This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids and should be performed by trained chemists under appropriate laboratory conditions.[17][18]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-4-chloro-L-phenylalanine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling & Reagent Addition: Cool the solution to 0°C using an ice bath. Add iodomethane (CH₃I, ~5 equiv) to the stirred solution.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~5 equiv) portion-wise to the cooled solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the carboxylic acid and the Boc-protected amine, forming a dianion. The reaction is highly exothermic and produces hydrogen gas, necessitating slow addition and an inert atmosphere.
-
Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding isopropyl alcohol to consume any excess NaH, followed by water.
-
Workup: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl or citric acid solution) to a pH of ~2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final, high-purity Boc-Nα-methyl-4-chloro-L-phenylalanine.
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system that ensures quality.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Molecular Weight Verification & Purity | A major peak in the chromatogram with a mass spectrum showing the correct [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of 313.76 g/mol . |
| HPLC | Purity Assessment | A single major peak, indicating ≥98% purity, by integrating the peak area. Chiral HPLC can be used to confirm enantiomeric purity.[19][20] |
| NMR (¹H, ¹³C) | Structural Elucidation | The spectra should show characteristic peaks corresponding to all protons and carbons in the molecule, including the Boc group, the N-methyl singlet, and the aromatic signals of the 4-chlorophenyl ring, confirming the structure. |
| FT-IR | Functional Group Analysis | Presence of characteristic absorption bands for C=O (carbonyls of Boc and acid), O-H (acid), and C-Cl bonds. |
Protocol: Molecular Weight Verification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for confirming the molecular weight of the final product.[21][22][23]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Filter the sample through a 0.22 µm syringe filter.[22]
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Causality: The formic acid aids in the protonation of the analyte, making it suitable for positive ion mode mass spectrometry.
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. The mass spectrum for this peak should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 314.1, along with its characteristic chlorine isotope pattern.
Applications in Research and Drug Development
The true value of Boc-Nα-methyl-4-chloro-L-phenylalanine lies in its application as a specialized building block for creating peptides with superior therapeutic properties.
Incorporation into Bioactive Peptides
This derivative is designed for use in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to allow for coupling with the next amino acid in the sequence.[24] The coupling of the N-methylated amino acid itself can be challenging due to the increased steric hindrance of the secondary amine, often requiring more potent coupling reagents like HATU.[25]
Enhancing Pharmacokinetic Properties
The primary motivation for using this compound is to leverage the combined benefits of N-methylation and halogenation. Peptides incorporating this residue are rationally designed to exhibit:
-
High Protease Resistance: Leading to a longer duration of action in the body.[8][26]
-
Improved Cell Permeability: Aiding in transport across biological membranes and increasing the potential for oral bioavailability.[4][11]
-
Modulated Target Affinity: The specific steric and electronic contributions of the methyl and chloro groups can be used to fine-tune the binding interactions with a biological receptor or enzyme active site.
Caption: Relationship between structural features and therapeutic benefits.
Handling, Storage, and Safety
-
Handling: As with any fine chemical powder, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container at the recommended temperature of 0-8°C.[1][2] The compound should be protected from moisture and light to ensure long-term stability.
-
Safety: No specific toxicity data is widely available; therefore, the compound should be treated as potentially hazardous. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine is more than just a chemical reagent; it is a sophisticated tool for rational drug design. Its precise molecular weight of 313.76 g/mol is the starting point for its journey into complex peptide structures. By combining the stability-enhancing properties of N-methylation with the modulating effects of halogenation, this building block enables researchers to systematically overcome the traditional limitations of peptide-based therapeutics. Its use exemplifies the modern medicinal chemistry approach of engineering molecules with specific, predictable, and enhanced pharmacological properties, paving the way for more robust and effective drugs.
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Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
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- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 26. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. The strategic incorporation of three key chemical moieties—a tert-butyloxycarbonyl (Boc) protecting group, an Nα-methyl group, and a para-chloro substituent on the phenyl ring—endows this molecule with unique properties. These modifications provide steric hindrance, enhance proteolytic stability, modulate peptide conformation, and introduce potential halogen bonding interactions. This guide offers a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, details methods for its analytical characterization, and explores its critical applications in the development of novel peptide-based therapeutics and enzyme inhibitors.
Introduction: A Strategically Modified Building Block
In the landscape of drug discovery, particularly in the realm of peptide therapeutics, the limitations of natural amino acids—such as susceptibility to enzymatic degradation and poor membrane permeability—necessitate the use of modified analogues. Boc-Nα-methyl-4-chloro-L-phenylalanine stands out as a purpose-built building block designed to overcome these challenges.[1] Its structure is a convergence of three critical chemical modifications:
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern peptide synthesis, particularly in solution-phase and solid-phase methodologies. Its primary function is to temporarily block the reactivity of the α-amino group, allowing for controlled, regioselective formation of peptide bonds. Its lability under mild acidic conditions ensures its straightforward removal without compromising the integrity of the growing peptide chain.[2]
-
Nα-Methylation: The replacement of the amide proton with a methyl group is a profound structural alteration. This modification eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like α-helices and β-sheets. Concurrently, it introduces significant steric bulk that shields the adjacent peptide bond from cleavage by proteases, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptide.[3]
-
4-Chloro Phenyl Ring: Halogenation of the aromatic side chain serves multiple purposes. The chloro-substituent alters the electronic properties of the phenyl ring and can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and specificity.[4] Furthermore, this modification can enhance the lipophilicity of the amino acid, which may influence the pharmacokinetic profile of the final peptide drug.
This combination of features makes Boc-Nα-methyl-4-chloro-L-phenylalanine a highly valuable reagent for constructing peptides with improved stability, constrained conformations, and potentially enhanced biological activity.[1][3]
Physicochemical and Structural Properties
The fundamental properties of Boc-Nα-methyl-4-chloro-L-phenylalanine are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 179033-68-2 | [1][5] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [1][5] |
| Molecular Weight | 313.76 g/mol | [1][3] |
| Appearance | White powder | [1][3] |
| Melting Point | 120-126 °C | [1] |
| Purity | ≥ 98% (typically by HPLC) | [1][3] |
| Optical Rotation | [α]D²⁰ = -79 ± 2º (c=1.008% in abs. EtOH) | [1] |
| Storage Conditions | Store at 0-8°C, desiccated | [1][3] |
Chemical Structure
The structure of Boc-Nα-methyl-4-chloro-L-phenylalanine is depicted below, highlighting its key functional groups.
Caption: Structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.
Synthesis and Purification
The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is typically achieved through a multi-step process starting from the commercially available 4-chloro-L-phenylalanine. A representative pathway involves two key transformations: Boc-protection of the primary amine followed by N-methylation.
Caption: General synthetic workflow.
Experimental Protocol: A Representative Synthesis
Causality Note: This protocol is a representative amalgamation of standard organic synthesis techniques. The choice of reagents and conditions is based on established methods for Boc-protection and N-methylation of amino acids.[2][6]
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine
-
Dissolution: To a 1 L flask, add 4-chloro-L-phenylalanine (19.96 g, 100 mmol) and dissolve it in a mixture of 1 M NaOH (110 mL, 110 mmol) and tert-butanol (250 mL). Stir until a clear solution is obtained.
-
Boc-Protection: Cool the solution to 0-5°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 22.9 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M KHSO₄ solution. A white precipitate will form.
-
Extraction: Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to yield Boc-4-chloro-L-phenylalanine as a white solid, which can be used in the next step without further purification if purity is high.
Step 2: Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine
-
Preparation: To a flame-dried 1 L flask under an inert atmosphere (N₂ or Ar), add a solution of Boc-4-chloro-L-phenylalanine (29.98 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 400 mL).
-
Deprotonation: Cool the solution to 0°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 8.8 g, 220 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0°C for 1 hour.
-
Methylation: Add methyl iodide (MeI, 7.5 mL, 120 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate with 1% acetic acid to afford the final product as a white powder.
Spectroscopic and Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic methods is employed. The expected data are based on the known chemical structure and analysis of similar compounds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the Boc group. A singlet for the N-methyl group should appear around 2.7-3.0 ppm. The aromatic region (~7.2-7.4 ppm) will display a pattern typical of a 1,4-disubstituted benzene ring (two doublets). The α-proton and the diastereotopic β-protons will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyls of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group will be near 80 ppm. Signals for the aromatic carbons and the aliphatic carbons (Cα, Cβ, and N-CH₃) will also be present.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected absorption bands include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid carbonyls (~1740 cm⁻¹ and ~1710 cm⁻¹), and C-H stretching vibrations. The absence of an N-H stretch around 3300 cm⁻¹ confirms successful N-methylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected mass for the protonated molecule [M+H]⁺ would be approximately 314.1054, corresponding to the formula C₁₅H₂₁ClNO₄⁺.
Applications in Research and Drug Development
The unique structural features of Boc-Nα-methyl-4-chloro-L-phenylalanine make it a powerful tool for addressing specific challenges in peptide design and drug discovery.[1][3]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This derivative is fully compatible with standard Boc- and Fmoc-based SPPS protocols. Its incorporation into a growing peptide chain follows the standard cycle of deprotection and coupling.
Caption: Use in a Solid-Phase Peptide Synthesis (SPPS) cycle.
The N-methyl group prevents the formation of inter-chain hydrogen bonds that can lead to aggregation and difficult synthesis sequences. This often improves coupling efficiency and the overall yield of the final peptide.[3]
Development of Protease-Resistant Therapeutics
Peptides containing N-methylated amino acids exhibit significantly enhanced resistance to degradation by proteases such as trypsin and chymotrypsin. This is a direct result of the steric hindrance provided by the methyl group, which prevents the peptide from adopting the necessary conformation to fit into the enzyme's active site. This property is paramount for developing peptide drugs with viable oral bioavailability or extended in vivo half-lives.
Design of Conformationally Constrained Peptides and Mimetics
The N-methyl group restricts the rotational freedom around the Cα-N bond (the phi, φ, dihedral angle), locking the peptide backbone into a more defined conformation. This conformational constraint is a powerful strategy in drug design to:
-
Increase Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity.
-
Enhance Selectivity: A rigid conformation can improve selectivity for a specific receptor subtype by disfavoring binding to off-target receptors.
-
Probe Structure-Activity Relationships (SAR): Systematically replacing standard amino acids with their N-methylated counterparts allows researchers to map the conformational requirements for biological activity.[3]
Safety and Handling
As with all laboratory chemicals, Boc-Nα-methyl-4-chloro-L-phenylalanine should be handled with appropriate care, following good laboratory practices.
| Aspect | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | [9][10] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [9] |
| Storage | Keep container tightly closed in a dry, cool (0-8°C), and well-ventilated place. | [1][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [9][10] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [9] |
Note: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.[9][10]
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine is more than a simple amino acid derivative; it is a sophisticated chemical tool engineered for the precise challenges of modern peptide chemistry and drug development. The combination of a stable protecting group, a backbone-modifying methyl group, and a functionally important chloro-substituent provides researchers with a versatile building block to create peptides with enhanced stability, defined conformations, and tailored biological activities. Its effective synthesis and well-understood properties ensure its continued role in advancing the frontiers of proteomics research and the design of next-generation therapeutics.
References
-
Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]
-
Boc-4-(2-chloro-Z-amino)-L-phenylalanine. J&K Scientific. [Link]
-
Boc-D-Phe(4-Cl)-OH. Aapptec Peptides. [Link]
-
Boc-L-phenylalanine methyl ester. PubChem, NIH. [Link]
-
4-Chloro-L-phenylalanine. PubChem, NIH. [Link]
-
N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. [Link]
-
Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... ResearchGate. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Boc-Nalpha-methyl-4-chloro-L-phenylalanine solubility data
An In-depth Technical Guide to the Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its unique structural features—a lipophilic tert-butyloxycarbonyl (Boc) protecting group, N-methylation of the alpha-amino group, and a chloro-substitution on the phenyl ring—collectively influence its physicochemical properties, most notably its solubility. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines detailed protocols for its empirical determination, and presents expected solubility profiles in a range of common laboratory solvents. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data crucial for applications in drug discovery and process development.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability. Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological assays. Boc-Nα-methyl-4-chloro-L-phenylalanine, as a building block for therapeutic peptides, is no exception. Understanding its solubility is paramount for:
-
Reaction Condition Optimization: Ensuring homogeneous reaction conditions in solution-phase peptide synthesis.
-
Purification Strategy Development: Selecting appropriate solvent systems for crystallization and chromatography.
-
Formulation Design: For direct use in biological assays or as a precursor in a drug product.
-
Predictive Modeling: Informing structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical, field-proven methodologies for its accurate measurement.
Factors Influencing the Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine
The solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine is a multifactorial property dictated by its molecular structure. A logical analysis of its constituent parts allows for a predictive understanding of its behavior in different solvent environments.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is inherently hydrophobic and significantly reduces the polarity of the alpha-amino group. This modification drastically decreases aqueous solubility while enhancing solubility in non-polar organic solvents. Generally, Boc-protected amino acids exhibit good solubility in solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.
-
N-Methylation: The introduction of a methyl group on the alpha-nitrogen has several consequences. It increases the steric bulk around the amide bond and removes a hydrogen bond donor. While this can disrupt crystal lattice packing, potentially increasing solubility, it also adds to the overall lipophilicity of the molecule. Studies have shown that N-methylation can, in some contexts, lead to an increase in both lipophilicity and aqueous solubility.
-
4-Chloro Phenylalanine Side Chain: The chloro-substitution on the phenyl ring further increases the lipophilicity and molecular weight of the amino acid. The electron-withdrawing nature of the chlorine atom can also influence intermolecular interactions.
Overall Expected Solubility Profile:
Based on these structural features, Boc-Nα-methyl-4-chloro-L-phenylalanine is anticipated to be:
-
Highly soluble in polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane.
-
Moderately to highly soluble in esters such as ethyl acetate.
-
Sparingly soluble in polar protic solvents like methanol and ethanol.
-
Poorly soluble to practically insoluble in water and non-polar hydrocarbon solvents like hexanes.
The interplay of these functional groups is visualized in the logical relationship diagram below.
Caption: Logical diagram of structural features influencing solubility.
Experimental Determination of Solubility
Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility. This section provides detailed protocols for both.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method, though time-consuming, is the gold standard for this measurement.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Detailed Protocol:
-
Preparation:
-
To a series of glass vials, add an excess amount of solid Boc-Nα-methyl-4-chloro-L-phenylalanine (e.g., 10 mg). The exact mass should be recorded.
-
Pipette a precise volume of the desired solvent (e.g., 1.0 mL) into each vial. Solvents to test should include, at a minimum: water, methanol, ethyl acetate, dichloromethane, and dimethylformamide.
-
Include a blank (solvent only) for each solvent type.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification (HPLC-UV):
-
Prepare a stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine of known concentration in a suitable solvent (e.g., acetonitrile or DMF).
-
Generate a calibration curve by preparing a series of serial dilutions from the stock solution.
-
Analyze the filtered saturated solutions and the calibration standards by a validated HPLC-UV method. A C18 reversed-phase column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL, g/L, and molarity (mol/L).
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It often provides a lower value than thermodynamic solubility but is useful for early-stage drug discovery.
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The solution is incubated for a short period, and any precipitate formed is removed by filtration. The concentration of the remaining dissolved compound is then measured.
Detailed Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
-
Separation and Analysis:
-
Filter the contents of the wells through a solubility filter plate (e.g., Millipore MultiScreen).
-
Analyze the filtrate by HPLC-UV or LC-MS/MS, comparing the peak area to that of a reference standard prepared at the same theoretical concentration but without the filtration step.
-
Expected Solubility Data
Table 1: Estimated Thermodynamic Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine at 25 °C
| Solvent | Solvent Type | Expected Solubility Category | Estimated Solubility Range (g/L) |
| Water | Polar Protic | Very Sparingly Soluble | < 0.1 |
| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 |
| Ethyl Acetate | Polar Aprotic | Soluble | 50 - 150 |
| Dichloromethane (DCM) | Halogenated | Freely Soluble | > 200 |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 300 |
| Hexanes | Non-polar | Insoluble | < 0.01 |
Note: These values are estimations based on the chemical structure and qualitative data for analogous compounds. Experimental verification using the protocols in Section 3 is essential.
Conclusion and Recommendations
This guide has detailed the theoretical and practical considerations for understanding and determining the solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine. The compound's structure strongly suggests poor aqueous solubility and excellent solubility in common organic synthesis solvents. For any research or development program utilizing this important building block, the following is recommended:
-
Prioritize Experimental Verification: The provided protocols for thermodynamic and kinetic solubility should be performed to obtain precise and reliable data for your specific material lot and solvent systems.
-
Consider Solvent Mixtures: For applications requiring intermediate polarity, co-solvent systems (e.g., methanol/DCM, ethyl acetate/hexanes) can be systematically explored to fine-tune solubility.
-
pH-Dependence: While the Boc group and N-methylation reduce the ionizability of the N-terminus, the C-terminal carboxylic acid can be deprotonated at higher pH. The aqueous solubility is expected to increase significantly in basic aqueous solutions due to salt formation.
By applying the principles and methodologies outlined in this guide, researchers can confidently handle Boc-Nα-methyl-4-chloro-L-phenylalanine, optimizing its use in peptide synthesis and accelerating the drug discovery process.
References
- Baishixing Co.,Ltd. Protecting Amino Acids.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- Al-Ghabeish, M., et al. The effect of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797.
Stability of Boc-Nα-methyl-4-chloro-L-phenylalanine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the stability of Boc-Nα-methyl-4-chloro-L-phenylalanine, a critical building block in contemporary peptide synthesis and drug development. The unique structural features of this compound—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the backbone N-methylation, and the chlorinated phenyl ring—collectively influence its chemical behavior and stability profile. This document will delve into the intrinsic stability of the molecule, its predicted degradation pathways under various stress conditions, and recommended protocols for its handling, storage, and analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize this and similar complex amino acid derivatives in their work.
Introduction: The Significance of Modified Amino Acids in Peptide Therapeutics
The landscape of drug discovery is increasingly focused on peptide-based therapeutics due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited cell permeability. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of modified amino acids. Boc-Nα-methyl-4-chloro-L-phenylalanine is a prime example of such a strategically modified building block.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. Its key advantage is its stability under a broad range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1] This orthogonality is fundamental to multi-step peptide synthesis.[1]
-
Nα-Methylation: The introduction of a methyl group on the backbone amide nitrogen imparts significant conformational constraints and enhances proteolytic stability.[2] This modification can lead to improved bioavailability and a longer in-vivo half-life of peptide drugs.[3]
-
4-Chloro-L-phenylalanine: The presence of a chlorine atom on the phenyl ring can modulate the electronic properties and lipophilicity of the amino acid, potentially influencing receptor binding affinity and the overall pharmacokinetic profile of the resulting peptide.
Understanding the stability of this trifunctional molecule is paramount for ensuring the integrity of synthetic intermediates and the quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Handling Recommendations
A foundational understanding of the physicochemical properties of Boc-Nα-methyl-4-chloro-L-phenylalanine is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 179033-68-2 | [4] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [4] |
| Molecular Weight | 313.78 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 0-8 °C | [6][7] |
Handling and Storage:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C to minimize thermal degradation.[6][7]
-
Moisture: As with most Boc-protected amino acids, it is advisable to protect the compound from moisture to prevent slow hydrolysis of the Boc group, especially in the presence of any acidic impurities.
Predicted Degradation Pathways and Forced Degradation Studies
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[8][9] The following sections outline the predicted degradation pathways for Boc-Nα-methyl-4-chloro-L-phenylalanine under various stress conditions.
Acidic Hydrolysis
The primary degradation pathway under acidic conditions is the cleavage of the Boc protecting group.[1] This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield Nα-methyl-4-chloro-L-phenylalanine.
Caption: Potential sites of oxidative degradation.
Thermal Degradation
Thermal degradation of Boc-protected amines can occur at elevated temperatures, leading to the removal of the Boc group through a mechanism involving the formation of isobutylene and carbon dioxide. [10]This process can sometimes be advantageous as a "clean" deprotection method, but in the context of stability, it represents a degradation pathway. [10][11]
Photodegradation
Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. Upon exposure to UV light, the carbon-chlorine bond could potentially undergo homolytic cleavage, leading to the formation of radical species and subsequent degradation products.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of Boc-Nα-methyl-4-chloro-L-phenylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose. [12][13]
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating the intact Boc-Nα-methyl-4-chloro-L-phenylalanine from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in a ratio that provides good resolution and a reasonable retention time for the parent compound (e.g., 60:40 v/v). The exact ratio should be optimized.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine in the mobile phase at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
Forced Degradation Study Protocol
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C in a hot air oven for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 48 hours. Dissolve in the mobile phase before injection.
Analysis:
-
Analyze all stressed samples by the developed HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
For identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. [12][14]
Caption: Workflow for forced degradation studies.
Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine
While a specific, detailed protocol for the synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is not readily available in the literature, a general two-step synthesis can be proposed based on established methods for the N-methylation and Boc-protection of amino acids. [1][2] Step 1: Synthesis of N-methyl-4-chloro-L-phenylalanine
This can be achieved through reductive amination of 4-chloro-L-phenylalanine with formaldehyde and a reducing agent like sodium borohydride, or via other N-methylation strategies. [2] Step 2: Boc-protection of N-methyl-4-chloro-L-phenylalanine
The resulting N-methylated amino acid can then be protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. [1] Illustrative Protocol:
-
Dissolve N-methyl-4-chloro-L-phenylalanine in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide or triethylamine to adjust the pH to ~9-10.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction by acidifying the aqueous solution and extracting the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the cited literature, the expected NMR and IR spectral data can be predicted based on the molecular structure.
¹H NMR (in CDCl₃):
-
~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~2.8-3.2 ppm (m, 2H): Methylene protons (β-protons) adjacent to the aromatic ring.
-
~2.9 ppm (s, 3H): Protons of the N-methyl group.
-
~4.5-4.8 ppm (m, 1H): Methine proton (α-proton).
-
~7.1-7.3 ppm (m, 4H): Protons of the 4-chlorophenyl ring.
-
~9-10 ppm (br s, 1H): Carboxylic acid proton.
¹³C NMR (in CDCl₃):
-
~28 ppm: Carbons of the tert-butyl group.
-
~35-40 ppm: Methylene carbon (β-carbon).
-
~30-35 ppm: N-methyl carbon.
-
~55-60 ppm: Methine carbon (α-carbon).
-
~80 ppm: Quaternary carbon of the Boc group.
-
~128-135 ppm: Carbons of the 4-chlorophenyl ring.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~175 ppm: Carboxylic acid carbonyl carbon.
IR (KBr pellet):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2980 cm⁻¹: C-H stretch of the alkyl groups.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹: C=O stretch of the Boc carbamate.
-
~1490 cm⁻¹: C=C stretch of the aromatic ring.
-
~1160 cm⁻¹: C-O stretch of the Boc group.
-
~1090 cm⁻¹: C-Cl stretch.
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable, yet complex, building block for peptide synthesis. Its stability is governed by the interplay of its three key functional components. The Boc group dictates its acid lability, while the N-methylation provides enhanced enzymatic stability. The 4-chlorophenyl moiety may influence its electronic properties and susceptibility to photodegradation. A thorough understanding of these stability aspects, coupled with the use of robust analytical methods, is essential for the successful application of this compound in research and drug development. The protocols and predicted degradation pathways outlined in this guide provide a framework for scientists to assess the stability of this molecule and to develop strategies for its effective use.
References
-
Chem-Impex. (n.d.). Boc-N-methyl-4-chloro-L-phenylalanine. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-N-methyl-4-chloro-D-phenylalanine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. WordPress. Retrieved from [Link]
- Bhawal, S. S., Patil, R. A., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95854-95856.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- Rathi, O., & Shankarling, G. S. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- RSC Advances. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
ChemBK. (2024, April 9). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]
- Chemistry LibreTexts. (2022, April 26). 10.
- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
- ChemicalBook. (n.d.). DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum.
- MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester-COA-403833.
- PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine.
- Amino Acids. (n.d.). Boc-N-methyl-4-chloro-D-phenylalanine.
- Chem-Impex. (n.d.). Boc-4-methyl-L-phenylalanine.
- PubChem. (n.d.). Boc-L-phenylalanine methyl ester.
- Chem-Impex. (n.d.). Boc-4-chloro-L-phenylalanine.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant.
- PubMed. (n.d.). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution.
- Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH.
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- KEGG PATHWAY D
- MDPI. (n.d.).
- SpectraBase. (n.d.). N-T-Butoxycarbonyl-L-phenylalanine methyl ester.
- International Journal of Pharmaceutical Investigation. (n.d.).
- PubMed Central. (2025, April 25).
- Chem-Impex. (n.d.). Boc-N-metil-4-cloro-D-fenilalanina.
- iChemical. (n.d.). Boc-N-methyl-L-phenylalanine, CAS No. 37553-65-4.
- ResearchGate. (2025, August 6). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.
- PubMed. (2021, November 30).
- ResearchGate. (2025, August 5).
Sources
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Trifunctional Amino Acid
Boc-Nα-methyl-4-chloro-L-phenylalanine is not merely another building block; it is a strategic tool for molecular design in modern drug discovery. Its structure incorporates three distinct, high-impact modifications—N-terminal Boc protection, Nα-methylation, and para-chlorination of the phenyl ring—each addressing critical challenges in peptide and peptidomimetic therapeutics. The tert-butyloxycarbonyl (Boc) group offers a robust, yet mild, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[][2] The Nα-methyl group is a cornerstone of peptidomimetic design, sterically shielding the adjacent amide bond from enzymatic degradation and locking the peptide backbone's conformation, which can significantly enhance binding affinity and improve pharmacokinetic profiles by increasing lipophilicity.[3][4] Finally, the 4-chloro substituent provides a subtle but powerful modification, enhancing metabolic stability and potentially modulating binding interactions through halogen bonding. This guide provides a comprehensive overview of its structure, a validated synthesis protocol, its application in solid-phase peptide synthesis (SPPS), and critical handling procedures, grounded in established chemical principles.
Structural and Physicochemical Profile
The unique combination of functional groups in Boc-Nα-methyl-4-chloro-L-phenylalanine dictates its chemical behavior and utility. A summary of its core properties is essential for its effective application in synthesis and research.
Core Data
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-chlorophenyl)propanoic acid | N/A |
| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [5] |
| CAS Number | 179033-68-2 | [5] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [5] |
| Molecular Weight | 313.78 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 120-126 °C | [5] |
| Optical Rotation | [α]²⁰D = -79 ± 2° (c=1.008% in abs. EtOH) | [5] |
| Purity | ≥ 98% | [5] |
Molecular Structure Diagram
The structure is defined by the L-phenylalanine scaffold, featuring a chlorine atom at the 4-position of the phenyl ring, a methyl group on the alpha-amine, and a tert-butyloxycarbonyl (Boc) protecting group also on the alpha-amine.
Caption: 2D structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.
Synthesis Protocol: A Validated Pathway
The synthesis of N-methylated amino acids requires a robust strategy that prevents racemization and ensures high yields. The most reliable methods involve the N-alkylation of a temporarily protected amine, followed by the introduction of the final Boc protecting group. The ortho-nitrobenzenesulfonyl (o-NBS) protection strategy is particularly effective as it activates the nitrogen for methylation and can be cleaved under mild conditions.[6]
Synthesis Workflow
The multi-step synthesis transforms commercially available 4-chloro-L-phenylalanine into the target compound.
Caption: Synthetic pathway for Boc-Nα-methyl-4-chloro-L-phenylalanine.
Detailed Experimental Protocol
Rationale: This protocol is designed for high fidelity and scalability. The choice of o-NBS-Cl is critical; the resulting sulfonamide is acidic enough (pKa ≈ 5-6) to be deprotonated by a non-nucleophilic base like DBU, facilitating clean methylation without side reactions.[6] Thiolytic cleavage of the NBS group is highly efficient and orthogonal to many other protecting groups, including the subsequently installed Boc group.
Step 1: N-Protection with o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)
-
Dissolve 4-chloro-L-phenylalanine (1.0 equiv) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv) in portions while stirring vigorously.
-
Add a solution of o-NBS-Cl (1.1 equiv) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(o-NBS)-4-chloro-L-phenylalanine.
Step 2: N-Methylation
-
Dissolve the N-(o-NBS)-protected amino acid (1.0 equiv) in anhydrous DMF.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise at room temperature.
-
Add dimethyl sulfate (1.5 equiv) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate PPE.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate to yield the N-methylated intermediate.
Step 3: o-NBS Deprotection
-
Dissolve the N-methylated intermediate (1.0 equiv) in DMF.
-
Add potassium carbonate (K₂CO₃, 3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the mixture at room temperature for 2-3 hours until the yellow color disappears.
-
Dilute with water and wash with ether to remove thiophenol byproducts.
-
The aqueous layer containing the free N-methyl amino acid is carried forward directly.
Step 4: Boc Protection
-
To the aqueous solution from Step 3, add dioxane to improve solubility.
-
Adjust the pH to 9-10 with 1 M NaOH.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and stir vigorously at room temperature for 8-12 hours.
-
Wash the reaction mixture with hexane to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 3 with 1 M HCl, resulting in the precipitation of the final product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield Boc-Nα-methyl-4-chloro-L-phenylalanine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is as a building block for creating peptides with enhanced therapeutic properties.[5] Its N-methylation introduces a significant challenge and a key advantage. The tertiary amine is a weaker nucleophile and presents steric hindrance, which can slow coupling reactions. Therefore, high-potency coupling reagents are required for efficient incorporation.
Rationale for Reagent Choice: Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium salt-based reagents such as HATU or HBTU are the industry standard for coupling sterically hindered amino acids. They form a highly reactive acyl-uronium intermediate that rapidly acylates the incoming amine, minimizing side reactions and ensuring high coupling efficiency.
SPPS Workflow: Incorporation into a Peptide Chain
Caption: Workflow for coupling Boc-Nα-methyl-4-chloro-L-phenylalanine in SPPS.
Protocol for SPPS Coupling
-
Resin Preparation: Start with a deprotected peptide-resin (containing a free N-terminal amine). Swell the resin in DMF.
-
Activation: In a separate vessel, pre-activate Boc-Nα-methyl-4-chloro-L-phenylalanine (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test. Note: The test will be negative due to the absence of a primary amine, so a secondary amine test like the chloranil test is required to confirm coupling completion.
-
Deprotection: To continue synthesis, remove the Boc group by treating the resin with 30-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[2]
Safety, Handling, and Storage
Proper handling is crucial for ensuring researcher safety and maintaining compound integrity. While a specific SDS for this exact molecule is not publicly indexed, data from analogous compounds provide a strong basis for safe handling protocols.[7][8]
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | Prevents skin and eye contact with the fine powder. |
| Handling | Handle in a well-ventilated area or fume hood. Avoid dust formation. | Minimizes inhalation risk. Fine organic powders can be respiratory irritants.[7] |
| Storage | Store at 0-8 °C in a tightly sealed container. Keep in a dry place. | Low temperature and dry conditions prevent degradation of the Boc group and hydrolysis.[5] |
| Spill Response | Sweep up solid spills carefully to avoid creating dust. Place in a sealed container for disposal. | Prevents dispersal and exposure.[7] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Strong acids will cleave the Boc group. Oxidizing agents may react with the aromatic ring.[8] |
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine is a highly engineered amino acid derivative that offers medicinal chemists precise control over peptide structure and function. Its N-methyl group provides enzymatic stability and conformational constraint, while the 4-chloro substituent offers avenues for modulating bioactivity and metabolic fate.[][10] Its successful application hinges on the use of validated synthetic protocols and optimized coupling strategies to overcome the steric hindrance inherent to N-methylated residues. As the demand for more drug-like peptides continues to grow, the strategic incorporation of such unnatural amino acids will remain a cornerstone of innovative therapeutic design.[11][12]
References
-
Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, ACS Publications. Available at: [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central, PMC. Available at: [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available at: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
Der-Ghazarian, T., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
-
PubChem. N-Boc-4-Methyl-L-phenylalanine. Available at: [Link]
-
PubChem. Boc-2-chloro-L-phenylalanine. Available at: [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
-
AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. Available at: [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine in Peptide Drug Discovery
Abstract
The rational design of peptide-based therapeutics necessitates the use of building blocks that overcome the intrinsic limitations of natural amino acids, such as poor metabolic stability and limited conformational diversity. Boc-Nα-methyl-4-chloro-L-phenylalanine is a non-proteinogenic amino acid specifically engineered to address these challenges. Its unique trifecta of features—an N-terminal Boc protecting group for streamlined synthesis, an Nα-methyl group on the peptide backbone, and a chloro-substituted aromatic side chain—provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. This technical guide elucidates the core applications of this compound, explains the mechanistic rationale behind its use, and provides detailed protocols for its successful incorporation into synthetic peptides.
Introduction: The Imperative for Modified Amino Acids
Peptides offer high selectivity and potency as therapeutic agents, but their development is often hampered by rapid proteolytic degradation and poor membrane permeability.[1][2] The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy to mitigate these liabilities.[3][4] NPAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to enzymatic cleavage.[3][5]
Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically derived amino acid that serves as a critical building block in peptide synthesis and drug development.[6][7] It belongs to a class of NPAAs characterized by two key modifications:
-
Nα-Methylation: The addition of a methyl group to the backbone amide nitrogen. This simple modification profoundly impacts the peptide's properties by eliminating a hydrogen bond donor, inducing steric hindrance that restricts backbone rotation, and increasing resistance to proteases.[2][5]
-
Side-Chain Halogenation: The substitution of a hydrogen atom with a chlorine atom on the phenyl ring. This modification alters the electronic and steric properties of the side chain, influencing binding affinity and metabolic stability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value and practical application of this versatile building block.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis and molecular design.
| Property | Value | Source |
| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [6] |
| CAS Number | 179033-68-2 | [6] |
| Molecular Formula | C₁₅H₂₀NO₄Cl | [6] |
| Molecular Weight | 313.76 g/mol | [6] |
| Appearance | White powder | [6] |
| Purity | ≥ 98% | [6] |
| Storage Conditions | 0-8°C | [6] |
| Protecting Group | Boc (tert-butyloxycarbonyl) | [6][] |
Core Applications & Mechanistic Rationale
The incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine is not arbitrary; it is a deliberate design choice to impart specific, desirable characteristics to a peptide.
Enhancing Pharmacokinetic Profiles
-
Proteolytic Stability: N-methylation is a well-established strategy to increase resistance to enzymatic degradation.[2] Proteases recognize and cleave peptide bonds based on specific substrate conformations and hydrogen-bonding patterns. The N-methyl group sterically hinders the approach of proteases and removes the amide proton, disrupting the hydrogen bond network essential for enzyme recognition.[5]
-
Membrane Permeability: The N-methyl group can enhance lipophilicity, which may improve a peptide's ability to cross cellular membranes.[5] This is crucial for developing orally bioavailable peptide drugs or those that need to reach intracellular targets.
Conformational Control and Receptor Binding
The N-methyl group introduces significant steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[2] This has two major consequences:
-
Pre-organization: It reduces the conformational flexibility of the peptide, which can pre-organize it into a bioactive conformation—the specific shape required for optimal interaction with its biological target.[2] This reduces the entropic penalty of binding, potentially leading to a significant increase in receptor affinity and selectivity.
-
Cis-Amide Bond Stabilization: N-methylation can favor the formation of cis-amide bonds, a conformation rarely seen with natural amino acids but often critical for the activity of certain natural products and cyclic peptides.
The 4-chloro substituent on the phenyl ring further refines binding interactions through increased hydrophobicity and the potential for halogen bonding, contributing to higher target affinity.
Application in Structure-Activity Relationship (SAR) Studies
Boc-Nα-methyl-4-chloro-L-phenylalanine is an invaluable tool for probing the binding pockets of receptors and enzymes.[7] By systematically replacing a natural phenylalanine residue with this analog, researchers can dissect the importance of:
-
Backbone Conformation: Does restricting the backbone at a specific position increase or decrease activity?
-
Hydrogen Bonding: Is the amide proton at that position a critical hydrogen bond donor for binding?
-
Side-Chain Interactions: How does the introduction of a chloro group, which alters the electronics and size of the aromatic ring, affect binding affinity?
This systematic approach allows for the fine-tuning of peptide leads to optimize their biological activity.[7]
Visualization of Key Concepts
Visual aids are critical for understanding the structural impact of this modification and its incorporation workflow.
Caption: Impact of Nα-methylation on the peptide backbone.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation via SPPS
The incorporation of N-methylated amino acids presents a synthetic challenge due to the increased steric hindrance of the secondary amine.[9] Standard coupling conditions are often sluggish and result in low yields. The following Boc-chemistry solid-phase peptide synthesis (SPPS) protocol is optimized for such residues.
Materials & Reagents
-
Resin: Appropriate solid support (e.g., MBHA or PAM resin).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade).
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Neutralization Base: N,N-Diisopropylethylamine (DIEA).
-
Amino Acids: Boc-Nα-methyl-4-chloro-L-phenylalanine and other required Boc-protected amino acids.[][10]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Monitoring Reagent: Bromophenol blue solution in DMF.[9]
-
Cleavage Cocktail: Reagent K or similar, appropriate for side-chain protecting groups.
Step-by-Step Methodology
This protocol assumes a starting scale of 0.1 mmol on a peptide synthesizer or in a manual reaction vessel.
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Boc Deprotection:
-
Treat the resin with 30-50% TFA in DCM for 1 minute.
-
Drain and repeat with fresh TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling (The Critical Step):
-
In a separate vessel, dissolve 4 equivalents of Boc-Nα-methyl-4-chloro-L-phenylalanine (relative to resin substitution) and 3.9 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIEA to the activation mixture.
-
Allow the solution to pre-activate for 5 minutes at room temperature.[9]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Note: The steric hindrance necessitates a longer coupling time compared to standard amino acids.
-
-
Monitoring the Coupling Reaction:
-
Due to the N-methylation, the standard ninhydrin test will yield a false negative. The bromophenol blue test is required.[9]
-
Take a small sample of resin beads, wash with methanol, and add the bromophenol blue solution.
-
Result: A yellow color indicates complete coupling. A blue or green color indicates an incomplete reaction, and a second coupling (recouple) should be performed.[9]
-
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final residue is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the appropriate cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Conclusion
Boc-Nα-methyl-4-chloro-L-phenylalanine is a highly specialized chemical tool that empowers peptide chemists to rationally design drug candidates with superior pharmacological properties. By providing a means to strategically introduce conformational constraints, enhance proteolytic stability, and probe molecular interactions, this compound serves as a cornerstone in the synthesis of next-generation peptide therapeutics.[6][11] The successful application of this building block, guided by the principles and protocols outlined in this guide, can significantly accelerate the journey from a peptide lead to a viable clinical candidate.
References
-
Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Illuminating peptide drug discovery via unnatural amino acid incorporation. Poster Board #3361. Available at: [Link]
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research. Available at: [Link]
-
Lungo, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science Publishers. Available at: [Link]
-
Hossain, M. A., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Biotechnology and Applied Biochemistry. Available at: [Link]
-
Nayak, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
- 1. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Chloro-substituted Phenylalanine in Peptides: A Technical Guide for Researchers
Abstract
The substitution of native amino acids with non-canonical counterparts represents a powerful strategy in peptide chemistry and drug discovery. Among these, chloro-substituted phenylalanine (Phe(Cl)) isomers have emerged as versatile tools for modulating peptide conformation, enhancing biological activity, and serving as unique molecular probes. This technical guide provides an in-depth exploration of the role of chloro-substituted phenylalanine in peptides, drawing on field-proven insights and established methodologies. We will delve into the synthetic protocols for incorporating these analogs, analyze their profound impact on peptide structure and function, and present the experimental workflows required to validate their effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chloro-substituted phenylalanine in their work.
Introduction: Beyond the Canonical Twenty
The functional landscape of a peptide is intrinsically linked to its primary sequence and the resulting three-dimensional structure. While the twenty proteinogenic amino acids offer a vast combinatorial space, the introduction of unnatural amino acids, such as chloro-substituted phenylalanine, provides a means to rationally engineer novel properties. The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine might seem a subtle modification, but it imparts significant changes in steric bulk, electronics, and hydrophobicity.
These changes can be strategically exploited to:
-
Enforce Conformational Constraints: The steric and electronic influence of the chlorine atom can restrict the rotational freedom of the phenyl side chain, thereby influencing the peptide backbone and promoting specific secondary structures.
-
Modulate Biological Activity: Alterations in hydrophobicity and electronic distribution can enhance binding affinity and selectivity for biological targets such as receptors and enzymes.
-
Improve Pharmacokinetic Properties: The C-Cl bond is metabolically stable, and its introduction can block sites of enzymatic degradation, increasing the peptide's in vivo half-life.
-
Serve as a Spectroscopic Probe: The chlorine atom can be used as a probe in NMR spectroscopy and as a heavy atom in X-ray crystallography to facilitate structural studies.
This guide will focus on the three main positional isomers: ortho-chlorophenylalanine (Phe(2-Cl)), meta-chlorophenylalanine (Phe(3-Cl)), and para-chlorophenylalanine (Phe(4-Cl)), each offering a unique set of properties.
Physicochemical Properties of Chloro-substituted Phenylalanine Isomers
The position of the chlorine atom on the phenyl ring dictates its influence on the amino acid's properties. The following table summarizes the key physicochemical parameters of the chloro-substituted phenylalanine isomers in comparison to the native L-phenylalanine.
| Property | L-Phenylalanine | L-Phe(2-Cl) (ortho) | L-Phe(3-Cl) (meta) | L-Phe(4-Cl) (para) | Rationale for Change |
| Molecular Weight ( g/mol ) | 165.19 | 199.63 | 199.63 | 199.63 | Addition of a chlorine atom. |
| Hydrophobicity (logP) | ~1.79 | Increased | Increased | Increased | The chloro-substituent is hydrophobic, increasing the overall non-polar character of the side chain. |
| Electronic Effect | Neutral | Inductive: -I | Inductive: -I | Inductive: -I, Resonance: +R | The high electronegativity of chlorine exerts a strong electron-withdrawing inductive effect (-I). In the para position, this is partially offset by a weak electron-donating resonance effect (+R). |
| Steric Hindrance | Moderate | High | Moderate | Low | The ortho position creates the most significant steric clash, restricting the rotation of the phenyl ring. The para position has the least steric impact on the peptide backbone. |
Synthesis and Incorporation into Peptides
The most common method for incorporating chloro-substituted phenylalanine into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Fmoc-protected chloro-phenylalanine derivatives are commercially available, streamlining their integration into standard synthesis protocols.[1][2][3]
Experimental Protocol: Fmoc-SPPS of a Peptide Containing L-Phe(4-Cl)
This protocol outlines the manual synthesis of a model peptide containing L-Phe(4-Cl) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-L-Phe(4-Cl)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether (cold)
Workflow:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (unreacted primary amines), repeat the coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, using Fmoc-L-Phe(4-Cl)-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a chloro-phenylalanine containing peptide.
Impact on Peptide Conformation and Biological Activity
The incorporation of chloro-substituted phenylalanine can profoundly influence a peptide's structure and its interaction with biological targets.
Conformational Control
The chlorine atom imposes conformational restrictions through a combination of steric and electronic effects.
-
Steric Effects: The ortho-chloro substitution provides the most significant steric barrier, hindering the free rotation of the phenyl ring around the Cβ-Cγ bond. This can force the peptide backbone into specific dihedral angles, promoting the formation of turns or helical structures.
-
Electronic Effects and Non-covalent Interactions: The electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring. This can influence intramolecular interactions, such as CH-π interactions, which are crucial for stabilizing folded peptide structures.[5] Studies on cyclic peptides have shown a linear relationship between the conformational free energies and the Hammett constants of 4-substituted phenylalanines, indicating that electronic effects can be used to fine-tune the conformational equilibrium.[5]
Modulation of Biological Activity
-
Receptor Binding: The altered hydrophobicity and electronic profile of the chloro-phenylalanine side chain can lead to enhanced binding at a receptor's active site. The chlorine atom can form favorable halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the receptor, providing an additional stabilizing interaction.
-
Enzyme Inhibition: p-Chlorophenylalanine (PCPA) is a well-documented irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2][6] This property has made it a valuable tool in neurobiology to study the effects of serotonin depletion.[7][8][9]
-
Metabolic Stability: The C-Cl bond is resistant to enzymatic degradation. Placing a chloro-substituted phenylalanine at a position susceptible to proteolytic cleavage can significantly enhance the peptide's stability and in vivo half-life.
Caption: Chloro-substitution can enhance peptide-receptor binding through additional halogen bonding interactions.
Chloro-substituted Phenylalanine as a Molecular Probe
Beyond modulating biological activity, chloro-substituted phenylalanine serves as a valuable tool for biophysical studies.
NMR Spectroscopy
The presence of a halogen atom on the phenyl ring alters the chemical shifts of nearby protons, providing a sensitive probe for the local environment. 1D and 2D NMR techniques, such as COSY, TOCSY, and NOESY, can be used to elucidate the three-dimensional structure of the peptide in solution. The distinct signals from the chloro-phenylalanine residue can report on its proximity to other residues, solvent exposure, and its involvement in intramolecular interactions.[10]
X-ray Crystallography
The chlorine atom is significantly more electron-dense than hydrogen, making it a useful "heavy atom" in X-ray crystallography.[11][12] Its presence can aid in solving the phase problem, which is often a bottleneck in determining the crystal structure of novel peptides. This allows for the precise, atomic-level visualization of the peptide's conformation and intermolecular interactions in the solid state.[5][13]
Toxicity and Off-Target Effects
While a powerful tool, it is crucial to consider the potential toxicity and off-target effects of incorporating chloro-substituted phenylalanine, particularly p-chlorophenylalanine (PCPA). Studies have shown that PCPA can be toxic to cells, such as mouse neuroblastoma cells, and can inhibit their growth.[14][15] It has also been observed that PCPA is not incorporated into nascent polypeptides, meaning it does not compete with phenylalanine or tyrosine for tRNA aminoacylation.[14] Its primary mechanism of action in vivo is the inhibition of serotonin synthesis, which can have widespread physiological effects.[6][16] Therefore, when designing peptides for therapeutic applications, the potential for such off-target effects must be carefully evaluated.
Conclusion and Future Outlook
Chloro-substituted phenylalanine is a powerful and versatile non-canonical amino acid that offers a wealth of opportunities for peptide design and drug discovery. From enforcing specific conformations and enhancing biological activity to serving as a valuable biophysical probe, its applications are extensive. The commercial availability of Fmoc-protected derivatives makes its incorporation into peptides straightforward using standard SPPS protocols.
As our understanding of the subtle forces that govern peptide structure and function grows, the rational design of peptides using tools like chloro-substituted phenylalanine will become increasingly sophisticated. Future work will likely focus on a more comprehensive comparison of the different isomers in various peptide scaffolds, the exploration of di- and tri-chloro-substituted phenylalanines, and their use in combination with other non-canonical amino acids to create peptides with highly tailored properties for therapeutic and biotechnological applications.
References
-
ChemBK. (2024, April 9). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]
-
Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. Available at: [Link]
-
AAPPTec Peptides. (n.d.). Fmoc-Phe(4-Cl)-OH [175453-08-4]. Retrieved from [Link]
-
Guchhait, G., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, 31(2), e3667. Available at: [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1047, pp. 39-62). Humana Press.
-
Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Carr, L. A., & Rissler, C. A. (1993). Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. Brain Research. Molecular Brain Research, 17(1-2), 36–40. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Garcia-Aragon, J., et al. (1989). The effects of p-chlorophenylalanine (PCPA) treatment on the substance P content measured in discrete brain nuclei of normal and neonatally-induced hypothyroid rats. Neuropeptides, 13(4), 253–259. Available at: [Link]
-
Lipton, M. A., et al. (1967). p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats. Science, 156(3772), 248–250. Available at: [Link]
-
Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111–115. Available at: [Link]
-
Rele, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698–710. Available at: [Link]
-
El-Faham, A., & Almarhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998–1035. Available at: [Link]
-
Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Indian Institute of Science. Retrieved from [Link]
-
Santos, J., et al. (2008). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 130(1), 292–304. Available at: [Link]
-
El-Faham, A., & Almarhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1035. Available at: [Link]
-
Asua, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7270. Available at: [Link]
-
Rele, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710. Available at: [Link]
-
Balaban, P. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link]
-
Wang, Y., et al. (2024). Oral GAD65-L. lactis Vaccine Halts Diabetes Progression in NOD Mice by Orchestrating Gut Microbiota–Metabolite Crosstalk and Fostering Intestinal Immunoregulation. Pharmaceutics, 16(1), 131. Available at: [Link]
-
Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1368, 81–98. Available at: [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. The Biochemical journal, 174(3), 931–938. Available at: [Link]
-
Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1779, 13–28. Available at: [Link]
-
Al-Mokadem, A. S., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules (Basel, Switzerland), 28(14), 5431. Available at: [Link]
-
Gözü, K., & Akcasu, A. (1980). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Arzneimittel-Forschung, 30(5), 793–795. Available at: [Link]
-
Amorim, M., et al. (2023). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 24(13), 11100. Available at: [Link]
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- 7. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Efficient Coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of N-Methylated, Halogenated Amino Acids
In the landscape of modern peptide chemistry and drug development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based agents. Boc-Nα-methyl-4-chloro-L-phenylalanine stands out as a particularly valuable building block. The N-methylation of the peptide backbone introduces conformational rigidity and significantly improves resistance to enzymatic degradation, thereby enhancing bioavailability and in vivo stability.[1][2] Simultaneously, the presence of a chloro-substituent on the phenyl ring can modulate binding affinities and introduce a site for further chemical modification.[3][4][5]
However, the very features that make this amino acid derivative so attractive also present a formidable synthetic challenge. The steric hindrance imposed by the N-methyl group dramatically slows down the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of racemization when using standard coupling protocols.[1][6][7] This guide provides a detailed examination of the principles and a robust protocol for the efficient coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine, empowering researchers to harness its full potential.
The Mechanistic Hurdle: Overcoming Steric Hindrance
The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction. A coupling reagent is employed to activate the carboxylic acid of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[7][8] With N-methylated amino acids, the nucleophilicity of the secondary amine is reduced, and the steric bulk of the methyl group physically obstructs the approach to the activated carboxyl group.
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU are often insufficient to overcome this steric barrier, leading to sluggish and incomplete reactions.[1][9] The key to success lies in the selection of a more potent activating reagent that forms a highly reactive intermediate, thereby accelerating the coupling step to a practical rate.
Diagram of the Coupling Challenge
Caption: Workflow comparing standard vs. optimized coupling for N-methylated amino acids.
Recommended Coupling Reagents and Conditions
Extensive studies on sterically hindered amino acids have identified several classes of highly effective coupling reagents.[7][9] For Boc-Nα-methyl-4-chloro-L-phenylalanine, aminium/uronium salt-based reagents are strongly recommended.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | Superior acylation rates, reduced racemization, high solubility in DMF.[10] |
| PyAOP/PyBOP | Phosphonium Salt | Highly effective for sterically hindered couplings, particularly N-methylated residues.[9][11] |
| PyBroP | Phosphonium Salt | Powerful reagent, especially for difficult couplings involving N-methyl amino acids.[6][12] |
Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice due to its exceptional performance in promoting rapid and complete couplings with minimal side reactions.[6][10][13]
Detailed Protocol: HATU-Mediated Coupling on Solid Phase
This protocol outlines a robust method for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Nα-methyl-4-chloro-L-phenylalanine using HATU as the coupling reagent.
Materials and Reagents
| Reagent | Equivalents (eq.) | Purpose |
| Peptide Resin (with free amine) | 1.0 | Solid support |
| Boc-Nα-methyl-4-chloro-L-phenylalanine | 4.0 | Incoming amino acid |
| HATU | 3.9 - 4.0 | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | 8.0 | Base for activation |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| 20% Piperidine in DMF | - | For Fmoc-deprotection (if applicable) |
| Dichloromethane (DCM) | - | Washing solvent |
| Bromophenol Blue Solution in DMF | - | Monitoring reagent |
Experimental Workflow
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Application Note & Protocols: Strategic Incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine into Bioactive Peptides
For: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.
Abstract
The rational design of peptide therapeutics frequently necessitates the incorporation of unnatural amino acids to overcome inherent limitations such as poor metabolic stability and low membrane permeability. N-methylation of the peptide backbone is a key strategy for improving these pharmacokinetic properties.[1][2] The addition of a 4-chloro substituent on the phenylalanine ring further modulates the peptide's aromatic and electronic characteristics, potentially enhancing receptor-ligand interactions. This guide provides a comprehensive technical overview and detailed protocols for the effective incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine into synthetic peptides. We will delve into the causality behind experimental choices in solid-phase peptide synthesis (SPPS), purification, and characterization, offering field-proven insights to navigate the unique challenges presented by this sterically hindered and hydrophobic amino acid derivative.
Introduction: The Rationale for Advanced Peptide Modification
Peptides offer high selectivity and potency as therapeutic agents, but their utility is often hampered by rapid enzymatic degradation.[2] Two powerful modifications to address this are Nα-methylation and side-chain halogenation.
-
Nα-Methylation: The substitution of the amide proton with a methyl group provides steric shielding against proteolytic enzymes.[1] This modification also removes a hydrogen bond donor, which can restrict the peptide's conformational flexibility and pre-organize it into a bioactive conformation, potentially increasing receptor affinity.[3][4] The increased lipophilicity can also enhance membrane permeability.[1]
-
4-Chloro-L-phenylalanine Incorporation: The chlorine atom on the phenyl ring is an electron-withdrawing group that can alter π-π stacking interactions and introduce new, favorable contacts within a receptor binding pocket.[5] This modification increases the hydrophobicity of the side chain, which can influence the peptide's overall solubility and chromatographic behavior.
The combined use of these modifications in Boc-Nα-methyl-4-chloro-L-phenylalanine presents a unique tool for medicinal chemists. However, its sterically hindered nature demands optimized synthesis protocols to achieve efficient and successful incorporation.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful synthesis. Boc-Nα-methyl-4-chloro-L-phenylalanine is a white to off-white powder with distinct properties that influence its handling and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [6] |
| Molecular Weight | 313.76 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | 120-126 °C | [6] |
| Purity (HPLC) | ≥ 98% | [6] |
| Optical Rotation | [a]D²⁰ = -79 ± 2º (c=1.008% in abs. EtOH) | [6] |
| CAS Number | 179033-68-2 | [6] |
| Storage Conditions | Store at 0-8°C | [6] |
Handling Recommendations:
-
Due to its hydrophobicity, ensure complete dissolution in DMF or NMP before adding to the reaction vessel. Sonication may be required.
-
Store under inert gas (Argon or Nitrogen) and desiccated to prevent hydrolysis of the Boc group.
-
As with all fine chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of N-methylated amino acids, particularly those with bulky side chains, is challenging due to steric hindrance at the secondary amine. This necessitates more potent coupling reagents and potentially longer reaction times compared to standard SPPS protocols.[7][8] The following Boc-based protocol is optimized for this specific building block.
Rationale for Boc Chemistry
While Fmoc chemistry is more common, the Boc/Bzl protection strategy offers advantages here. The repetitive acid treatments for Boc deprotection (using Trifluoroacetic Acid - TFA) are generally robust.[9][10] Critically, the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (HF) effectively removes most side-chain protecting groups in a single step.[11]
SPPS Workflow Diagram
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of Boc-Nα-methyl-4-chloro-L-phenylalanine in Modern Drug Design
Introduction: A Trifecta of Strategic Modifications for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with improved pharmacological profiles is a paramount objective. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. The unnatural amino acid, Boc-Nα-methyl-4-chloro-L-phenylalanine, represents a sophisticated building block for medicinal chemists, encapsulating three critical modifications in a single entity: Nα-methylation, para-chlorination of the phenyl ring, and a Boc-protecting group for streamlined synthesis.
This guide provides an in-depth exploration of the strategic application of Boc-Nα-methyl-4-chloro-L-phenylalanine in drug design. We will delve into the mechanistic underpinnings of how each modification contributes to overcoming the inherent limitations of peptide drugs, offer detailed protocols for its incorporation into peptide sequences, and present data-driven insights to inform its rational use in the development of next-generation therapeutics.
Physicochemical and Structural Properties
Boc-Nα-methyl-4-chloro-L-phenylalanine is a white to off-white powder with chemical properties that make it a valuable asset in peptide synthesis.[1][2] The key structural features—the N-methyl group, the 4-chloro substituent, and the Boc protecting group—each impart distinct and advantageous characteristics to the resulting peptide.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [1] |
| Molecular Weight | 313.76 g/mol | [1] |
| CAS Number | 179033-68-2 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 120-126 °C | [1] |
| Optical Rotation | [α]D²⁰ = -79 ± 2º (c=1.008% in abs. EtOH) | [1] |
| Storage | 0-8°C | [1] |
The Strategic Advantage: Deconstructing the Modifications
The power of Boc-Nα-methyl-4-chloro-L-phenylalanine in drug design stems from the synergistic effects of its constituent modifications.
Nα-Methylation: Engineering Proteolytic Resistance and Conformational Rigidity
The substitution of a methyl group for the hydrogen on the backbone amide nitrogen is a well-established strategy to enhance the therapeutic potential of peptides.[3][4] This seemingly minor alteration has profound consequences:
-
Enhanced Metabolic Stability: The N-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteolytic enzymes. This significantly increases the in vivo half-life of the peptide therapeutic.[5][6]
-
Improved Membrane Permeability: By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation reduces the peptide's overall polarity and can enhance its ability to passively diffuse across cellular membranes, a crucial factor for oral bioavailability.[7][8]
-
Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom around the peptide backbone, reducing the accessible conformational space.[3][8] This can pre-organize the peptide into its bioactive conformation, leading to improved receptor affinity and selectivity.[5]
Diagram 1: The Impact of N-Methylation on the Peptide Backbone
Caption: N-methylation removes the amide proton, preventing hydrogen bonding and restricting backbone rotation.
4-Chloro Phenyl Ring: Modulating Electronic Properties and Enabling Halogen Bonding
The incorporation of a chlorine atom at the para position of the phenylalanine side chain offers another layer of strategic advantage.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[9] This interaction can be a significant contributor to ligand-receptor binding affinity and specificity, often forming favorable contacts with Lewis bases such as backbone carbonyl oxygens in the binding pocket.[10][11][12]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atom alters the electronic properties of the phenyl ring, which can influence stacking interactions and overall lipophilicity.[11] This can be fine-tuned to optimize the pharmacokinetic profile of the drug candidate.
-
Metabolic Stability: Halogenation can also block sites of potential metabolism on the aromatic ring, further contributing to the overall stability of the molecule.[11]
Diagram 2: Halogen Bonding Interaction
Caption: A workflow for solid-phase peptide synthesis incorporating the modified amino acid.
Applications in Drug Design and Case Studies
The unique combination of properties imparted by Boc-Nα-methyl-4-chloro-L-phenylalanine makes it a valuable tool in various areas of drug discovery.
-
Development of Orally Bioavailable Peptides: The enhanced metabolic stability and membrane permeability conferred by N-methylation are critical for developing peptide drugs that can be administered orally. [5][7]* Targeting Protein-Protein Interactions: The conformational rigidity and potential for halogen bonding can be exploited to design potent and selective inhibitors of protein-protein interactions.
-
Neuroactive Peptides: Given that 4-chloro-phenylalanine is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, peptides incorporating this residue may have applications in neuroscience research and the development of novel CNS-acting drugs. [13][14][15]
Conclusion: A Versatile Building Block for Advanced Peptide Therapeutics
Boc-Nα-methyl-4-chloro-L-phenylalanine is more than just a modified amino acid; it is a strategically designed building block that empowers medicinal chemists to address the fundamental challenges of peptide drug development. By concurrently enhancing metabolic stability, modulating conformational flexibility, and introducing a handle for potent halogen bonding interactions, this compound provides a powerful tool for the rational design of next-generation peptide therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively leverage this versatile molecule in their drug discovery programs.
References
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
- The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. [No specific source name in snippet].
- The Effect of N-Methylation on Peptide Backbone Conform
- The Role of N-Methylated Amino Acids in Drug Discovery. [No specific source name in snippet].
- Boc-N-methyl-4-chloro-L-phenylalanine. Chem-Impex.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [No specific source name in snippet].
- The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis. Benchchem.
- N-Methyl Amino Acids Archives. Aapptec Peptides.
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- 4-Chloro-DL-phenylalanine. Chem-Impex.
- The effect of N-methylation of amino acids (Ac-X-OMe)
- Boc-4-chloro-L-phenylalanine. Chem-Impex.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [No specific source name in snippet].
- Should My Peptide Be Methyl
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- N-Methyl Amino Acids. CD Biosynsis.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- 4-Chloro-L-phenylalanine (L-PCPA) | 5-HT Biosynthesis Inhibitor. MedChemExpress.
- Boc-N-methyl-4-chloro-D-phenylalanine. Chem-Impex.
- 4-Chloro-DL-phenylalanine, 98+%. Thermo Scientific Chemicals.
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- N-Boc-L-phenylalanine methyl ester | Amino Acid Deriv
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central.
- Boc-4-chloro-D-phenylalanine. Chem-Impex.
- Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed.
- Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester...
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.
- Boc-2-chloro-L-phenylalanine. PubChem.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses.
- Boc-D-Phe(4-Cl)-OH [57292-44-1]. Aapptec Peptides.
- BOC-L-Phenylalanine, 99+%. Thermo Scientific Chemicals.
- 4-Chloro-L-phenylalanine 14173-39-8. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors using Boc-Nα-methyl-4-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the strategic incorporation of the unnatural amino acid Boc-Nα-methyl-4-chloro-L-phenylalanine into peptide-based enzyme inhibitors. We delve into the rationale behind its use, leveraging its unique structural features—the Boc protecting group, Nα-methylation, and 4-chloro substitution—to enhance the pharmacological properties of synthetic peptides. This document provides not only the foundational principles but also detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), cleavage, purification, and characterization of the final inhibitor. A practical application is illustrated through the synthesis of a modified protease inhibitor, demonstrating the tangible benefits of this versatile building block in drug discovery and medicinal chemistry.
Introduction: The Rationale for Unnatural Amino Acids in Inhibitor Design
The therapeutic utility of native peptides is often hampered by their poor metabolic stability and low oral bioavailability.[1] The incorporation of unnatural amino acids is a powerful strategy in medicinal chemistry to overcome these limitations.[2] These novel building blocks can induce specific conformational constraints, increase resistance to proteolytic degradation, and enhance membrane permeability.[2][3]
Boc-Nα-methyl-4-chloro-L-phenylalanine is a prime example of a strategically designed unnatural amino acid. Its constituent parts each contribute to overcoming the challenges of peptide drug design:
-
Boc (tert-butyloxycarbonyl) Group: A standard and robust protecting group for the α-amino functionality, it ensures stability during peptide synthesis and is readily removed under acidic conditions.[4]
-
Nα-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance. This modification restricts conformational flexibility, which can pre-organize the peptide into a bioactive conformation for enhanced receptor binding.[3] Crucially, N-methylation shields the adjacent peptide bond from cleavage by proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[1][5]
-
4-chloro-L-phenylalanine: The chloro-substitution on the phenyl ring introduces a unique electronic and steric profile. This can lead to enhanced binding interactions with the target enzyme's active site through halogen bonding or other non-covalent interactions. Furthermore, the presence of the chloro group can improve the overall lipophilicity of the peptide, potentially aiding in cell membrane permeability.
Collectively, these features make Boc-Nα-methyl-4-chloro-L-phenylalanine an invaluable tool for transforming a promising peptide lead into a viable drug candidate.[6]
Physicochemical Properties of Boc-Nα-methyl-4-chloro-L-phenylalanine
A thorough understanding of the starting material is fundamental to its successful application. The key properties of Boc-Nα-methyl-4-chloro-L-phenylalanine are summarized below.
| Property | Value | Reference |
| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [6] |
| CAS Number | 179033-68-2 | [6] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [6] |
| Molecular Weight | 313.76 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | 120-126 °C | [6] |
| Optical Rotation | [α]D²⁰ = -79 ± 2º (c=1.008% in abs. EtOH) | [6] |
| Storage Conditions | 0-8°C | [6] |
| Purity | ≥ 98% | [6] |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine into a peptide sequence is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The following sections provide a detailed workflow and protocols.
SPPS Workflow Overview
The overall process of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed SPPS Protocol for Incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine
This protocol is designed for Boc-based SPPS. Due to the steric hindrance of the N-methyl group, coupling can be challenging. The use of highly efficient coupling reagents is critical.
Materials:
-
Boc-Nα-methyl-4-chloro-L-phenylalanine
-
Other Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Scavengers (e.g., dithiothreitol (DTE), anisole)
-
Diethyl ether, cold
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes.
-
Drain the DCM.
-
-
Boc Deprotection (Cleavage):
-
Add a solution of 50% TFA in DCM to the resin.[4]
-
Agitate for 5 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20 minutes.[4]
-
Note: If the sequence contains tryptophan or methionine, add 0.5% DTE to the TFA solution to act as a scavenger.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (Incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine):
-
In a separate vial, dissolve 4 equivalents of Boc-Nα-methyl-4-chloro-L-phenylalanine and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.[7]
-
Rationale: HATU is recommended over HBTU for coupling N-methylated amino acids as it is generally more effective in overcoming the steric hindrance and achieving higher coupling yields.[5]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Monitoring the Coupling Reaction:
-
The ninhydrin test is not effective for secondary amines like N-methylated residues. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted amines.[5] If the test indicates incomplete coupling, a second coupling step should be performed.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage, Purification, and Characterization
Cleavage from Resin and Side-Chain Deprotection
The final step of SPPS is to cleave the completed peptide from the resin support and remove any side-chain protecting groups.
Cleavage Cocktail:
-
A common cleavage cocktail for Boc-SPPS is liquid Hydrogen Fluoride (HF). However, due to its hazardous nature, alternatives are often sought. A widely used alternative is Trifluoromethanesulfonic acid (TFMSA) or a "low-high" TFA cleavage protocol.
-
Recommended Cocktail (Reagent K, modified):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Rationale: This mixture contains scavengers to trap the reactive cationic species generated during the cleavage of protecting groups, which could otherwise modify sensitive residues like tryptophan, methionine, and tyrosine.[8] The chlorinated phenylalanine is relatively stable under these conditions.
Procedure:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Purification by Reverse-Phase HPLC
The crude peptide must be purified to remove deletion sequences, truncated peptides, and by-products from the cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[9][10]
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization
The identity and purity of the final peptide should be confirmed using analytical techniques.
-
Analytical RP-HPLC: To assess the purity of the final product.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Application Example: Synthesis of a Modified Protease Inhibitor
To illustrate the practical application of Boc-Nα-methyl-4-chloro-L-phenylalanine, we will outline the synthesis of a hypothetical tetrapeptide inhibitor targeting a chymotrypsin-like serine protease. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine. The introduction of N-methylation and the 4-chloro substituent at the P1 position can enhance binding and stability.
Target Peptide Sequence: Ac-Pro-Ala-(N-Me-4-Cl-Phe)-Ala-NH₂
-
Ac: Acetyl group at the N-terminus to mimic a peptide bond and prevent degradation by aminopeptidases.
-
Pro-Ala: P3 and P2 residues.
-
(N-Me-4-Cl-Phe): P1 residue, designed to fit into the S1 pocket of the protease.
-
Ala: P1' residue.
-
-NH₂: C-terminal amide to mimic a peptide bond and prevent degradation by carboxypeptidases.
Synthesis Workflow:
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Expanding the Proteome: A Guide to the Application of Unnatural Amino Acids in Protein Engineering
Introduction: Beyond the Canonical 20
For decades, the central dogma of molecular biology has been defined by a genetic code that dictates the assembly of twenty canonical amino acids into proteins, the workhorses of the cell.[1][2] This limited chemical alphabet, while responsible for the vast diversity of life, represents only a fraction of the structural and functional possibilities. The advent of techniques to incorporate unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into proteins has shattered this limitation, ushering in a new era of protein engineering.[1][2][3] UAAs are amino acids that are not one of the 20 naturally encoded building blocks and can be introduced into proteins through chemical synthesis or biosynthetic methods.[1][] Their side chains can be endowed with a virtually limitless array of functionalities, including bioorthogonal handles, spectroscopic probes, post-translational modification mimics, and novel catalytic groups.[][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of UAAs in protein engineering, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Technology: Genetic Code Expansion
The site-specific incorporation of UAAs into proteins is primarily achieved through the expansion of the genetic code.[6] This elegant strategy involves hijacking the cellular translation machinery to assign a new function to a specific codon, typically a stop codon.[6][7]
The cornerstone of this technology is the orthogonal translation system (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[6][8][9][10] This pair must be "orthogonal" to the host organism's endogenous synthetases and tRNAs, meaning the engineered synthetase specifically charges the engineered tRNA with the UAA, and neither interacts with their natural counterparts.[6]
The most common approach utilizes the amber stop codon (UAG) for UAA incorporation.[][7] A plasmid encoding the orthogonal aaRS and a suppressor tRNA with an anticodon that recognizes the UAG codon is introduced into the host cell.[11][12] When the ribosome encounters a UAG codon in the target gene's mRNA, the suppressor tRNA delivers the UAA, rather than terminating translation.[12]
Workflow for Site-Specific UAA Incorporation via Amber Suppression
Caption: Workflow for UAA incorporation using amber suppression.
Application Notes & Protocols
The ability to introduce precisely tailored chemical functionalities into proteins has revolutionized numerous areas of research and development.
Site-Specific Protein Modification and Bioconjugation
A major challenge in protein chemistry has been the lack of methods for site-specific modification.[13] Traditional bioconjugation techniques often target the side chains of natural amino acids like lysine or cysteine, leading to heterogeneous products with modifications at multiple, often unpredictable, locations.[14] The incorporation of UAAs with bioorthogonal reactive groups provides a powerful solution to this problem.[13] These groups, such as azides, alkynes, and ketones, are chemically inert within the cellular environment but can be specifically reacted with an external probe or molecule.[13]
Common Bioorthogonal Reactions Used with UAAs:
| UAA Functional Group | Bioorthogonal Reaction Partner | Reaction Type |
| Azide | Alkyne | Azide-Alkyne Cycloaddition ("Click Chemistry") |
| Alkyne | Azide | Azide-Alkyne Cycloaddition ("Click Chemistry") |
| Ketone/Aldehyde | Hydrazine/Hydroxylamine | Carbonyl Condensation |
| Tetrazine | Trans-cyclooctene | Inverse Electron Demand Diels-Alder Cycloaddition |
Application Example: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The site-specific incorporation of a UAA with a bioorthogonal handle into the antibody allows for the precise attachment of the drug molecule, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[1] This leads to improved pharmacokinetics, efficacy, and reduced off-target toxicity.[]
Protocol: Site-Specific Labeling of a Protein with a Fluorescent Dye
Objective: To site-specifically label a target protein containing a p-azidophenylalanine (pAzF) residue with a fluorescent dye via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Purified protein containing pAzF.
-
DBCO-PEG4-5/6-carboxyrhodamine 110 (or other alkyne-functionalized dye).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography column (e.g., PD-10).
Procedure:
-
Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the alkyne-dye (use a 5-10 fold molar excess of dye over protein).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this mixture to the protein-dye solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess, unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and verify the site of modification by mass spectrometry.[]
Enhancing Protein Stability and Function
The introduction of UAAs can significantly enhance the physical and chemical properties of proteins.[2][15][16] By introducing novel intramolecular interactions, UAAs can increase thermal stability, resistance to proteolysis, and overall robustness.[15][16]
Mechanisms for Stability Enhancement:
-
Hydrophobic Packing: Incorporation of fluorinated amino acids can enhance hydrophobic interactions within the protein core.[17]
-
Intramolecular Crosslinking: UAAs containing photoreactive groups (e.g., p-benzoylphenylalanine, pBzF) can be used to form covalent crosslinks between different parts of the protein upon UV irradiation, effectively "stapling" the protein into a more stable conformation.[15][16]
-
Novel Hydrogen Bonds and Salt Bridges: The unique side-chain geometries and chemical properties of certain UAAs can facilitate the formation of new stabilizing interactions.
Application Example: Thermostable Enzymes for Industrial Processes
Many industrial processes require enzymes that can function at high temperatures. The substitution of a key residue in an enzyme with p-benzoylphenylalanine (pBzF) has been shown to dramatically increase its melting temperature.[15][16] For example, the replacement of a single phenylalanine with pBzF in E. coli homoserine O-succinyltransferase increased its melting temperature by 21°C, likely due to the formation of a covalent adduct that stabilized the dimeric form of the enzyme.[15][16]
Protocol: Photo-Crosslinking for Protein Stabilization
Objective: To enhance the thermal stability of a protein by incorporating p-benzoylphenylalanine (pBzF) and inducing an intramolecular crosslink.
Materials:
-
Purified protein containing a pBzF residue at a strategic location.
-
UV lamp (365 nm).
-
Quartz cuvette or plate.
-
Differential Scanning Fluorimetry (DSF) instrument.
-
SYPRO Orange dye.
Procedure:
-
Protein Preparation: Prepare two aliquots of the purified pBzF-containing protein in a suitable buffer. One will be the UV-treated sample, and the other will be the non-treated control.
-
UV Irradiation: Place the UV-treated sample in a quartz cuvette and expose it to 365 nm UV light for 15-60 minutes on ice. The optimal exposure time should be determined empirically.
-
Thermal Stability Analysis (DSF):
-
Prepare reactions for both the UV-treated and non-treated protein samples containing a final protein concentration of 0.1-0.2 mg/mL and a 5X concentration of SYPRO Orange dye.
-
Run a thermal melt experiment on the DSF instrument, increasing the temperature from 25°C to 95°C.
-
-
Data Analysis: Determine the melting temperature (Tm) for both samples. A significant increase in the Tm of the UV-treated sample compared to the control indicates successful stabilization via photo-crosslinking.
Creating Novel Enzymatic Activities
The 20 canonical amino acids have a limited repertoire of chemical functionalities for catalysis. By incorporating UAAs with novel reactive groups into the active site of an enzyme, it is possible to create biocatalysts with new-to-nature activities.[18][19]
Strategies for Engineering Novel Enzymes:
-
Introducing New Catalytic Residues: A UAA with a unique catalytic group, such as an aniline, can be incorporated to catalyze reactions not found in nature.[18][19]
-
Metal Ion Chelation: UAAs with metal-chelating side chains can be used to create artificial metalloenzymes with tailored catalytic properties.[20]
-
Redox-Active Moieties: Incorporating UAAs with redox-active groups can enable enzymes to perform novel oxidation-reduction reactions.
Application Example: A Designer Hydrazone-Forming Enzyme
Researchers have successfully engineered an enzyme with a p-aminophenylalanine residue in its active site.[18] The aniline side chain of this UAA acts as a nucleophilic catalyst for the formation of hydrazone and oxime bonds, reactions that are useful in medical biotechnology for coupling drugs to antibodies.[18][19] This designer enzyme demonstrated a significant rate enhancement compared to the uncatalyzed reaction.[18]
Conceptual Workflow for Designing a Novel Enzyme
Caption: Conceptual workflow for creating a novel enzyme using a UAA.
Future Perspectives
The field of unnatural amino acid incorporation is rapidly advancing. The development of new orthogonal translation systems, including those that utilize quadruplet codons, will enable the simultaneous incorporation of multiple distinct UAAs into a single protein.[8][21] This will open up possibilities for creating even more complex and functional biomolecules. Furthermore, the expansion of the UAA toolkit with new chemical functionalities will continue to drive innovation in drug discovery, materials science, and fundamental biological research.[22][23][24][] As the synthesis and incorporation of UAAs become more routine, their application will undoubtedly become an indispensable tool for protein engineers across all disciplines.[]
References
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Lang, K., & Chin, J. W. (2014). Site-specific protein conjugation. Nature Chemistry, 6(5), 393-403. [Link]
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Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Slavik, K. M., ... & Schultz, P. G. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 4(1), 1-9. [Link]
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Nowak, M. W., Gallivan, J. P., Silverman, S. K., Labarca, C. G., Dougherty, D. A., & Lester, H. A. (2000). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology, 138, 145-161. [Link]
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Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2006). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 103(23), 8650-8655. [Link]
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EurekAlert!. (2018). Designer enzyme uses unnatural amino acid for catalysis. Retrieved from [Link]
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Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 8-52. [Link]
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Schultz, P. G., & Yin, J. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Biochemistry, 58(11), 1461-1467. [Link]
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ResearchGate. (n.d.). Unnatural amino acids as a means to expand the scope of enzyme catalysis. Retrieved from [Link]
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PubMed. (2018). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Retrieved from [Link]
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The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]
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Lee, K. J., Kang, D., & Park, H. S. (2015). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Accounts of Chemical Research, 48(5), 1337-1345. [Link]
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van der Wulp, A. M., & Verdoes, M. (2015). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Drug Discovery Today: Technologies, 17-18, 1-8. [Link]
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Wang, N., & Arnold, F. H. (2021). Engineering of enzymes using non-natural amino acids. Current Opinion in Biotechnology, 69, 16-23. [Link]
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Zhang, W. H., Otting, G., & Jackson, C. J. (2013). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology, 23(4), 581-587. [Link]
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Budisa, N. (2004). Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. Methods, 32(3), 224-231. [Link]
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Royal Society of Chemistry. (2021). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]
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Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]
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Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 8-52. [Link]
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Brown, K. A., & Deiters, A. (2015). Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. Current Protocols in Chemical Biology, 7(3), 187-199. [Link]
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ACS Publications. (2024). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Retrieved from [Link]
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Magliery, T. J. (2005). Unnatural Protein Engineering: Producing Proteins with Unnatural Amino Acids. Medicinal Chemistry Reviews - Online, 2(4), 303-323. [Link]
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Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology, 38, 119-128. [Link]
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Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]
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University of Pittsburgh. (2023). A new chemical process makes it easier to craft amino acids that don't exist in nature. Retrieved from [Link]
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Otting, G., & Ubbink, M. (2007). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR, 39(4), 263-271. [Link]
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MDPI. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. Retrieved from [Link]
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Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]
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Portland Press. (2023). Expanding the genetic code: a non-natural amino acid story. Retrieved from [Link]
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Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Retrieved from [Link]
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Application Notes and Protocols for Boc-Nα-methyl-4-chloro-L-phenylalanine in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Derivative of a Classic Pharmacological Tool
Boc-Nα-methyl-4-chloro-L-phenylalanine is a chemically modified derivative of the well-established neuropharmacological agent, 4-chloro-L-phenylalanine (PCPA), also known as Fenclonine. While PCPA has been a cornerstone in neuroscience research for decades as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis, Boc-Nα-methyl-4-chloro-L-phenylalanine represents a more nuanced tool for modern research applications.[1][2][3]
The addition of a tert-butyloxycarbonyl (Boc) protecting group to the amine and a methyl group to the alpha-nitrogen fundamentally alters the compound's physicochemical properties.[4][5][6] These modifications suggest its primary utility in two key areas: as a building block for the synthesis of novel peptides with tailored properties, and as a potential prodrug for the controlled delivery of the active N-methylated 4-chloro-L-phenylalanine moiety.[7][8][][10][11][12][13]
This guide provides a comprehensive overview of the scientific rationale, potential applications, and detailed protocols for the use of Boc-Nα-methyl-4-chloro-L-phenylalanine in neuroscience research, with a strong grounding in the extensive literature of its parent compound, PCPA.
The Scientific Rationale: Understanding the Chemical Modifications
To effectively utilize Boc-Nα-methyl-4-chloro-L-phenylalanine, it is crucial to understand the purpose of its chemical modifications:
-
The 4-chloro-L-phenylalanine Core: The foundational activity of this molecule resides in the 4-chloro-L-phenylalanine structure. This moiety is a potent, irreversible inhibitor of TPH, leading to a profound and long-lasting depletion of serotonin in the central nervous system.[1][2][3] This makes it an invaluable tool for studying the role of serotonin in a wide range of neurological processes, including mood, cognition, and behavior.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic chemistry, particularly in peptide synthesis.[][][11][12][13] It masks the reactivity of the primary amine, preventing it from forming unwanted bonds during chemical reactions.[13] In the context of a potential pharmacological agent, the Boc group would likely need to be cleaved in vivo, a process that can be achieved under acidic conditions, to release the active compound.[][15][16] This raises the possibility of its use as a prodrug, with the potential for delayed or targeted release of the active molecule.
-
The Nα-methyl Group: N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides and other amino acid-based drugs.[17][7][8][10] The addition of a methyl group to the nitrogen of the peptide bond can:
-
Increase proteolytic stability: The N-methyl group can sterically hinder the approach of proteases, slowing the degradation of the molecule and increasing its half-life in vivo.[17][8]
-
Enhance membrane permeability: N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and even the blood-brain barrier.[17]
-
Modulate biological activity: The conformational constraints imposed by the N-methyl group can alter the binding affinity of the molecule to its target, potentially converting an agonist to an antagonist or fine-tuning its potency.[17]
-
Potential Applications in Neuroscience Research
Given its chemical nature, Boc-Nα-methyl-4-chloro-L-phenylalanine can be envisioned for several applications in neuroscience:
-
Peptide Synthesis: As a protected amino acid, its most direct application is as a building block in solid-phase or solution-phase peptide synthesis.[4][5][6] Incorporating N-methyl-4-chloro-L-phenylalanine into a peptide sequence could be used to create novel neuropeptide analogues with enhanced stability and altered receptor binding profiles.
-
Prodrug for Serotonin Depletion Studies: If the Boc group can be reliably cleaved in vivo, the compound could serve as a prodrug for N-methyl-4-chloro-L-phenylalanine. This approach might offer advantages over traditional PCPA administration, such as altered pharmacokinetics leading to a different onset or duration of serotonin depletion.
-
Investigating the Role of N-methylated Amino Acids in Neurological Function: The compound could be used to study the specific effects of an N-methylated TPH inhibitor, allowing researchers to dissect the pharmacological consequences of this modification compared to the non-methylated parent compound.
Experimental Protocols
The following protocols are based on established methods for the use of 4-chloro-L-phenylalanine (PCPA) and should be adapted and optimized for Boc-Nα-methyl-4-chloro-L-phenylalanine, taking into account its different solubility and potential for in vivo activation.
Protocol 1: In Vitro Studies - TPH Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of the compound on TPH activity in a cell-free system.
Objective: To determine the IC50 of Boc-Nα-methyl-4-chloro-L-phenylalanine against tryptophan hydroxylase.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Boc-Nα-methyl-4-chloro-L-phenylalanine
-
4-chloro-L-phenylalanine (positive control)
-
DMSO (vehicle)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
HPLC system for detection of 5-hydroxytryptophan (5-HTP)
Procedure:
-
Prepare a stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine in DMSO.
-
Prepare serial dilutions of the test compound and the positive control (PCPA) in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, catalase, DTT, and BH4.
-
Add the TPH enzyme to the mixture.
-
Add the test compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for potential irreversible inhibition.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the production of 5-HTP using HPLC with fluorescence or electrochemical detection.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Self-Validation:
-
Include a positive control (PCPA) to ensure the assay is performing as expected.
-
Run a vehicle control (DMSO) to account for any solvent effects.
-
Ensure that the production of 5-HTP is linear with time and enzyme concentration in the absence of an inhibitor.
Protocol 2: In Vivo Administration for Serotonin Depletion in Rodents
This protocol provides a general guideline for the administration of the compound to rodents to study its effects on brain serotonin levels.
Objective: To assess the efficacy of Boc-Nα-methyl-4-chloro-L-phenylalanine in depleting brain serotonin levels in vivo.
Materials:
-
Boc-Nα-methyl-4-chloro-L-phenylalanine
-
Vehicle solution (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, to be determined based on the compound's solubility)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (rats or mice)
-
Anesthesia
-
Dissection tools
-
Equipment for brain tissue homogenization and analysis (HPLC-ECD)
Procedure:
-
Dose Preparation: Dissolve Boc-Nα-methyl-4-chloro-L-phenylalanine in the chosen vehicle. The dose should be determined based on pilot studies, starting with a molar equivalent to effective doses of PCPA (typically 100-300 mg/kg for PCPA). Sonication or gentle warming may be necessary to aid dissolution.
-
Animal Administration: Administer the compound via intraperitoneal (i.p.) injection. A typical injection volume is 1-5 ml/kg.
-
Time Course: House the animals under standard conditions for the duration of the experiment. The time course for serotonin depletion should be determined in a pilot study, with tissue collection at various time points post-injection (e.g., 1, 3, 7, and 14 days).
-
Tissue Collection: At the designated time point, anesthetize the animal and perfuse with ice-cold saline. Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Neurochemical Analysis: Homogenize the brain tissue in an appropriate buffer and analyze the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Compare the 5-HT and 5-HIAA levels in the treated animals to those in the vehicle-treated control group.
Self-Validation:
-
Always include a vehicle-treated control group to account for the effects of the injection procedure and the vehicle itself.
-
It is highly recommended to include a positive control group treated with PCPA to benchmark the efficacy of the test compound.
-
Monitor the animals for any adverse effects, including changes in weight, feeding behavior, and general health.
Data Presentation
Table 1: Physicochemical Properties
| Property | Boc-Nα-methyl-4-chloro-L-phenylalanine | 4-chloro-L-phenylalanine (PCPA) |
| Molecular Formula | C15H20ClNO4[] | C9H10ClNO2[3][18] |
| Molecular Weight | 313.78 g/mol [] | 199.63 g/mol [3][18] |
| Appearance | White to off-white powder | Off-white powder[1] |
| Storage | 0-8°C | -20°C[3] |
Table 2: Representative In Vivo Dosing Regimen for PCPA (for adaptation)
| Species | Dose Range (mg/kg) | Route | Frequency | Expected 5-HT Depletion |
| Rat | 100-300 | i.p. | Daily for 1-3 days | >90% after 3 days |
| Mouse | 200-400 | i.p. | Daily for 2-4 days | >90% after 4 days |
Note: Doses for Boc-Nα-methyl-4-chloro-L-phenylalanine should be calculated based on molar equivalence to PCPA and optimized through pilot studies.
Visualizations
Serotonin Synthesis Pathway and Inhibition
Caption: Mechanism of TPH inhibition by 4-chloro-L-phenylalanine.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo serotonin depletion studies.
References
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. Retrieved from [Link]
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ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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Bentham Science. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
PubMed Central. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Altered DNA Methylation in PAH Deficient Phenylketonuria. Retrieved from [Link]
-
PubMed. (2015). DNA methylation in the pathophysiology of hyperphenylalaninemia in the PAH(enu2) mouse model of phenylketonuria. Retrieved from [Link]
-
PubMed. (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Retrieved from [Link]
-
PubMed. (2015). Altered DNA methylation in PAH deficient phenylketonuria. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]
-
PubMed Central. (n.d.). DNA methylation in the pathophysiology of hyperphenylalaninemia in the PAHenu2 mouse model of phenylketonuria. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Modified Amino Acids
Abstract
The incorporation of modified and unnatural amino acids (UAAs) into peptide scaffolds represents a transformative strategy in modern drug discovery. This approach allows for the fine-tuning of pharmacological profiles, leading to therapeutics with enhanced stability, improved target affinity, and novel functionalities.[1][2][3][4][5] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical techniques required for the successful construction of these complex biomolecules. We delve into the nuances of solid-phase peptide synthesis (SPPS) for non-canonical residues, orthogonal protection schemes, and chemoselective ligation methods, offering field-proven insights to navigate the unique challenges presented by these advanced therapeutic modalities.
Introduction: The Rationale for Amino Acid Modification in Peptide Therapeutics
Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility.[3] The introduction of modified amino acids is a powerful tool to overcome these hurdles. By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with precisely tailored properties. For instance, the substitution of L-amino acids with their D-enantiomers can confer resistance to enzymatic degradation, thereby extending the in vivo half-life of the therapeutic.[3] Furthermore, the incorporation of UAAs can introduce novel chemical functionalities for bio-orthogonal conjugation, fluorescent labeling, or the generation of constrained cyclic structures with enhanced receptor selectivity.[1][6]
The successful synthesis of these modified peptides is contingent upon a deep understanding of the interplay between protecting group strategies, coupling reagent efficacy, and the unique steric and electronic properties of the incorporated non-natural residues.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals embarking on the synthesis of these next-generation therapeutics.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of peptides bearing modified amino acids can be broadly approached through two primary strategies: direct incorporation of a modified amino acid building block during solid-phase peptide synthesis (SPPS) or post-synthetic modification of a peptide chain. The choice of strategy is dictated by the nature of the modification, its compatibility with SPPS chemistry, and the desired final peptide architecture.
Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids
SPPS is the workhorse of peptide synthesis, enabling the stepwise assembly of amino acids on a solid support.[7][8] The incorporation of modified amino acids into an SPPS workflow requires careful consideration of several factors:
-
Protecting Group Strategy: The principle of orthogonal protection is paramount.[9] This involves the use of protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise control over the synthetic sequence.[9][10][11] The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy.[11][12]
-
Coupling Reagents: The formation of the amide bond between amino acids is facilitated by coupling reagents. The steric hindrance often associated with unnatural amino acids may necessitate the use of more potent coupling reagents to ensure efficient and complete reactions.[1]
-
Side-Chain Compatibility: The unique functionalities of modified amino acids must be compatible with the reagents and conditions used throughout the SPPS cycles.
Chemoselective Ligation Strategies
For the synthesis of larger peptides or proteins, or for incorporating modifications that are incompatible with SPPS, chemoselective ligation offers a powerful convergent approach.[13] These methods involve the coupling of unprotected peptide fragments in solution.[14]
-
Native Chemical Ligation (NCL): NCL is a cornerstone of protein synthesis, enabling the formation of a native peptide bond between a C-terminal thioester and an N-terminal cysteine residue.[15][16] This technique has been extended to include other N-terminal residues, significantly broadening its applicability.
-
Other Ligation Chemistries: A growing toolbox of ligation methods provides alternatives to NCL, allowing for couplings at various amino acid residues.[13][15] These include serine/threonine ligation, KAHA ligation, and strategies employing salicylaldehyde esters.[16][17]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the key stages of modified peptide synthesis.
Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual synthesis of a peptide containing a modified amino acid on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and modified)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent solution (e.g., HBTU/HOBt in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: a. Add the resin (0.1 mmol) to the reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[1] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF. b. Add HBTU (0.38 mmol, 3.8 equivalents) and DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For sterically hindered modified amino acids, extend the coupling time or consider double coupling. e. Drain the coupling solution. f. Wash the resin as in step 2e.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the cleavage mixture into a collection tube. e. Wash the resin with additional cleavage cocktail. f. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge the mixture to pellet the peptide. h. Decant the ether and wash the peptide pellet with cold ether two more times. i. Dry the crude peptide pellet under vacuum.
Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with a small amount of acetic acid or TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Separation: a. Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject the dissolved crude peptide onto the column. c. Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized. A typical gradient might be 5-65% B over 60 minutes. d. Monitor the elution profile at 210-220 nm.[18]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the desired peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess their purity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white powder.[18]
Analytical Characterization: Ensuring Quality and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized modified peptide.
| Analytical Technique | Purpose | Typical Instrumentation |
| Analytical RP-HPLC | To determine the purity of the final peptide product.[8][19] | HPLC system with a C18 column and UV detector. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide.[6][19] | MALDI-TOF or ESI-MS. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantify the net peptide content.[19] | Ion-exchange chromatography with post-column ninhydrin detection. |
| N-terminal Sequencing | To confirm the sequence of the first few amino acids.[19] | Edman degradation-based sequencer. |
Challenges and Considerations in Synthesizing Modified Peptides
The incorporation of modified amino acids can present unique challenges that require careful consideration and optimization.
-
Steric Hindrance: Bulky side chains on unnatural amino acids can slow down coupling reactions.[1] This can often be overcome by using more potent coupling reagents, extended reaction times, or elevated temperatures.[20]
-
Side-Chain Reactivity: The functional groups on modified amino acids may require specific protecting groups that are orthogonal to the main SPPS chemistry.
-
Aggregation: The incorporation of hydrophobic modified amino acids can sometimes lead to peptide aggregation on the solid support, hindering subsequent synthetic steps.
-
Purification: The altered physicochemical properties of modified peptides may require the optimization of HPLC purification conditions.
Conclusion
The synthesis of peptide-based therapeutics with modified amino acids is a dynamic and enabling field in drug discovery. By leveraging the power of SPPS and chemoselective ligation, in conjunction with robust purification and analytical techniques, researchers can construct novel peptide architectures with tailored therapeutic properties. While challenges exist, a systematic and informed approach to the synthetic strategy, as outlined in this guide, will pave the way for the development of the next generation of highly effective and specific peptide drugs.
References
-
Wang, P., & Li, X. (1999). Methods and strategies of peptide ligation. Biopolymers, 51(5), 311-323. [Link]
-
Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. [Link]
-
Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(24), 13687-13691. [Link]
-
Aragen. (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Aragen. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 93(17), 9030-9035. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Extance, A. (2021, May 18). Peptide ligation strategy unlocks diverse range of structural motifs. Chemistry World. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Klein, T., & Bode, J. W. (2018). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 72(4), 209-215. [Link]
-
ChemistryViews. (2022, May 6). Solid-Phase Peptide Modification. ChemistryViews. [Link]
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., ... & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., ... & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Cui, Z., Liu, W., & Zhang, W. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 563. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 18(11), 13647-13661. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Services | Custom Synthesis, Purification & Analysis - Creative Peptides [creative-peptides.com]
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- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chimia.ch [chimia.ch]
- 17. Peptide ligation strategy unlocks diverse range of structural motifs | Research | Chemistry World [chemistryworld.com]
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- 20. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling N-Methylated Amino Acids
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Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. This guide is designed for researchers, chemists, and drug development professionals who are incorporating these valuable, yet challenging, building blocks into their peptide sequences. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, such as improving enzymatic stability and oral bioavailability.[1][2][3] However, the synthetic challenges, primarily stemming from steric hindrance, require specialized strategies and careful optimization.[4][5][6]
This resource provides field-proven insights, troubleshooting guides for common issues, and detailed protocols to help you navigate the complexities of N-methylated peptide synthesis and achieve higher yields and purities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling N-methylated amino acids?
The core issue is steric hindrance . An N-methylated amino acid possesses a secondary amine at its N-terminus. The methyl group adds significant bulk around the nitrogen nucleophile, physically obstructing the approach of the activated carboxylic acid of the incoming amino acid.[4][5] This hindrance dramatically slows down the kinetics of peptide bond formation compared to the coupling onto a primary amine. The problem is especially severe when attempting to couple an amino acid onto an N-methylated residue, or worse, coupling two consecutive N-methylated residues.[4][7] This difficulty can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences.[4][8]
Q2: My standard coupling reagent (like HBTU/HDBTU) is giving low yields. Why, and what should I use instead?
Standard uronium reagents like HBTU and HDBTU are often insufficiently reactive to overcome the severe steric hindrance of N-methylated residues.[9] While excellent for routine SPPS, their corresponding active esters may not be potent enough to drive the sluggish coupling reaction to completion, leading to truncated sequences.[9]
For N-methylated couplings, more powerful reagents are necessary. The reagent of choice is often HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][9] HATU forms a highly reactive OAt-based active ester, which is more effective at acylating the sterically hindered secondary amine.[9][10] Other highly effective options include phosphonium salt reagents like PyAOP and PyBOP , which have also shown success, particularly in challenging couplings between two N-methylated residues.[7][11][12]
Q3: The Kaiser test is not working for my N-methylated amine. How can I monitor the reaction?
The Kaiser test is unreliable for secondary amines, including N-methylated residues and proline.[9][13] It relies on the reaction of ninhydrin with primary amines to produce a characteristic dark blue color. With secondary amines, it typically yields a faint red or yellow-brown color, which can be misleading.
A reliable alternative is the bromophenol blue (BPB) test .[2][9] This test is based on an acid-base reaction. Free amines on the resin are basic and will deprotonate the yellow BPB indicator, resulting in a blue or blue-green color, which indicates an incomplete reaction. When all amines have been coupled, the resin beads and solution will remain yellow, signaling reaction completion.[2][5]
Q4: I'm observing significant epimerization/racemization at the N-methylated residue. What causes this and how can I minimize it?
Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis.[14][15] During the activation step, particularly under basic conditions, a proton can be abstracted from the α-carbon.[14] This risk is heightened during slow, difficult couplings—like those involving N-methylated amino acids—because the activated amino acid exists for a longer period in the basic reaction mixture before coupling occurs, increasing the opportunity for epimerization.[14]
To minimize epimerization:
-
Use a weaker base: Substitute the commonly used diisopropylethylamine (DIPEA) with a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine.[16]
-
Choose the right coupling reagent: Reagents that form HOAt esters (like HATU) are known to suppress racemization more effectively than their HOBt-based counterparts.[10][17]
-
Optimize reaction time: Avoid excessively long coupling times. Using microwave irradiation can significantly shorten reaction times, thereby reducing the window for epimerization to occur.[18][19][20]
-
Lower the temperature: Performing the coupling at a reduced temperature (e.g., 0 °C) can slow the rate of epimerization.[17]
Troubleshooting Guides
Guide 1: Issue - Incomplete Coupling and Low Yields
Symptoms:
-
Bromophenol blue test remains blue or green after coupling.[2][8]
-
Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to deletion sequences (peptide missing the intended residue).[4][8]
-
The final yield of the desired full-length peptide is very low.[4]
Causality Analysis: This is the classic manifestation of steric hindrance. The nucleophilicity of the N-methylated amine is reduced, and the reaction site is crowded, preventing the activated amino acid from approaching efficiently. The issue is compounded when the incoming amino acid is also sterically bulky (e.g., Val, Ile).
Solutions & Protocols:
-
Optimize Coupling Reagent and Conditions:
-
Primary Recommendation: Switch to HATU as your coupling reagent. It is widely regarded as the most effective for overcoming steric hindrance.[2][9]
-
Alternative High-Activity Reagents: Consider phosphonium salts like PyAOP or PyBrOP, especially for N(Me)AA-N(Me)AA couplings.[11][12][16]
-
Increase Equivalents: Use a higher excess of reagents. A common starting point is 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU, with 8 equivalents of DIPEA.[8][9]
-
-
Implement a "Double Coupling" Strategy:
-
Rationale: If a single coupling does not go to completion, a second exposure to fresh, activated amino acid can push the reaction forward.[4][5]
-
Protocol: After the first coupling duration (e.g., 1-2 hours), drain the reaction vessel. Do not deprotect. Add a second, freshly prepared solution of activated amino acid and reagents and allow it to react for another 1-2 hours. Monitor for completion with the bromophenol blue test.[4]
-
-
Leverage Microwave-Assisted SPPS:
-
Rationale: Microwave energy can significantly accelerate the rate of sluggish reactions, driving difficult couplings to completion in minutes rather than hours.[6][19][20] This is highly effective for hindered couplings.[6]
-
Caution: Some side reactions, like lactam formation with arginine, can be accelerated at higher temperatures. It may be necessary to optimize the temperature and find conditions where room temperature coupling is actually more effective.[18][19]
-
Guide 2: Issue - Peptide Chain Termination
Symptoms:
-
MS analysis shows the desired peptide sequence, but it is capped with an unexpected group.
-
The sequence terminates prematurely after the N-methylated residue.
Causality Analysis:
-
Guanidinylation: Uronium/aminium-based coupling reagents (HBTU, HATU) can react with the N-terminal amine if used in excess without a carboxylate source present. This forms a stable guanidinium group, permanently capping the peptide chain.[12][16]
-
Diketopiperazine (DKP) Formation: This side reaction is common when coupling the third amino acid onto a dipeptide sequence ending in a secondary amine (like Proline or an N-methylated residue). The N-terminal amine can back-attack the preceding carbonyl, cyclizing and cleaving the dipeptide from the resin.[12]
Solutions & Protocols:
-
Prevent Guanidinylation:
-
Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent before adding the mixture to the resin.[9] This ensures the reagent is consumed in forming the active ester and is not free to react with the peptide's N-terminus. A typical pre-activation time is 2-5 minutes.[9]
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of coupling reagent relative to the amino acid (e.g., 0.95 eq of HATU to 1.0 eq of amino acid).
-
-
Minimize DKP Formation:
-
Use Pseudoprolines: If your sequence allows, incorporating a pseudoproline dipeptide can prevent DKP formation by introducing a conformational "kink" that disfavors the cyclization reaction.
-
Couple at Low Temperature: Lowering the temperature during the coupling of the third residue can reduce the rate of DKP formation.
-
Immediate Coupling after Deprotection: Minimize the time the free N-terminal dipeptide is exposed to the basic deprotection solution.
-
Data & Protocols
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Reagent | Type | Relative Effectiveness | Key Considerations |
| HBTU/HDBTU | Uronium/Aminium | Low / Not Recommended | Generally insufficient reactivity for sterically hindered couplings.[2][9] |
| HATU | Uronium/Aminium | Highly Effective | The reagent of choice. Forms highly reactive HOAt ester, suppresses racemization.[9][10] |
| PyBOP | Phosphonium | Effective | Good general-purpose phosphonium reagent. |
| PyAOP | Phosphonium | Highly Effective | Excellent for very difficult couplings, such as N(Me)AA-N(Me)AA.[11][12] |
| COMU | Uronium/Aminium | Highly Effective | A safer alternative to HATU (byproducts are not explosive), with comparable efficiency.[16] |
| DIC/HOBt | Carbodiimide | Low | Standard reagent, but generally not effective for these challenging couplings.[14] |
Protocol: Standard HATU Coupling for an N-Methylated Amino Acid
This protocol assumes a standard Fmoc-SPPS workflow on a solid support resin.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Reagent Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[9]
-
-
Coupling Reaction:
-
Monitoring & Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF and Methanol.
-
Perform a bromophenol blue test. A yellow color indicates completion. A blue/green color indicates an incomplete reaction.[2]
-
If incomplete, perform a second coupling (repeat steps 4-5).
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).
-
-
Continue Synthesis: Proceed to the deprotection step for the next cycle.
Visual Workflows & Mechanisms
Diagram 1: The Challenge of Steric Hindrance
This diagram illustrates why coupling to an N-methylated amine is more difficult than coupling to a standard primary amine.
Caption: Steric hindrance from the N-methyl group obstructs the incoming activated amino acid.
Diagram 2: Troubleshooting Workflow for Incomplete Coupling
This decision tree guides the user through steps to resolve a failed coupling reaction.
Caption: Decision tree for troubleshooting incomplete N-methylated amino acid couplings.
References
-
Roodbeen, R., & van der Marel, G. A. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149. Retrieved from [Link]
-
Jadhav, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
Pedersen, S. L., et al. (2019). Microwave Heating in the Solid-Phase Synthesis of N-Methylated Peptides: When Is Room Temperature Better? Organic Letters, 21(15), 5974-5978. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Rodríguez, H., et al. (2010). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 51(41), 5435-5438. Retrieved from [Link]
-
Giralt, E., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 50(2), 153-66. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Retrieved from [Link]
-
Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(32), 21206–21213. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 101(7), 1885–1887. Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]
-
Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 71(1), 260-264. Retrieved from [Link]
-
Wulandari, F. T. P., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Bionda, N., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. Retrieved from [Link]
-
T-peptide. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Hruby, V. J., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. The Journal of Organic Chemistry, 72(18), 6833–6839. Retrieved from [Link]
Sources
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- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
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- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. bachem.com [bachem.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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Technical Support Center: Preventing Racemization of Boc-Nα-methyl-4-chloro-L-phenylalanine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine into their peptide synthesis workflows. The unique structural features of this N-methylated and halogenated amino acid derivative present specific challenges, most notably the heightened risk of racemization during peptide coupling.[1][2][3] This document provides in-depth troubleshooting advice, scientifically grounded protocols, and a comprehensive FAQ section to help you maintain the stereochemical integrity of your peptides.
Understanding the Challenge: Why is Racemization a Concern?
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical side reaction in peptide synthesis.[4][5] For a biologically active peptide, the precise three-dimensional arrangement of its constituent amino acids is paramount. The introduction of even a small amount of the incorrect diastereomer can lead to a significant loss of biological activity and introduce purification challenges.[4]
Boc-Nα-methyl-4-chloro-L-phenylalanine is particularly susceptible to racemization due to a confluence of factors:
-
N-Methylation: The presence of the N-methyl group introduces steric hindrance, which can slow down the desired peptide bond formation.[1][6][7][8] This extended reaction time under basic coupling conditions provides a greater opportunity for racemization to occur.[1]
-
Electron-Withdrawing Group: The chloro-substituent on the phenyl ring is an electron-withdrawing group. Such groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, a key step in one of the racemization pathways.[4]
-
Absence of Oxazolone Pathway Protection: While the primary mechanism for racemization in standard amino acids involves the formation of a 5(4H)-oxazolone intermediate, N-methylated amino acids cannot form this intermediate.[9] Instead, they are thought to racemize via a proposed oxazolonium salt intermediate or direct enolization, both of which are base-catalyzed.[9][10]
Troubleshooting Guide: Question & Answer Format
This section directly addresses common issues and observations you might encounter during your experiments.
Q1: I've observed a significant amount of the undesired D-diastereomer in my final peptide containing Boc-Nα-methyl-4-chloro-L-phenylalanine. What is the most likely cause?
A1: The most probable cause is base-catalyzed racemization during the coupling step. This can be exacerbated by several factors in your protocol. The primary suspects are your choice of coupling reagent, the base used, the solvent, and the reaction temperature. Prolonged exposure to the activating agent and base, often necessary due to the steric hindrance of the N-methyl group, significantly increases the risk of α-proton abstraction and subsequent loss of stereochemical integrity.[1]
Q2: I'm using a standard carbodiimide coupling reagent like DCC or DIC. Is this appropriate for this amino acid?
A2: While carbodiimides are common coupling reagents, they can lead to significant racemization when used alone, especially with sensitive amino acids.[11][12][13] Activation with a carbodiimide forms a highly reactive O-acylisourea intermediate which is prone to side reactions. To mitigate this, it is crucial to use an additive.
Q3: What are racemization-suppressing additives and how do they work?
A3: Additives are reagents added to the coupling reaction to minimize racemization. The most common are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][13] These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less reactive than the O-acylisourea, which reduces the propensity for racemization.[11][14] For challenging couplings, HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[10]
Q4: I'm using DIPEA as my base. Could this be contributing to the problem?
A4: Yes, the choice of base is critical. N,N-diisopropylethylamine (DIPEA) is a relatively strong and sterically hindered base commonly used in peptide synthesis. However, its basicity can be sufficient to promote the abstraction of the α-proton, leading to racemization.[10][14] For sensitive amino acids like Boc-Nα-methyl-4-chloro-L-phenylalanine, consider using a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is more sterically hindered, both of which have been shown to reduce racemization.[14]
Q5: Does the solvent I use for the coupling reaction matter?
A5: Absolutely. Polar solvents can promote racemization.[9] Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are common in peptide synthesis. If you are observing significant racemization, consider using a less polar solvent system, such as a mixture of DCM and tetrahydrofuran (THF), provided your starting materials remain soluble.
Q6: I'm performing my couplings at room temperature. Would lowering the temperature help?
A6: Yes, lowering the reaction temperature is a standard practice to reduce the rate of many side reactions, including racemization.[4] Performing the coupling at 0°C can significantly decrease the extent of epimerization. However, be aware that this will also slow down the rate of the desired peptide bond formation, so you may need to increase the reaction time accordingly.
Frequently Asked Questions (FAQs)
What is the primary mechanism of racemization for Boc-Nα-methyl-4-chloro-L-phenylalanine?
The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of an oxazolone (or azlactone) intermediate.[4][15][16] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine can occur from either face of this intermediate, leading to a mixture of L- and D-isomers.[1] While N-methylated amino acids cannot form the traditional oxazolone, a similar base-catalyzed abstraction of the alpha-proton from an activated intermediate is the key step leading to racemization.[9]
Which coupling reagents are recommended to minimize racemization for this amino acid?
For sterically hindered and racemization-prone amino acids, onium salt-based coupling reagents are generally preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are known for their high coupling efficiency and low racemization potential, especially when used with an additive like HOAt.[1][17] Phosphonium-based reagents like PyBOP and PyAOP are particularly effective for coupling N-methylated amino acids.[1]
How can I detect and quantify the extent of racemization in my sample?
The most common and reliable method for determining the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC).[18] This technique uses a chiral stationary phase to separate the diastereomers, allowing for their quantification. Other methods include Gas Chromatography (GC) on a chiral column after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. Tandem mass spectrometry combined with stable deuterium labeling can also be used to identify racemized residues.[19]
Is there a way to reverse racemization once it has occurred?
Unfortunately, once racemization has occurred and a mixture of diastereomers is formed, there is no practical way to reverse it. The focus must be on preventing its occurrence in the first place. If you have a mixture of diastereomers, you will need to rely on chromatographic techniques, such as preparative chiral HPLC, to separate the desired product from the unwanted stereoisomer.
Experimental Protocols & Data
Recommended Low-Racemization Coupling Protocol
This protocol is designed for the manual solid-phase synthesis (SPPS) of a peptide containing Boc-Nα-methyl-4-chloro-L-phenylalanine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Nα-methyl-4-chloro-L-phenylalanine
-
HATU
-
N-methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Activation: In a separate reaction vessel, dissolve Boc-Nα-methyl-4-chloro-L-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add NMM (6 equivalents) to the activation mixture.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at 0°C for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to monitor the completion of the reaction.[1] A yellow color indicates a complete reaction, while blue or green suggests the presence of unreacted amine. If the reaction is incomplete, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), followed by DCM (3x).
Data Summary: Impact of Coupling Conditions on Racemization
The following table summarizes the expected impact of different reagents and conditions on the racemization of Boc-Nα-methyl-4-chloro-L-phenylalanine.
| Factor | Condition | Expected Racemization | Rationale |
| Coupling Reagent | DIC/HOBt | Moderate | HOBt suppresses but may not eliminate racemization with hindered amino acids.[11][12] |
| HATU/HOAt | Low | Highly efficient coupling minimizes reaction time and exposure to basic conditions.[1][17] | |
| PyAOP | Very Low | Phosphonium salt reagents are particularly effective for sterically hindered N-methyl amino acids.[1][17] | |
| Base | DIPEA | High | Stronger base increases the rate of α-proton abstraction.[10][14] |
| NMM | Low | Weaker base reduces the risk of proton abstraction.[14] | |
| 2,4,6-Collidine | Very Low | Steric hindrance and moderate basicity minimize proton abstraction.[14] | |
| Temperature | Room Temperature | Higher | Increased thermal energy accelerates both desired and undesired reactions. |
| 0°C | Lower | Reduces the rate of racemization.[4] | |
| Solvent | DMF | Higher | Polar aprotic solvent can facilitate racemization.[9] |
| DCM/THF | Lower | Less polar solvent can suppress racemization. |
Visualizing the Workflow
Troubleshooting Logic for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Mechanism of Base-Catalyzed Racemization
Caption: Simplified mechanism of base-catalyzed racemization via an enolate intermediate.
References
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
Razali, M. R., & Fihrin, N. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. Retrieved from [Link]
-
Che, F. Y., O'Connor, D., Pfeiffer, J., & Wang, W. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(22), 9471–9479. Retrieved from [Link]
-
Amino acid dating. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
Lee, J. S., Lee, H., & Nam, H. S. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2313615121. Retrieved from [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate[20]. (n.d.). ResearchGate. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1986). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 27(3), 301-305. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-196. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-2050. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Retrieved from [Link]
-
Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(4), 221-230. Retrieved from [Link]
-
Peptide synthesis. (2023, December 1). In Wikipedia. Retrieved from [Link]
-
Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide Racemization. (n.d.). ResearchGate. Retrieved from [Link]
-
Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843–846. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). [Video]. YouTube. Retrieved from [Link]
-
Sivakua, W., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Journal of Creation, 37(3), 96-104. Retrieved from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023, January 6). Molecules, 28(2), 647. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications, 14(1), 5363. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and Characterization of Some Novel Dipeptide Derivatives of L-Phenylalanine. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Karoyan, P., Sagan, S., Clodic, G., Lavielle, S., & Chassaing, G. (1998). Asymmetric Synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a Photoreactive Antagonist of Substance P. Bioorganic & Medicinal Chemistry Letters, 8(11), 1369-1374. Retrieved from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023, January 6). Molecules, 28(2), 647. Retrieved from [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. (1994). Journal of Labelled Compounds and Radiopharmaceuticals, 34(10), 911-920. Retrieved from [Link]
Sources
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- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Peptide Synthesis with Boc-Nα-methyl-4-chloro-L-phenylalanine
Welcome to the technical support center for optimizing peptide synthesis yields when incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target peptide.
Introduction: The Challenge of N-Methylated Amino Acids
The incorporation of N-methylated amino acids, such as Boc-Nα-methyl-4-chloro-L-phenylalanine, is a key strategy for enhancing the pharmacological properties of peptides. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity[1][2]. However, the synthetic advantages are accompanied by significant challenges, primarily due to the steric hindrance imposed by the N-methyl group. This bulkiness obstructs the incoming activated amino acid, making peptide bond formation difficult and often leading to low coupling yields and the formation of deletion sequences[3][4]. This guide will provide detailed strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Boc-Nα-methyl-4-chloro-L-phenylalanine so difficult?
The primary reason for the difficulty in coupling is steric hindrance. The methyl group on the alpha-nitrogen of the amino acid creates significant bulk, which physically blocks the approach of the activated carboxyl group of the next amino acid in the sequence. This is particularly problematic when coupling two consecutive N-methylated amino acids[3]. The result is often an incomplete or slow reaction, leading to lower yields of the desired full-length peptide[4].
Q2: What are the initial signs of a failed or difficult coupling reaction?
Several indicators can signal poor coupling efficiency during synthesis:
-
Positive Qualitative Monitoring Tests: A positive result from a test like the bromophenol blue test (a blue or green color) indicates the presence of unreacted free amines on the resin. A complete reaction is typically indicated by a yellow color[4][5].
-
Low Final Peptide Yield: The overall yield of the desired peptide after cleavage and purification is significantly lower than expected[6][7].
-
Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry will reveal the presence of peptides that are missing the N-methylated amino acid or subsequent residues[3][4].
-
Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product will show multiple peaks, corresponding to the desired peptide as well as various deletion sequences and other impurities[3].
Q3: Can I use standard coupling reagents like HBTU or HCTU?
While HBTU and HCTU are highly effective for standard solid-phase peptide synthesis (SPPS), they are generally less effective for coupling sterically hindered residues like N-methylated amino acids[5][6]. Their reactivity may not be sufficient to drive the reaction to completion in a reasonable timeframe, leading to incomplete couplings[6]. More potent coupling reagents are recommended for these challenging steps.
Q4: Is microwave-assisted synthesis a viable option to improve yields?
Yes, microwave-assisted SPPS can be highly effective in overcoming the challenges associated with sterically hindered amino acids. The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods[8][9].
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low yields and other common problems encountered when using Boc-Nα-methyl-4-chloro-L-phenylalanine.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Positive bromophenol blue test after coupling.
-
Mass spectrometry data shows significant deletion sequences at the N-methylated residue.
-
Low overall yield of the final peptide.
Root Cause Analysis: The steric hindrance of the N-methyl group is the most common cause of incomplete coupling. The chosen coupling reagent may not be sufficiently reactive, or the reaction time may be too short.
Solutions and Protocols:
1. Selection of an Appropriate Coupling Reagent
For sterically hindered N-methylated amino acids, more powerful coupling reagents are necessary. The following table summarizes recommended reagents and their key features.
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU | Aminium/Uronium Salt | Highly reactive and widely considered one of the most effective reagents for coupling N-methylated amino acids. Often used in a 3.9 to 4-fold excess.[5][6] |
| PyAOP | Phosphonium Salt | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. |
| PyBOP | Phosphonium Salt | A reliable alternative to HATU, known for rapid coupling reactions with minimal side reactions.[5] |
| BEP | Pyridinium Salt | A powerful coupling reagent reported to provide good yields in the synthesis of peptides containing N-methyl amino acids without significant racemization.[10] |
2. Optimized Coupling Protocol
An extended coupling time and a "double coupling" strategy are often necessary to ensure the reaction goes to completion.
Detailed Protocol for Double Coupling with HATU:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM)[11][12].
-
Washes: Wash the resin thoroughly with DCM, IPA, and DMF[12].
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5-10 minutes, followed by thorough DMF washes[12].
-
First Coupling:
-
Monitoring: Perform a bromophenol blue test to check for reaction completion[5].
-
Second Coupling (if necessary): If the test is positive (blue/green), wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours[3][4].
-
Washes: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF and DCM[12].
Caption: Workflow for Boc deprotection and double coupling of N-methylated amino acids.
Issue 2: Peptide Aggregation
Symptoms:
-
Difficulty in swelling the resin.
-
Slow or incomplete reactions even with potent coupling reagents.
-
Poor solubility of the crude peptide after cleavage.
Root Cause Analysis: Peptide chains containing hydrophobic residues, such as 4-chloro-L-phenylalanine, can aggregate on the solid support, preventing reagents from accessing the reactive sites. This is a common issue in SPPS that can be exacerbated by the presence of bulky N-methylated amino acids[9].
Solutions and Protocols:
1. Solvent Selection
Switching from DMF to a more solubilizing solvent can help to disrupt aggregation.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a good alternative to DMF and can improve the solvation of both the growing peptide chain and the amino acid reagents[9][13].
-
Solvent Mixtures: In some cases, a mixture of solvents such as DMF/NMP/DMSO may be beneficial[9].
2. Use of Pseudoproline Dipeptides
If the peptide sequence allows, the introduction of a pseudoproline dipeptide upstream of the difficult coupling site can disrupt the secondary structures that lead to aggregation.
Issue 3: Side Reactions During Cleavage
Symptoms:
-
Mass spectrometry analysis shows unexpected masses in the crude product.
-
Low yield of the desired peptide with the appearance of multiple, difficult-to-separate impurities in the HPLC profile.
Root Cause Analysis: The conditions used for the final cleavage of the peptide from the resin can sometimes lead to side reactions, particularly with sensitive residues.
Solutions and Protocols:
1. Optimized Cleavage Cocktail
The standard cleavage cocktail for Boc-SPPS is trifluoroacetic acid (TFA). However, scavengers should be included to prevent side reactions.
General Cleavage Protocol:
-
Wash the dried peptide-resin with DCM.
-
Suspend the resin in the appropriate cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) at a ratio of 10-20 mL per gram of resin[12].
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under a vacuum[6].
Issue 4: Difficult Purification
Symptoms:
-
Broad or multiple peaks in the HPLC profile of the crude product.
-
Co-elution of impurities with the desired peptide.
Root Cause Analysis: The presence of deletion sequences and other closely related impurities can make purification by reversed-phase HPLC (RP-HPLC) challenging. The N-methylated peptide may also exist as multiple conformers, leading to peak broadening in the HPLC profile.
Solutions and Protocols:
1. Optimization of HPLC Conditions
-
Gradient Modification: Adjust the gradient of the mobile phase to improve the separation of the target peptide from impurities. A shallower gradient can often resolve closely eluting peaks.
-
Alternative Stationary Phases: If standard C18 columns do not provide adequate separation, consider using a different stationary phase, such as C8 or phenyl-hexyl[14].
-
Temperature: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can sometimes improve peak shape by accelerating the interconversion between different peptide conformers.
Concluding Remarks
The synthesis of peptides containing Boc-Nα-methyl-4-chloro-L-phenylalanine presents unique challenges, but with careful optimization of coupling conditions, appropriate selection of reagents, and proactive troubleshooting, high yields of the desired product can be achieved. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, researchers can successfully incorporate this valuable building block into their peptide synthesis workflows.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Aapptec Peptides. Coupling Reagents.
- Synple Chem. (2000).
- BenchChem. (2025).
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- El-Faham, A., & Albericio, F. (2018).
- Angell, Y. M., & Albericio, F. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Bachem. (n.d.).
- YMC. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing 4-Methylphenylalanine.
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Technical Support Center: Troubleshooting Side Reactions with Boc-Nα-methyl-4-chloro-L-phenylalanine
Welcome to the technical support guide for Boc-Nα-methyl-4-chloro-L-phenylalanine (Boc-Me-p-Cl-Phe-OH). This valuable building block is instrumental in developing peptides with enhanced metabolic stability and conformational rigidity.[1][2] However, its unique structure—combining a sterically demanding N-methyl group with a Boc protecting group—presents specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights to help you navigate and troubleshoot potential side reactions, ensuring the successful synthesis of your target peptide.
We will move beyond simple protocols to explain the chemical principles behind common issues, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using Boc-Nα-methyl-4-chloro-L-phenylalanine.
Q1: Why are my coupling reactions with Boc-Nα-methyl-4-chloro-L-phenylalanine inefficient or incomplete? A1: The primary cause is steric hindrance. The N-methyl group on the α-amino nitrogen significantly increases steric bulk and reduces the nucleophilicity of the secondary amine of the preceding residue on the resin.[1][3] This slows down the rate of peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences if standard coupling protocols are used.[4]
Q2: I'm observing a significant diastereomeric impurity. What is causing this racemization and how can I prevent it? A2: N-methylated amino acids are particularly prone to racemization (epimerization) during activation.[3][5] The main mechanism is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be easily removed by the bases (e.g., DIPEA, TEA) present in the coupling reaction, leading to a loss of stereochemistry.[3][6] The slower coupling speed caused by steric hindrance prolongs the lifetime of this activated intermediate, increasing the opportunity for racemization.[3]
Q3: My peptide synthesis is terminating prematurely after incorporating this residue. What's happening? A3: This is likely due to diketopiperazine (DKP) formation. This side reaction is especially common at the dipeptide stage.[4][7] After deprotection of the Boc-Me-p-Cl-Phe-OH residue, its newly freed N-methylamino group can attack the ester bond linking the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered DKP ring, effectively terminating the synthesis.[4][8][9]
Q4: The standard ninhydrin test shows a negative result, but my coupling has failed. How should I monitor the reaction? A4: The ninhydrin test is unreliable for secondary amines, such as the N-methyl amine of this residue, as it often produces little to no color change.[10] For reliable monitoring of coupling reactions to an N-methylated residue, the Bromophenol Blue (BPB) test is strongly recommended.[3][10] A blue or green color indicates an incomplete reaction (free amine present), while a yellow color signifies completion.
Q5: Are there specific issues related to the Boc deprotection step for this residue? A5: While the Boc group itself is standard, incomplete deprotection can occur, leading to deletion sequences.[11] This can happen if the peptide-resin has aggregated, hindering reagent access. Ensure sufficient swelling and consider extending the deprotection time or using a slightly higher concentration of trifluoroacetic acid (TFA) if you suspect incomplete removal, but be mindful of the acid lability of your resin linker and other side-chain protecting groups.[11]
Q6: Does the 4-chloro group on the phenyl ring cause any specific side reactions? A6: The 4-chloro substituent on the phenylalanine side chain is generally stable under standard Boc-SPPS conditions, including repeated TFA treatments for deprotection and final cleavage with cocktails like HF or TFMSA. Its primary influence is electronic; as an electron-withdrawing group, it can slightly increase the acidity of the α-proton, which may marginally contribute to the risk of racemization, though this effect is minor compared to that of the N-methyl group.[6]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Coupling Efficiency
Low coupling efficiency is the most frequent hurdle. The key is to use more potent activation methods to overcome the steric barrier.
The Causality: Standard coupling reagents like DCC or HBTU may not be sufficiently reactive to promote efficient acylation of the sterically hindered N-methyl amine on the growing peptide chain. This results in a significant portion of the peptide chains remaining unreacted, leading to deletion sequences in the final product.
Solutions & Strategies:
-
Select a High-Potency Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are highly recommended. Their performance is summarized below.
| Coupling Reagent Class | Reagent Example | Relative Reactivity | Key Advantages & Considerations |
| Uronium/Aminium | HATU , HCTU | Very High | HATU is highly effective and rapid, minimizing racemization risk by reducing reaction time.[10] HBTU and HCTU are less effective for hindered couplings.[10][12] |
| Phosphonium | PyAOP , PyBOP | Very High | PyAOP is excellent for N-methyl to N-methyl couplings.[4] PyBOP is a versatile and powerful alternative.[4] |
| Carbodiimide | DIC, DCC | Moderate | Generally insufficient for this coupling unless used with additives like HOAt. Higher risk of racemization due to longer reaction times.[3] |
-
Perform a Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time (e.g., 2 hours), drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[3] This is often a necessary and effective strategy.
-
Optimize Reaction Conditions: Increasing the temperature to 40-50°C can enhance the reaction rate. However, this must be done cautiously as elevated temperatures can also increase the rate of racemization. This approach should be considered only after optimizing reagents and employing double coupling.
Caption: Decision tree for troubleshooting low coupling efficiency.
Guide 2: Minimizing Racemization
Preserving stereochemical integrity is critical for biological activity. Racemization of N-methylated residues is primarily driven by the choice of base and additives.
The Causality: The activated carboxyl group of Boc-Me-p-Cl-Phe-OH can cyclize to form an oxazolone. In the presence of a base, the α-proton of this oxazolone is abstracted, forming a planar, achiral intermediate. The incoming amine can then attack from either face, resulting in a mixture of L and D isomers.[3]
Solutions & Strategies:
-
Use Anti-Racemization Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is paramount. These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone compared to the intermediates formed without them. HOAt is generally considered superior to the older additive, HOBt.[3]
-
Optimize Base Selection: While a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is required, using the minimum necessary amount (typically 2 equivalents relative to the amino acid) is advisable. Less basic alternatives like N-methylmorpholine (NMM) can also be considered, though they may slightly slow the coupling reaction.[13]
-
Minimize Pre-activation Time: Do not allow the activation mixture (amino acid, coupling reagent, base) to stand for extended periods before adding it to the resin. A short pre-activation of 1-5 minutes is usually sufficient to form the active species without allowing significant time for racemization to occur.
Caption: Racemization occurs via an oxazolone intermediate.
Guide 3: Preventing Diketopiperazine (DKP) Formation
DKP formation is an irreversible chain-terminating event that occurs at the N-terminal dipeptide stage.
The Causality: After the second amino acid (in this case, Boc-Me-p-Cl-Phe-OH) is coupled and its Boc group is removed, the resulting free secondary amine is positioned perfectly to perform a nucleophilic attack on the carbonyl carbon of the ester linkage that anchors the first amino acid to the resin. This intramolecular reaction is entropically favored and results in the cleavage of the dipeptide from the support.[4][9]
Solutions & Strategies:
-
Immediate Coupling: The most effective strategy in Boc chemistry is to minimize the time the deprotected dipeptide-resin exists with a free N-terminal amine. Immediately after the neutralization step that follows TFA deprotection, proceed with the coupling of the third amino acid without delay.
-
Use In Situ Neutralization/Coupling: This protocol involves adding the base (DIPEA) simultaneously with the activated third amino acid. This ensures that as soon as the N-terminal amine is neutralized, it is immediately presented with an activated carboxyl group to acylate, outcompeting the intramolecular cyclization.
-
Resin Choice (for Fmoc synthesis context): While this guide focuses on Boc chemistry, it's noteworthy that in Fmoc synthesis, using a highly acid-labile resin like 2-chlorotrityl chloride resin can suppress DKP formation because the peptide can be cleaved under mildly acidic conditions that do not promote cyclization.[7]
Caption: Intramolecular cyclization leading to DKP formation and chain termination.
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine
This protocol utilizes HATU for efficient and low-racemization coupling.
-
Resin Preparation: Following the successful deprotection and neutralization of the N-terminal amine on the peptide-resin, ensure the resin is washed thoroughly with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Nα-methyl-4-chloro-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Pre-activation & Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add this solution to the drained peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: After the coupling time, remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the Bromophenol Blue test (see Protocol 2).
-
Washing/Recoupling: If the test is negative (yellow), wash the resin with DMF (3x) and proceed to the next deprotection step. If the test is positive (blue/green), drain the resin and perform a second coupling (see Guide 1).
Protocol 2: Monitoring Coupling with the Bromophenol Blue (BPB) Test
-
Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF (2x) and then Methanol (2x) to remove any residual reagents.
-
Test: Add 2-3 drops of 0.1% Bromophenol Blue solution in DMF to the washed beads.
-
Observation:
-
Blue or Green Beads: Indicates the presence of unreacted free amines. Coupling is incomplete.
-
Yellow Beads: Indicates the absence of free amines. Coupling is complete.
-
Protocol 3: Standard Boc-Deprotection and Neutralization
-
Resin Swelling & Washing: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes. Drain and wash with DCM (2x).
-
Deprotection: Add a solution of 40-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1 minute, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (4x) and DMF (3x).
-
Neutralization: Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step once more.
-
Final Wash: Wash the resin thoroughly with DMF (4x) to remove excess base. The resin is now ready for the next coupling step.
References
- BenchChem. (2025).
- PubMed. (n.d.).
- Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV.
- BenchChem. (2025).
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- ScienceDirect. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (2025).
- Chem-Impex. (n.d.). Boc-N-methyl-4-chloro-L-phenylalanine.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Troubleshooting Boc Deprotection in Complex Peptides
Welcome to the Technical Support Center for Boc deprotection in complex peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butyloxycarbonyl (Boc) protecting group, a critical step in solid-phase peptide synthesis (SPPS). Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer validated protocols to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: My HPLC/LC-MS analysis shows a significant amount of starting material remaining after the Boc deprotection step. What are the likely causes of this incomplete reaction?
Incomplete Boc deprotection is a frequent issue in SPPS and can stem from several factors, often related to the specific peptide sequence or reaction conditions.[1] The primary culprits include:
-
Insufficient Acid Strength or Concentration : The most common reason for incomplete deprotection is that the acidic conditions are not potent enough to fully cleave the Boc group.[1] Trifluoroacetic acid (TFA) is the standard reagent, and its concentration may need to be optimized for challenging sequences.[1]
-
Inadequate Reaction Time : While a 30-minute to 2-hour deprotection step is often sufficient, peptides with sterically hindered amino acids or those prone to aggregation may require longer exposure to the acidic reagent.[1]
-
Poor Resin Swelling : In solid-phase synthesis, the resin must be adequately swollen for the deprotection solution to access all the peptide chains.[1] If the resin is not properly solvated, the acid cannot efficiently reach the N-terminus of the peptide.
-
Steric Hindrance : Bulky amino acid side chains or the presence of N-methylated residues can physically block the acid from reaching the Boc group, thereby slowing down the cleavage reaction.[1]
-
Peptide Aggregation : As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can lead to inter-chain aggregation.[1][2] This aggregation can physically prevent the deprotection reagent from accessing the N-terminus.[1]
-
Resistant Amino Acid Residues : The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to standard TFA treatment and may require more stringent deprotection conditions.[1][3]
Q2: I'm observing unexpected peaks in my mass spectrometry data after deprotection, suggesting side reactions have occurred. What are the most common side reactions during Boc deprotection and how can I prevent them?
The highly reactive tert-butyl cation generated during the acid-catalyzed removal of the Boc group is a primary source of side reactions.[4][5] This electrophile can attack nucleophilic side chains of certain amino acids, leading to undesired modifications.[4][6]
-
Alkylation of Sensitive Residues : The indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the thiol of Cysteine (Cys) are particularly susceptible to alkylation by the tert-butyl cation.[5][7]
-
Prevention : The most effective way to mitigate this is by using "scavengers" in the deprotection cocktail.[4][8] Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[9] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1]
-
-
Aspartimide Formation : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a stable five-membered ring called an aspartimide, especially under acidic or basic conditions.[5][10] This can lead to byproducts and racemization.
-
Prevention : In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[2]
-
-
Pyroglutamate Formation : An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.[5]
-
Prevention : Minimizing the exposure to strong acids and ensuring complete coupling of the subsequent amino acid can help reduce this side reaction.
-
-
Diketopiperazine Formation : This side reaction is more common at the dipeptide stage, particularly when Proline is one of the first two amino acids, and can lead to cleavage of the peptide from the resin.[2][5]
-
Prevention : In Boc-based synthesis, using in situ neutralization protocols can help to suppress diketopiperazine formation.[2]
-
Q3: How do I choose the right scavenger cocktail for my peptide sequence?
The choice of scavenger cocktail is critical and depends on the amino acid composition of your peptide. A well-chosen cocktail will protect sensitive residues without interfering with the deprotection reaction.
| Scavenger Cocktail | Composition (v/v) | Target Residues & Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, low-odor cocktail effective for many sequences, especially when Trp(Boc) is used. TIS is a highly efficient carbocation scavenger.[9] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A more robust, "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp. However, it contains toxic and malodorous components.[9] |
| TFA/EDT | 99:1 | Recommended for peptides containing Met or Trp to prevent reattachment to the resin. EDT is also effective at preventing tryptophan oxidation.[9] |
Note: Thioanisole should be used with caution in peptides containing tryptophan, as its cation adducts can potentially alkylate the indole ring nitrogen.[9]
Troubleshooting Workflow
When faced with incomplete deprotection or side reactions, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting common issues in Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for the removal of the Nα-Boc group from a peptide-resin.[1]
Reagents:
-
Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)[4]
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Resin Swelling : Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[4]
-
Drain the DCM.
-
Pre-wash : Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]
-
Deprotection : Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1][4]
-
Drain the deprotection solution.
-
Washing : Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralization : Neutralize the resin with the neutralization solution for 1-2 minutes.
-
Final Washing : Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]
Protocol 2: Monitoring Boc Deprotection by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the deprotection reaction and assessing the purity of the final product.[11]
Instrumentation and Conditions:
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.
-
Detection : UV detection at 214 nm or 280 nm.
Procedure:
-
Take a small sample of the peptide-resin at various time points during the deprotection reaction.
-
Cleave the peptide from the resin sample using a standard cleavage cocktail.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the crude peptide in the HPLC mobile phase.
-
Inject the sample into the HPLC system and analyze the chromatogram for the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
Protocol 3: Qualitative Monitoring of Deprotection by the Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (a deep blue color) indicates successful Boc deprotection, while a negative result (yellow or no color change) suggests that the Boc group is still attached.[1]
Reagents:
-
Solution A : 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B : 80 g of phenol in 20 mL of ethanol.
-
Solution C : 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each of the three solutions.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A blue color indicates the presence of free primary amines.
Mechanistic Insights
Understanding the mechanism of Boc deprotection is key to troubleshooting potential issues. The process is an acid-catalyzed elimination reaction.
Caption: The mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
-
Protonation : A strong acid protonates the carbonyl oxygen of the Boc group.[4]
-
Cleavage : The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[4]
-
Decarboxylation : The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine (as an ammonium salt) and carbon dioxide.[4]
The generated tert-butyl cation is a reactive electrophile that can lead to the undesired side reactions mentioned earlier.[4][5] This is why the inclusion of scavengers is crucial for the synthesis of complex peptides containing sensitive residues.[4][8]
References
-
M. Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Schnölzer, M., et al. (1996). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Química Orgánica. [Link]
-
Al-Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Song, Z., et al. (2022). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Al-Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Nomizu, M., et al. (1991). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. PubMed. [Link]
-
El-Kashef, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Reddit. [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]
-
Sharma, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. ResearchGate. [Link]
-
Li, Y., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Peptides with N-Methylated Residues
Welcome to our dedicated technical support guide for the purification of N-methylated peptides. As a Senior Application Scientist, I understand the unique challenges these molecules present. N-methylation, while a critical tool in medicinal chemistry for enhancing properties like metabolic stability and cell permeability, introduces significant complexities into the purification process. This guide is designed to provide you with expert insights, actionable troubleshooting advice, and robust protocols to help you achieve high-purity N-methylated peptides efficiently.
Part 1: Frequently Asked Questions - The Impact of N-Methylation on Peptide Purification
This section addresses fundamental questions about how N-methylation alters peptide characteristics relevant to chromatographic purification.
Q1: Why do my N-methylated peptides elute earlier than their non-methylated analogs in Reversed-Phase HPLC (RP-HPLC)?
A: This is a common observation and is primarily due to two factors. First, the N-methyl group replaces the amide proton, eliminating a key hydrogen bond donor site. This disruption of the peptide's backbone hydrogen-bonding network can lead to a more compact or altered conformation that reduces its interaction with the C18 stationary phase. Second, the methyl group can sterically shield the peptide backbone, further hindering interactions with the stationary phase. The overall effect is a decrease in retention time compared to the non-methylated parent peptide.
Q2: I see broad or split peaks for my N-methylated peptide. What is causing this?
A: This phenomenon is often attributable to the presence of stable conformational isomers (conformers) resulting from cis/trans isomerization around the N-methylated amide bond. Unlike standard amide bonds which strongly favor the trans conformation, the energy barrier for rotation around an N-methylated amide bond is lower, allowing for the existence of both cis and trans isomers in solution. If the rate of interconversion between these isomers is slow on the chromatographic timescale, they can be resolved as separate peaks or a broad, unresolved peak.
Q3: How does N-methylation affect the solubility of my peptide?
A: The effect of N-methylation on solubility can be complex. By disrupting the regular hydrogen-bonding network that can lead to aggregation in non-methylated peptides, N-methylation can sometimes increase solubility in organic solvents. However, the loss of hydrogen-bonding capacity can also decrease solubility in aqueous solutions for certain sequences. It is crucial to assess the solubility of your specific N-methylated peptide in various solvent systems to choose an appropriate loading and mobile phase.
Q4: Can I use the same purification strategy for peptides with single and multiple N-methylated residues?
A: While the fundamental principles remain the same, the challenges are often amplified with an increasing number of N-methylated residues. Multiple N-methylations can lead to more significant conformational flexibility, a higher likelihood of multiple stable isomers, and more pronounced shifts in retention time. Therefore, a method developed for a singly N-methylated peptide may require significant optimization, such as a shallower gradient or a different stationary phase, when applied to a multiply N-methylated analog.
Part 2: Troubleshooting Guide - Overcoming Common Purification Hurdles
This section provides solutions to specific problems you may encounter during the purification of N-methylated peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | 1. Slow cis/trans isomerization on the column. 2. Secondary interactions with residual silanols on the stationary phase. 3. Peptide aggregation. | 1. Elevate Column Temperature: Increasing the temperature (e.g., to 40-60°C) can accelerate the interconversion between cis and trans isomers, often coalescing them into a single, sharper peak. 2. Use a Sterically Protected Stationary Phase: Columns with bulky side chains (e.g., C18 with t-butyl groups) or end-capping can minimize interactions with silanols. 3. Modify the Mobile Phase: Add a chaotropic agent like guanidinium chloride (low concentration) or isopropanol to the mobile phase to disrupt aggregation. |
| Co-elution with Impurities | 1. Insufficient resolution due to similar hydrophobicity of the target peptide and impurities. 2. The chosen stationary phase is not selective enough. | 1. Optimize the Elution Gradient: Use a shallower gradient to improve the separation of closely eluting species. 2. Change the Stationary Phase: Switch to a different hydrophobicity (e.g., C8, C4) or a different chemistry altogether (e.g., phenyl-hexyl, biphenyl) to alter selectivity. Phenyl-based columns can offer alternative selectivity through π-π interactions. 3. Vary the Mobile Phase pH: Altering the pH can change the ionization state of both the peptide and impurities, leading to differential retention. |
| Low Recovery | 1. Irreversible adsorption of the peptide onto the stationary phase or system components. 2. Peptide precipitation on the column. | 1. Passivate the HPLC System: Flush the system with a strong acid (e.g., 6M Guanidine-HCl) followed by thorough washing to remove any adsorbed material. 2. Check Peptide Solubility: Ensure the peptide is fully dissolved in the injection solvent and that the mobile phase composition at the start of the gradient is not causing precipitation. Consider using a stronger loading solvent if necessary. |
| Split Peaks | 1. Resolution of stable cis/trans conformers. 2. On-column degradation of the peptide. | 1. Employ Elevated Temperatures: As with peak broadening, higher temperatures can coalesce conformer peaks. 2. Check Peptide Stability: Analyze the collected fractions corresponding to the split peaks by mass spectrometry to determine if they have the same mass. If they do, they are likely conformers. If not, degradation may be occurring, and a less acidic mobile phase or lower temperature might be required. |
Part 3: Protocols and Method Development
A systematic approach is key to developing a robust purification method for N-methylated peptides.
Experimental Workflow: Method Development for N-Methylated Peptides
Caption: Workflow for N-methylated peptide purification.
Step-by-Step Protocol: Temperature-Assisted Purification
This protocol is designed to address peak broadening caused by cis/trans isomerization.
-
Column: Select a robust, wide-pore (e.g., 300 Å) C18 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column Temperature: Set the column oven to 50-60°C. Allow the system to equilibrate for at least 15-20 minutes.
-
Initial Gradient: Perform a fast scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution percentage of your peptide.
-
Optimized Gradient: Design a shallow gradient around the elution point. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 30 minutes will provide better resolution.
-
Injection: Dissolve the crude peptide in a solvent that ensures complete solubility but is as weak as possible (e.g., a small amount of ACN or DMSO in Mobile Phase A) to ensure good peak shape at the start.
-
Detection: Use UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
References
-
Miskolzie, M. (2020). The cis/trans-isomerization of the Xaa-Pro peptide bond: A tutorial for the NMR spectroscopist. Concepts in Magnetic Resonance Part A, 46A(1), e21473. Available at: [Link]
-
Lamos, S. M., et al. (2014). Effects of N-methylation on the aggregation of a β-hairpin peptide. Biopolymers, 102(3), 245-255. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling
Welcome to the technical support resource for researchers, chemists, and drug development professionals. As Senior Application Scientists, we understand that incorporating N-methylated amino acids into peptides is a powerful strategy for enhancing therapeutic properties, such as enzymatic stability and bioavailability.[1][2] However, the steric hindrance imposed by the N-methyl group presents significant synthetic challenges, often leading to incomplete reactions, low yields, and racemization.[1][3]
This guide is designed to provide in-depth, field-proven insights and practical solutions to the specific issues you may encounter. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic choices in N-methylated peptide synthesis.
Q1: Why is the coupling of N-methylated amino acids so challenging?
The primary difficulty stems from steric hindrance. The methyl group on the amide nitrogen is sterically bulky, which physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4][5][6] This has two major consequences:
-
Reduced Nucleophilicity: The N-methylated amine is a secondary amine and is less nucleophilic than the primary amine of a standard amino acid.
-
Slower Reaction Kinetics: The steric clash significantly slows down the rate of peptide bond formation.[1] This can lead to incomplete coupling reactions, resulting in deletion sequences in the final product.[7][8] The challenge is further amplified when coupling an N-methylated amino acid onto another N-methylated residue.[5]
Q2: Why are N-methylated amino acids more susceptible to racemization?
The increased risk of racemization is a direct consequence of the slow coupling kinetics. The principal mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[9] The α-proton of this intermediate is acidic and can be easily removed by the bases present in the reaction mixture, leading to a loss of stereochemical integrity.[9] Because the desired coupling reaction is slow for N-methylated residues, the activated amino acid spends more time in solution, increasing the opportunity for this side reaction to occur.[9]
Q3: Which coupling reagents are considered the "gold standard" for these difficult couplings?
To overcome the high activation energy barrier, highly reactive coupling reagents are essential. Standard reagents like HBTU, HCTU, and carbodiimides (DCC, DIC) are often less effective.[1][10][11]
-
Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as a superior choice for N-methylated residues due to its high reactivity and ability to suppress racemization, especially when paired with a hindered base like DIPEA.[8][10][12]
-
Phosphonium Salts: Reagents like PyAOP and PyBroP are extremely effective, particularly for the most challenging couplings (e.g., N-Me to N-Me).[7][13][14] PyBroP is more reactive than PyBOP and can often drive stubborn reactions to completion.[12][15]
-
Modern Reagents: COMU is a third-generation uronium reagent that incorporates the Oxyma Pure additive. It offers efficiency comparable to HATU but with improved safety and solubility profiles.[3][12]
Q4: The standard Kaiser test isn't working. How can I monitor the reaction?
The ninhydrin-based Kaiser test is unreliable for monitoring couplings to secondary amines, including N-methylated amino acids, as it typically gives a weak or false-negative result.[1] The Bromophenol Blue (BPB) test is the recommended alternative.[4][10] In this test, a sample of the resin is washed and treated with a BPB solution.
-
Blue/Green Resin Beads: Indicate the presence of unreacted free amines (incomplete coupling).
-
Yellow Resin Beads: Indicate the absence of free amines (complete coupling).[10]
Q5: What are the most common side reactions and how can they be minimized?
Beyond incomplete coupling and racemization, several other side reactions can occur:
-
Diketopiperazine (DKP) Formation: This involves the intramolecular cyclization of a dipeptide, cleaving it from the resin. It is most common after the second amino acid is coupled, especially if Proline is in the sequence.[7][16] Using 2-chlorotrityl chloride resin can help mitigate this.[16]
-
Guanidinylation: Uronium reagents like HATU can react with the N-terminal amine to form a guanidinyl group, which terminates the peptide chain.[7][16] This is minimized by pre-activating the amino acid in solution for a few minutes before adding it to the resin.[16]
-
Fragmentation: During final TFA cleavage, peptide bonds between two consecutive N-methyl amino acids can be susceptible to fragmentation.[14] Optimizing cleavage time is crucial to minimize this.[14]
Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem: My coupling is incomplete (the Bromophenol Blue test is blue).
An incomplete coupling is the most frequent issue. The presence of a free amine indicates the peptide bond did not form efficiently.
Caption: Troubleshooting workflow for incomplete coupling.
-
Immediate Solution: Double Couple. The first and simplest step is to repeat the coupling using a fresh solution of the activated amino acid and reagents.[8][9] Often, a second exposure is sufficient to push the reaction to completion. Allow the reaction to proceed for 1-4 hours.[1]
-
Escalation 1: Increase Reagent Reactivity. If double coupling fails, your chosen reagent may lack the necessary potency. If you are using a less effective reagent like HBTU or HCTU, switch to a more powerful one like HATU or PyBroP .[9][10]
-
Escalation 2: Change Reaction Conditions.
-
Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate difficult couplings by efficiently transferring energy to the solvent and reactants, overcoming the steric barrier.[4][17]
-
Solvent Choice: While DMF is standard, NMP often has superior solvating properties for growing peptide chains, which can prevent aggregation and improve coupling efficiency.[18]
-
Increase Time/Temperature: Extending the coupling time (e.g., overnight) or slightly increasing the temperature can be effective, but must be balanced against the increased risk of racemization.[9]
-
Problem: My final peptide has significant diastereomeric impurities (racemization).
Racemization compromises the purity and biological activity of your final product. It must be addressed by modifying the reaction environment to disfavor oxazolone formation.
Caption: General workflow for on-resin N-methylation.
Data & Protocols
Table 1: Comparison of Coupling Reagents for N-Methyl Amino Acid Incorporation
| Reagent | Class | Strengths | Considerations |
| HATU | Uronium/Aminium | Highly effective for hindered couplings, fast reaction rates, suppresses racemization. [10][12] | Can cause guanidinylation if not pre-activated; potentially explosive HOBt/HOAt derivatives. [7][12] |
| HBTU/HCTU | Uronium/Aminium | Good for standard SPPS. | Generally less effective than HATU for N-methylated residues; can result in incomplete couplings. [1][10] |
| PyAOP/PyBOP | Phosphonium | Very high efficiency, especially PyAOP for N-Me to N-Me couplings. [7][13][14] | Byproducts can be difficult to remove in solution-phase synthesis. |
| PyBroP | Phosphonium | More reactive than PyBOP; excellent for the most difficult couplings. [12][15][19] | High reactivity can increase risk of racemization with non-methylated amino acids. [12] |
| COMU | Uronium | Efficiency comparable to HATU; safer (non-explosive byproduct), better solubility. [3][12] | A newer, premium-priced reagent. |
| DIC/DCC | Carbodiimide | Inexpensive. | Low reactivity, generally unsuitable for N-methyl couplings without additives. [5][11]High risk of racemization. |
Experimental Protocols
Protocol 1: General Coupling of an N-Methylated Amino Acid using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x). [1]2. Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 eq.), HATU (3.9 eq.), in DMF. Add DIPEA (8 eq.) to the solution. [1][10]3. Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. [1]This step is crucial to form the active ester and minimize guanidinylation.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours. The extended time is often necessary. [1]5. Monitoring: Remove a small sample of resin, wash it, and perform the Bromophenol Blue test (see Protocol 2).
-
Washing: If the test is negative (yellow), drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x). [1]If the test is positive (blue), perform a second coupling (double couple).
Protocol 2: Bromophenol Blue (BPB) Monitoring Test
-
Solution Preparation: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF. [10]2. Test Procedure:
-
Remove a small sample of resin (~5-10 mg) from the reaction vessel.
-
Wash the sample thoroughly with methanol or DMF in a small test tube to remove residual base.
-
Add 1-2 drops of the BPB test solution.
-
Observe the color of the resin beads. Yellow = Complete , Blue/Green = Incomplete . [10]
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Berts, M., et al. (2019). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Fields, G. B. (2025). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Trojan, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Härmä, H., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Mola, M. G., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 16. peptide.com [peptide.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Technical Support Center: Analytical Methods for Impurity Detection in Synthetic Peptides
Welcome to the technical support center for the analysis of synthetic peptide impurities. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical strategies to ensure the purity, safety, and efficacy of their peptide products. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and maintain the highest standards of scientific integrity in your work.
The purity of a synthetic peptide is paramount, as even minor impurities can significantly impact biological activity, safety, and experimental reproducibility.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions for the core analytical techniques used in peptide impurity profiling.
Part 1: Understanding the Landscape of Peptide Impurities
Successful analysis begins with understanding what you are looking for. Impurities in synthetic peptides are not a monolithic entity; they arise from various stages of synthesis, purification, and storage.[4][5] They are broadly classified into two main categories:
-
Process-Related Impurities: These are substances introduced during the manufacturing process. They include reagents, solvents, and by-products from the synthetic chemistry itself.
-
Product-Related Impurities: These are molecular variants of the target peptide that form during synthesis or degradation.[6]
The table below summarizes common impurities encountered in Solid-Phase Peptide Synthesis (SPPS), the most prevalent method for peptide manufacturing.[7][8]
| Impurity Category | Specific Examples | Origin / Cause | Typical Mass Change |
| Sequence Variants | Deletion Sequences | Incomplete coupling or deprotection steps.[9][10] | - Mass of missing amino acid residue |
| Insertion Sequences | Excess activated amino acid not washed away.[9][11][12] | + Mass of inserted amino acid residue | |
| Truncated Sequences | Incomplete synthesis cycles. | Varies | |
| Modifications | Incomplete Deprotection | Residual side-chain protecting groups (e.g., tBoc, Fmoc).[9][12] | + Mass of protecting group (e.g., +56 Da for tBu)[12] |
| Oxidation | Particularly affects Met (+16 Da), Trp, His.[9] | +16 Da (Sulfoxide), +32 Da (Sulfone) | |
| Deamidation | Asn, Gln residues convert to Asp, Glu.[5][10][12] | +1 Da | |
| Isomers | Racemization (Diastereomers) | Formation of D-amino acids from L-amino acids during synthesis.[7][13][14][15] | No mass change |
| Isomerization | Aspartic acid forming succinimide intermediates.[12] | No mass change | |
| Process-Related | Residual Solvents | Solvents used in synthesis/purification (e.g., DMF, DCM).[16][17][18] | N/A (Detected by GC) |
| Reagent Adducts | Scavengers or cleavage reagents attaching to the peptide. | Varies | |
| Counter-ions | TFA, Acetate from purification buffers.[9] | N/A (Assessed by IC or AAA) |
Part 2: Core Analytical Workflow & Methodology
A robust peptide purity analysis relies on an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive profile.[4]
General Analytical Workflow
The following diagram illustrates a typical workflow for identifying and quantifying impurities in a synthetic peptide sample.
Caption: General workflow for peptide impurity analysis.
Part 3: Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC with UV detection is the workhorse for assessing peptide purity.[9][19] Most issues manifest as problems with peak shape, retention time, or resolution.
FAQ 1: Why am I seeing peak tailing for my main peptide peak?
Peak tailing is often caused by unwanted secondary interactions between the peptide and the stationary phase, or by issues within the HPLC system itself.[20][21]
-
Scientific Rationale: The ideal chromatographic peak is Gaussian, resulting from a uniform distribution of analyte molecules interacting with the stationary phase. Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to interactions with acidic silanol groups on the silica-based column packing.[8] Basic amino acid residues (Lys, Arg, His) are particularly prone to this.
-
Troubleshooting Steps:
-
Check Mobile Phase pH:
-
Question: Is your mobile phase pH appropriate?
-
Action: Ensure the mobile phase pH is low (typically pH 2-3). Using an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% protonates both the peptide's carboxyl groups and the column's residual silanols, minimizing secondary interactions.[8]
-
Causality: At low pH, the negative charge on silanols is suppressed, reducing ionic attraction to positively charged peptides.
-
-
Increase Ion-Pairing Agent Concentration:
-
Question: Is the ion-pairing effect strong enough?
-
Action: If tailing persists with 0.1% TFA, a slight increase might help, but be mindful that higher TFA concentrations can further suppress the signal in subsequent MS analysis.[22][23]
-
Causality: The TFA anion pairs with positively charged residues on the peptide, increasing its overall hydrophobicity and masking sites that could interact with silanols.
-
-
Evaluate the Column:
-
Question: Is the column old or contaminated?
-
Action: A contaminated guard column or column inlet frit can cause tailing.[20] First, remove the guard column and re-run. If the problem persists, try flushing the analytical column with a strong solvent or, if it's old, replace it.
-
Causality: Contaminants can create active sites that lead to undesirable secondary interactions.
-
-
Consider a Different Column Chemistry:
-
Question: Is my column suitable for peptides?
-
Action: Modern columns designed for peptides often have advanced end-capping or a modified surface chemistry (e.g., CSH technology) to shield silanols and improve peak shape for basic compounds.[24]
-
-
FAQ 2: My peptide peak is split or has a shoulder. What's happening?
Peak splitting suggests that the analyte is experiencing two different environments as it passes through the system, or that two distinct species are co-eluting.[10]
-
Scientific Rationale: A split peak can be caused by a physical disruption in the chromatographic flow path (like a column void) or by chemical issues, such as sample solvent incompatibility or the presence of a closely eluting impurity.[10]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting peak splitting.
-
Causality Explained:
-
Blocked Frit/Column Void: A physical obstruction or void at the head of the column creates two different flow paths for the sample, leading to a split peak. Since this happens before separation, it affects all peaks.[10][20]
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger (e.g., higher organic content) than the initial mobile phase, the sample band will not focus neatly at the column head. This distortion can manifest as a split or misshapen peak, especially for early eluting compounds.
-
Co-eluting Impurity: This is common with peptide diastereomers (from racemization) or other closely related impurities that have very similar hydrophobicity.[25] An LC-MS analysis is definitive here; if the mass-to-charge ratio (m/z) changes across the peak profile, it confirms the presence of multiple species.
-
Part 4: Troubleshooting Guide: Mass Spectrometry (MS)
LC-MS is essential for confirming the molecular weight of the main peptide and identifying impurities.[1][4]
FAQ 3: I see peaks in my mass spectrum that don't correspond to my peptide or expected impurities. Where are they from?
Extraneous peaks in a mass spectrum are common and can originate from several sources, including system contamination, mobile phase additives, and sample handling.[26][27]
-
Scientific Rationale: Mass spectrometers are highly sensitive and will detect a wide range of ionized molecules. Contaminants can easily out-compete the analyte for ionization, suppressing its signal and complicating data interpretation.
-
Common Contaminants & Artifacts:
| Contaminant/Artifact | Common m/z Values (Positive Mode) | Source & Causality | Mitigation Strategy |
| Keratins | Various (many peaks) | Ubiquitous proteins from skin, hair, dust.[2][28] Contaminate samples during handling. | Wear gloves and lab coat. Work in a clean area. Use filtered pipette tips. |
| Plasticizers (e.g., Phthalates) | e.g., 149.0233 (phthalate fragment), 391.2843 | Leached from plastic tubes, containers, and solvent lines. | Use polypropylene tubes (not polystyrene). Use glass or high-grade solvent bottles. |
| Detergents (e.g., Triton, Tween) | Characteristic repeating units | Residuals from glassware washing or cell lysis buffers. They suppress peptide signals.[2] | Use MS-compatible detergents. Rinse glassware thoroughly with high-purity water and organic solvent.[2] |
| Solvent Adducts | [M+Na]+ (+22 Da), [M+K]+ (+38 Da) | Sodium and potassium ions present in glassware, reagents, or buffers. | Use high-purity reagents and solvents. Minimize use of glass. |
| Mobile Phase Clusters | Varies | Additives like TFA can form clusters, especially at high concentrations. | Use the lowest effective concentration of mobile phase additives. |
FAQ 4: How do I identify a deletion or insertion impurity using MS?
This is a primary strength of mass spectrometry. Identification relies on precise mass measurement and, ideally, MS/MS fragmentation.
-
Scientific Rationale: The mass of a peptide is the sum of its amino acid residue masses plus the mass of a water molecule. A deletion or insertion results in a predictable mass shift from the parent peptide.
-
Experimental Protocol: Identifying a Deletion Impurity
-
Acquire High-Resolution Mass Spectrum: Analyze the HPLC eluent using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Identify Parent Ion: Locate the m/z peaks corresponding to the different charge states of your target peptide. Deconvolute these to confirm its average or monoisotopic mass.
-
Search for Expected Mass Shifts: Look for other low-level isotopic clusters in the spectrum. Calculate the mass difference between these unknown peaks and the main peptide.
-
Example: Your target peptide has a mass of 2179.0 Da. You see a lower abundance series of peaks corresponding to a mass of 2049.9 Da.
-
Calculation: 2179.0 - 2049.9 = 129.1 Da. This mass difference corresponds precisely to the residue mass of Glutamic Acid (E). This suggests a "des-Glu" impurity.[5]
-
-
Confirm with MS/MS: To confirm the identity and locate the position of the deletion, isolate the precursor ion of the suspected impurity (m/z corresponding to 2049.9 Da) and fragment it.
-
Interpretation: Compare the fragment ion series (b- and y-ions) to the theoretical fragmentation of the parent peptide. You will observe a "gap" or jump in the fragment series around the site of the missing residue.[29] For example, if Glu was at position 15, the y-ion series would be normal up to y5, but the y6 ion would be missing, and the subsequent ions would all be shifted by the mass of Glu.
-
-
Part 5: Guide to Amino Acid Analysis (AAA)
AAA is a fundamental technique used to determine the Net Peptide Content (NPC) and to confirm the amino acid composition of the final product.[30]
-
Scientific Rationale: Unlike RP-HPLC, which measures purity relative to other UV-absorbing species, AAA provides an absolute quantification of the peptide mass by hydrolyzing it into its constituent amino acids and quantifying each one.[31] The NPC is crucial because lyophilized peptides always contain water and counter-ions (like TFA from purification), meaning the gross weight is not the actual peptide weight.[30]
FAQ 5: My Net Peptide Content from AAA is only 70%. Does this mean my peptide is 30% impure?
Not necessarily. This is a critical distinction.
-
Explanation: A 95% pure peptide by HPLC can have a 70% NPC.
-
Purity (from HPLC): This means that of all peptide-related species detected by UV, 95% of the area is your target peptide. The other 5% are peptide-related impurities (e.g., deletions).
-
Net Peptide Content (from AAA): This means that in 1 mg of lyophilized powder, only 0.7 mg is actual peptide material (your target peptide plus the 5% peptide impurities). The remaining 0.3 mg (30%) is non-peptidic material, primarily water and bound counter-ions.
-
Experimental Protocol: Overview of Quantitative Amino Acid Analysis
-
Accurate Weighing: Precisely weigh a sample of the lyophilized peptide. This is a critical step for accurate quantification.
-
Acid Hydrolysis: Hydrolyze the peptide into its constituent amino acids. A common method is vapor-phase hydrolysis with 6N HCl at ~110°C for 18-24 hours.[31]
-
Causality: This breaks all peptide bonds. Some amino acids (e.g., Ser, Thr) are partially degraded and require correction factors, while Trp is destroyed and must be quantified by other means. Cys requires pre-derivatization.
-
-
Derivatization: The free amino acids are chemically modified (derivatized) with a reagent (e.g., AccQ-Tag, PITC) that makes them detectable by UV or fluorescence.[30]
-
Causality: Most amino acids lack a strong native chromophore, so derivatization is necessary for sensitive detection.
-
-
Chromatographic Separation: The derivatized amino acids are separated, typically by RP-HPLC.
-
Quantification: The peak area for each amino acid is compared against a calibration curve generated from a known standard mixture of amino acids.
-
Calculation: The molar amount of each amino acid is determined. The total mass of the peptide in the original sample is calculated based on the known sequence and the quantified molar amounts. The NPC is then expressed as (mass of peptide / initial total mass) x 100%.
References
- Stephan, C., & Schlosser, A. (2015). Interferences and contaminants encountered in modern mass spectrometry. Methods in Molecular Biology.
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Riester, D., Wiesmüller, K. H., Stoll, D., & Kuhn, R. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]
- Sci-Hub. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.
- Google Patents. (n.d.). CA2869041A1 - Quantification of impurities for release testing of peptide products.
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Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. PubMed. [Link]
- American Chemical Society. (2025).
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Karty, J. A., Ireland, M. M., Brun, Y. V., & Reilly, J. P. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. PubMed. [Link]
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
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García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. [Link]
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- Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!
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- Creative Peptides. (n.d.). Residual Solvent Analysis.
- Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
- King's College London. (n.d.). Things to avoid in Mass spectrometry (MS).
- ACS Publications. (2025). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development.
- AltaBioscience. (n.d.).
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Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
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Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
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- Polypeptide. (n.d.).
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- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Boc-Nα-methyl-4-chloro-L-phenylalanine
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of peptide building blocks are paramount. Boc-Nα-methyl-4-chloro-L-phenylalanine, a non-proteinogenic amino acid, is a critical component in the synthesis of novel peptides with enhanced stability and biological activity. Its unique N-methylation and para-chloro substitution necessitate rigorous analytical characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive analysis of this valuable compound, grounded in experimental data and established scientific principles.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone technique for the unambiguous structural confirmation of synthetic molecules like Boc-Nα-methyl-4-chloro-L-phenylalanine. It provides a detailed atomic-level map of the molecule, allowing for the verification of the carbon skeleton, the presence and location of substituents, and stereochemical integrity.
Predicted ¹H and ¹³C NMR Spectral Analysis
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbamate group, as well as the presence of the N-methyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbons of the Boc and carboxylic acid groups will appear at the downfield end of the spectrum, while the aliphatic carbons will be found upfield.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Justification |
| Boc (C(CH₃)₃) | ~1.45 | ~28.3 | s (9H) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The quaternary carbon is shielded.[1] |
| N-CH₃ | ~2.85 | ~32.0 | s (3H) | The N-methyl protons are a singlet due to the absence of adjacent protons. The chemical shift is downfield due to the adjacent nitrogen. |
| β-CH₂ | ~3.10, ~3.30 | ~37.5 | dd (1H), dd (1H) | These diastereotopic protons are split by each other (geminal coupling) and the α-proton (vicinal coupling). |
| α-CH | ~4.80 | ~60.0 | dd (1H) | The α-proton is deshielded by the adjacent nitrogen and carbonyl group and is split by the two β-protons. |
| Aromatic CH (ortho to Cl) | ~7.25 | ~130.5 | d (2H) | These protons are deshielded by the chlorine and the aromatic ring current. They appear as a doublet due to coupling with the meta protons. |
| Aromatic CH (meta to Cl) | ~7.10 | ~128.8 | d (2H) | These protons are less affected by the chlorine's inductive effect and appear slightly upfield as a doublet. |
| Quaternary Aromatic (C-Cl) | - | ~133.0 | - | The carbon directly attached to the chlorine is deshielded. |
| Quaternary Aromatic (C-CH₂) | - | ~136.0 | - | The ipso-carbon is deshielded by the attached alkyl group. |
| Boc C=O | - | ~155.0 | - | The carbonyl carbon of the Boc protecting group is in a typical carbamate chemical shift range. |
| Carboxyl C=O | - | ~175.0 | - | The carboxylic acid carbonyl is the most deshielded carbon in the molecule. |
| Boc C(CH₃)₃ | - | ~80.5 | - | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms. |
Comparative Analysis of Analytical Techniques
While NMR is indispensable for structural confirmation, a multi-faceted analytical approach is often necessary to ensure the purity and desired stereochemistry of Boc-Nα-methyl-4-chloro-L-phenylalanine. Here, we compare NMR with other powerful techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2] For N-protected amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often employed.[3][4]
Advantages:
-
Enantiomeric Purity: It is the gold standard for determining the enantiomeric excess (e.e.) of the compound, which is crucial for its application in stereospecific peptide synthesis.
-
High Sensitivity: HPLC with UV detection offers excellent sensitivity, allowing for the detection of minute impurities.
-
Quantitative Analysis: It provides accurate quantification of the desired enantiomer and any impurities.
Limitations:
-
Structural Information: Chiral HPLC provides no direct structural information beyond the retention time.
-
Method Development: Finding the optimal CSP and mobile phase can be time-consuming.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acid derivatives, providing the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[5]
Advantages:
-
Molecular Weight Verification: ESI-MS provides rapid and accurate confirmation of the molecular weight of the synthesized compound.
-
High Sensitivity: It is an extremely sensitive technique, capable of detecting trace amounts of material.
-
Fragmentation Analysis: MS/MS can reveal structural details by breaking the molecule into characteristic fragments. For instance, the Boc group often shows a characteristic loss of isobutylene (56 Da).[2]
Limitations:
-
No Stereochemical Information: Standard MS cannot distinguish between enantiomers.
-
Limited Structural Detail: While fragmentation provides clues, it does not offer the comprehensive structural picture that NMR does.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
Advantages:
-
Confirmation of Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule. The sign of the Cotton effect can be correlated to the absolute configuration (L or D).[7]
-
Enantiomeric Purity Estimation: The magnitude of the CD signal is proportional to the enantiomeric excess, allowing for its estimation.[8]
Limitations:
-
No Detailed Structural Information: CD provides information about the overall chirality but not the specific connectivity of atoms.
-
Requires a Chromophore: The molecule must have a chromophore that absorbs in the accessible UV-Vis range. The phenyl group in this molecule serves this purpose.[9]
Experimental Protocol for NMR Analysis
Acquiring a high-quality NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for the analysis of Boc-Nα-methyl-4-chloro-L-phenylalanine.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the dried compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a good choice as it is a common solvent for protected amino acids and its residual peak is well-separated from the analyte signals.[10] c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
2. NMR Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient. b. Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured. c. Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.[12] d. Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. e. Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard. b. Spectral Width: A spectral width of ~200-220 ppm is appropriate for most organic molecules. c. Acquisition Time: An acquisition time of 1-2 seconds is typical. d. Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. e. Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent signal itself (δ = 77.16 ppm for ¹³C). d. Integrate the ¹H NMR signals to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Conclusion
The comprehensive characterization of Boc-Nα-methyl-4-chloro-L-phenylalanine relies on a synergistic analytical approach. NMR spectroscopy is unrivaled in its ability to provide a complete structural elucidation. However, for ensuring the high purity and stereochemical integrity required in pharmaceutical applications, it should be complemented by orthogonal techniques such as chiral HPLC for enantiomeric excess determination, mass spectrometry for molecular weight verification, and circular dichroism for confirming the bulk chirality. By understanding the strengths and limitations of each method, researchers can confidently validate the quality of this critical peptide building block, paving the way for the successful synthesis of novel and potent therapeutic agents.
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Horwitz, J., Strickland, E. H., & Billups, C. (1970). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society, 92(7), 2119-2129. [Link]
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Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1309-1321. [Link]
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Reches, M., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In A Practical Guide to Modern NMR for Organic Chemists (pp. 131-164). Royal Society of Chemistry. [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
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Berger, S. (1986). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Magnetic Resonance in Chemistry, 24(11), 982-985. [Link]
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Woody, R. W. (1999). Tyrosine, Phenylalanine, and Disulfide Contributions to the Circular Dichroism of Proteins: Circular Dichroism Spectra of Wild-Type and Mutant Bovine Pancreatic Trypsin Inhibitor. Biochemistry, 38(40), 13107-13117. [Link]
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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Wider, G., Baumann, R., Nagayama, K., Ernst, R. R., & Wüthrich, K. (1981). Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids. Journal of Magnetic Resonance (1969), 42(1), 73-87. [Link]
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Navigating the Chromatographic Maze: A Comparative Guide to HPLC Purification of Peptides Containing Boc-Nα-methyl-4-chloro-L-phenylalanine
For researchers, scientists, and drug development professionals, the integration of unnatural amino acids like Boc-Nα-methyl-4-chloro-L-phenylalanine into peptide sequences offers a powerful tool for modulating pharmacological properties. However, these modifications introduce significant challenges during purification. This guide provides an in-depth comparison of HPLC purification strategies for these complex peptides, grounded in experimental principles and designed to empower you to develop robust and efficient purification protocols.
The unique structural features of Boc-Nα-methyl-4-chloro-L-phenylalanine—the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, the backbone N-methylation, and the chlorinated phenyl ring—collectively increase the hydrophobicity and steric hindrance of the resulting peptides.[1][2] These characteristics can lead to poor solubility, strong interactions with reversed-phase stationary phases, and altered selectivity, complicating standard purification approaches.[3][4] This guide will dissect these challenges and compare key chromatographic variables to establish a logical framework for method development.
The Challenge: Understanding the Physicochemical Impact
The purification of peptides containing Boc-Nα-methyl-4-chloro-L-phenylalanine is complicated by a trifecta of structural modifications:
-
Boc Protecting Group: This highly hydrophobic group significantly increases the peptide's retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution.[5]
-
N-methylation: Backbone N-methylation can disrupt inter-chain hydrogen bonding, which may reduce aggregation but also impacts the peptide's conformation.[6][7] This conformational change can alter selectivity and lead to peak broadening.[8]
-
4-chloro-L-phenylalanine: The addition of a chlorine atom to the phenyl ring further enhances the hydrophobicity of the side chain, contributing to stronger retention.[1][2]
These combined factors necessitate a careful and systematic approach to HPLC method development, moving beyond standard C18/TFA protocols.
Comparative Analysis of Purification Parameters
To achieve optimal purity and recovery, a systematic evaluation of stationary phases, mobile phase modifiers, and organic solvents is crucial.
Stationary Phase Selection: Beyond C18
While C18 columns are the workhorse for peptide purification, their strong hydrophobicity can be a double-edged sword for these modified peptides, potentially leading to irreversible adsorption or the need for excessively high organic solvent concentrations.[3][9] Here's a comparison of common stationary phases:
| Stationary Phase | Principle of Interaction | Advantages for Target Peptides | Disadvantages for Target Peptides |
| C18 (Octadecylsilane) | Strong hydrophobic interactions.[9][10] | High retention and resolving power for many peptides.[10][11][12] | May exhibit excessive retention, leading to broad peaks and poor recovery.[3] |
| C8 (Octylsilane) | Moderate hydrophobic interactions. | Reduced retention compared to C18, potentially improving peak shape and recovery for very hydrophobic peptides.[3] | May offer insufficient retention for shorter or less hydrophobic sequences. |
| C4 (Butylsilane) | Weak hydrophobic interactions. | Often recommended for very large or highly hydrophobic peptides that are irreversibly retained on C18 or C8 phases.[3] | Generally provides lower resolution for smaller peptides. |
| Phenyl-Hexyl | π-π interactions from the phenyl ring and moderate hydrophobic interactions from the hexyl chain.[9][11] | Offers alternative selectivity based on interactions with the chlorinated phenyl ring of the unnatural amino acid.[9][11] This can be particularly useful for resolving closely eluting impurities.[9] | Retention characteristics can be more complex to predict. |
Expert Insight: For initial screening, a C8 or a Phenyl-Hexyl column is often a more strategic starting point than a C18 column for peptides containing Boc-Nα-methyl-4-chloro-L-phenylalanine. The goal is to achieve sufficient retention for separation without causing the peptide to irreversibly bind to the column.
Mobile Phase Modifiers: The Critical Role of Ion-Pairing Agents
The choice of acidic modifier is paramount for achieving sharp, symmetrical peaks in peptide chromatography. These agents act as ion-pairing reagents, neutralizing the positive charges on basic residues and masking interactions with residual silanols on the silica support.[3]
| Modifier | Properties | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent.[13] | Excellent for UV detection, providing sharp peaks and good resolution. | Causes ion suppression in mass spectrometry (MS), making it unsuitable for LC-MS applications.[14][15] |
| Formic Acid (FA) | Weaker ion-pairing agent.[16] | Highly compatible with MS detection.[14] | Can result in broader peaks and lower resolution compared to TFA, especially for complex separations.[16] |
| Difluoroacetic Acid (DFA) | Intermediate strength ion-pairing agent. | Offers a compromise between the excellent chromatography of TFA and the MS compatibility of FA. | May not provide the same resolving power as TFA for all peptides. |
Expert Insight: For purification where the final product will be characterized by MS, developing a method with FA or DFA is highly advantageous. However, for achieving the highest possible purity, a TFA-based method followed by a salt exchange or lyophilization from a different solvent system may be necessary to remove the TFA.[17]
Organic Solvent: Acetonitrile vs. Alternatives
Acetonitrile is the most common organic solvent in reversed-phase HPLC due to its low viscosity and UV transparency.[18] However, for highly hydrophobic peptides, alternative solvents or solvent mixtures can offer benefits.
| Organic Solvent | Properties | Advantages | Disadvantages |
| Acetonitrile (ACN) | Low viscosity, low UV cutoff. | Excellent solvating properties for a wide range of peptides.[18] | May not be a strong enough solvent for extremely hydrophobic or aggregated peptides. |
| Methanol (MeOH) | Higher viscosity than ACN. | Can alter selectivity compared to ACN, which can be exploited to resolve difficult impurity profiles. | Higher backpressure; may not be suitable for all HPLC systems. |
| Isopropanol (IPA) or n-Propanol | Stronger, more viscous solvents. | Can improve the solubility and peak shape of very hydrophobic or aggregating peptides. | Significantly increases backpressure; often used as a mixture with ACN. |
Expert Insight: If poor peak shape or recovery is observed with ACN, consider adding 10-20% isopropanol to the organic mobile phase. This can disrupt secondary interactions between the peptide and the stationary phase and improve solubility.
Experimental Workflow & Protocol Design
A logical, stepwise approach is critical for efficiently developing a purification method for these challenging peptides.
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- 13. biotage.com [biotage.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
comparing Boc-Nalpha-methyl-4-chloro-L-phenylalanine to other halogenated phenylalanines
An In-Depth Comparative Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine and Other Halogenated Phenylalanines for Advanced Peptide Design
In the landscape of modern drug discovery, the strategic modification of peptide scaffolds is a cornerstone of developing next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. Among the vast arsenal of non-canonical amino acids, halogenated phenylalanines have emerged as particularly powerful tools for medicinal chemists. The introduction of a halogen atom onto the phenyl ring of phenylalanine can profoundly influence its electronic and steric properties, thereby modulating peptide-protein interactions. This guide provides a comprehensive comparison of Boc-Nα-methyl-4-chloro-L-phenylalanine with other key halogenated phenylalanine analogs, offering experimental insights and actionable protocols for researchers in the field.
The Strategic Advantage of Halogenation and Nα-Methylation in Peptide Chemistry
The rationale for incorporating halogenated and Nα-methylated amino acids into peptide sequences is multi-faceted and rooted in fundamental principles of medicinal chemistry.
-
Nα-Methylation for Enhanced Drug-Like Properties: The addition of a methyl group to the amide nitrogen of the peptide backbone imparts significant conformational rigidity. This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined and often more bioactive conformation. Furthermore, Nα-methylation sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, a critical factor in enhancing the in vivo half-life of peptide-based drugs.
-
Halogenation for Modulating Bioactivity: The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the phenyl ring of phenylalanine introduces a range of physicochemical alterations:
-
Electronic Effects: Halogens are electronegative and can alter the electron density of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions with biological targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of the amino acid side chain, which can enhance membrane permeability and target engagement within hydrophobic pockets.
-
Steric Bulk: The size of the halogen atom (F < Cl < Br < I) provides a means to systematically probe the steric tolerance of a binding pocket, allowing for the optimization of van der Waals interactions.
-
This guide will focus on the 4-chloro derivative and compare it to its fluoro, bromo, and iodo counterparts, providing a framework for rational design choices.
Comparative Physicochemical Properties of Halogenated Phenylalanines
The choice of halogen has a predictable yet profound impact on the resulting amino acid's properties. The following table summarizes key physicochemical parameters for 4-halogenated L-phenylalanine derivatives.
| Parameter | 4-Fluoro-L-phenylalanine | 4-Chloro-L-phenylalanine | 4-Bromo-L-phenylalanine | 4-Iodo-L-phenylalanine |
| Molecular Weight ( g/mol ) | 183.18 | 199.63 | 244.08 | 291.08 |
| LogP (calculated) | 1.58 | 2.14 | 2.39 | 2.75 |
| Hammett Constant (σp) | +0.06 | +0.23 | +0.23 | +0.18 |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
Data compiled from various chemical supplier databases and computational chemistry resources.
Interpretation for the Medicinal Chemist:
-
The steady increase in LogP from fluorine to iodine highlights the tunable lipophilicity that can be achieved. This is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The Hammett constants indicate that all halogens at the para position are electron-withdrawing, with chlorine and bromine having the most significant effect. This can influence the pKa of the aromatic ring and its ability to participate in hydrogen bonding or other electronic interactions.
-
The van der Waals radius provides a clear metric for the steric impact of each halogen. This allows for a systematic exploration of the binding pocket's size constraints.
Experimental Workflow: Synthesis and Incorporation into Peptides
The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine and its subsequent incorporation into a peptide via solid-phase peptide synthesis (SPPS) is a well-established process. The following protocol outlines the key steps.
Nα-Methylation of Boc-4-chloro-L-phenylalanine
This protocol is adapted from standard literature procedures for the N-methylation of Boc-protected amino acids.
Materials:
-
Boc-4-chloro-L-phenylalanine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (MeI)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Boc-4-chloro-L-phenylalanine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (2.2 equivalents) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add MeI (3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield Boc-Nα-methyl-4-chloro-L-phenylalanine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: NaH is a strong base and is highly reactive with water. Anhydrous conditions are crucial to prevent quenching of the reagent and ensure efficient deprotonation of the amine.
-
Excess Reagents: An excess of NaH and MeI is used to drive the reaction to completion.
-
Stepwise Addition and Cooling: The reaction is exothermic, and slow, controlled addition of reagents at 0 °C helps to manage the reaction temperature and prevent side reactions.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the standard workflow for incorporating a protected amino acid like Boc-Nα-methyl-4-chloro-L-phenylalanine into a growing peptide chain on a solid support.
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Impact on Peptide Conformation and Biological Activity: A Comparative Outlook
The true value of these analogs is realized in their ability to fine-tune the biological properties of a peptide. The choice between Boc-Nα-methyl-4-fluoro-L-phenylalanine, Boc-Nα-methyl-4-chloro-L-phenylalanine, Boc-Nα-methyl-4-bromo-L-phenylalanine, and Boc-Nα-methyl-4-iodo-L-phenylalanine can lead to dramatically different outcomes.
| Halogen | Typical Effect on Peptide Conformation | Potential Impact on Biological Activity |
| Fluorine | Minimal steric perturbation, can induce subtle conformational shifts through electronic effects. | Can enhance binding affinity through favorable interactions with backbone amides or by displacing water molecules. Often used in "metabolic switching" to block sites of oxidation. |
| Chlorine | Moderate steric bulk and strong electron-withdrawing character. Can promote specific hydrophobic interactions. | Often leads to increased binding affinity and potency. The chloro-group can act as a bioisostere for a methyl group in some contexts. |
| Bromine | Significant steric bulk. Can form halogen bonds, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. | The potential for halogen bonding can introduce novel, high-affinity interactions with a target receptor, leading to enhanced selectivity and potency. |
| Iodine | Largest steric bulk and most polarizable. Strong potential for halogen bonding. | Can be used to probe large hydrophobic pockets. The large size may also introduce steric clashes, leading to a loss of activity. Often used in radiolabeling studies. |
Experimental Validation Workflow:
To empirically determine the optimal halogenated analog for a given peptide, a systematic workflow is recommended.
Caption: Systematic workflow for comparing halogenated phenylalanine analogs.
Conclusion and Future Perspectives
Boc-Nα-methyl-4-chloro-L-phenylalanine stands as a versatile and powerful building block in the peptidomimetic chemist's toolkit. Its moderate steric bulk, significant electron-withdrawing nature, and the conformational constraints imposed by Nα-methylation make it an excellent choice for enhancing peptide stability and potency. However, a myopic focus on a single analog would be a disservice to the vast potential of halogenated phenylalanines. A systematic, comparative approach, as outlined in this guide, where fluoro, bromo, and iodo analogs are also synthesized and tested, is crucial for a thorough exploration of the chemical space and for the rational design of optimized peptide therapeutics. The interplay between steric, electronic, and lipophilic effects offered by the halogen series provides a nuanced and powerful strategy for fine-tuning molecular interactions and achieving desired pharmacological profiles.
References
-
N-Methylated Peptides: A Practical Guide to Synthesis and Application. (2018). Journal of Peptide Science. [Link]
-
The Halogen Bond in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry. [Link]
-
Solid-Phase Peptide Synthesis: A Practical Approach. (2000). Oxford University Press. [Link]
-
Physicochemical and Biomimetic Properties of Halogenated Phenylalanines. (2015). Chemical Reviews. [Link]
N-Methylation: A Double-Edged Sword for Enhancing Peptide Therapeutics
A Senior Application Scientist's Guide to the Biological Activity of Peptides With and Without N-Methylation
For researchers, scientists, and drug development professionals, the quest to optimize peptide-based therapeutics is a constant balance of enhancing stability and permeability without sacrificing biological activity. Among the arsenal of chemical modifications, N-methylation—the addition of a methyl group to the backbone amide nitrogen—stands out as a powerful, albeit complex, strategy. This guide provides an in-depth, objective comparison of the biological activities of peptides with and without N-methylation, supported by experimental data and detailed methodologies, to empower you to make informed decisions in your peptide design.
The Rationale Behind N-Methylation: Tipping the Pharmacokinetic Scales
Native peptides, despite their high specificity and potency, often face significant hurdles in clinical applications due to their poor pharmacokinetic profiles.[1][2][3] They are susceptible to rapid degradation by proteases and exhibit poor membrane permeability, limiting their oral bioavailability and in vivo half-life.[1][4][5] N-methylation directly addresses these limitations by inducing fundamental changes in the peptide's physicochemical properties.[2][6][7]
The core principle of N-methylation's effectiveness lies in two primary structural consequences:
-
Steric Hindrance: The added methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes to the scissile peptide bond.[4] This disruption of the hydrogen-bonding patterns that proteases recognize for binding significantly enhances the peptide's resistance to enzymatic cleavage.[4][5]
-
Conformational Rigidity and Reduced Polarity: The methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a more bioactive conformation.[5][6] Energetically, the replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, increasing the peptide's lipophilicity and reducing the energy penalty for it to cross the lipid bilayer of cell membranes.[5][6][8]
However, this modification is not without its trade-offs. The very changes that enhance stability and permeability can also negatively impact solubility and receptor binding affinity.[6] Therefore, a careful, residue-specific analysis is crucial to a successful N-methylation strategy.[6]
A Comparative Analysis: The Impact of N-Methylation on Key Biological Parameters
The decision to incorporate N-methylation should be driven by a systematic evaluation of its effects on the peptide's performance. Below is a summary of the key comparative data.
| Parameter | Native Peptide | N-Methylated Peptide | Causality of the Effect |
| Proteolytic Stability | Susceptible to enzymatic degradation, leading to a short in vivo half-life. | Significantly enhanced resistance to proteases.[3][4][5] | The N-methyl group provides steric hindrance, shielding the peptide bond from enzymatic cleavage.[4] |
| Membrane Permeability | Generally poor due to high polarity and hydrogen bonding capacity. | Improved ability to cross cell membranes.[5][6][9] | N-methylation increases lipophilicity and reduces the number of hydrogen bond donors, lowering the desolvation penalty for membrane translocation.[5][6][8] |
| Receptor Binding Affinity | Can exhibit high affinity in its native conformation. | Can be enhanced, maintained, or reduced.[8] | N-methylation restricts conformational flexibility. If this locks the peptide in a bioactive conformation, affinity can increase. Conversely, an unfavorable conformation can decrease affinity.[5][8] |
| Solubility | Generally soluble in aqueous solutions. | Often reduced due to increased lipophilicity.[6] | The replacement of a polar N-H bond with a nonpolar N-CH3 group decreases the peptide's overall polarity. |
| Synthesis Complexity | Standard solid-phase peptide synthesis (SPPS) is well-established. | More complex, often resulting in lower yields and requiring specialized protocols to prevent side reactions like racemization.[6] | Steric hindrance from the N-methyl group can impede coupling reactions during synthesis.[6] |
Visualizing the Impact of N-Methylation
To better understand the fundamental changes induced by N-methylation, the following diagrams illustrate the key concepts.
Caption: N-methylation alters key peptide properties.
Experimental Workflows for Comparative Analysis
Accurate and reproducible data are paramount in the comparative analysis of peptide analogues. The following sections detail the methodologies for key experiments.
Caption: Workflow for peptide comparison.
Protocol 1: Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides typically involves modifications to standard solid-phase peptide synthesis (SPPS) protocols.[1][4][10] One common on-resin N-methylation method is the Fukuyama-Mitsunobu reaction. While various methods exist, a generalized three-step procedure compatible with SPPS is often employed.[10]
Step-by-Step Methodology:
-
Sulfonylation: The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine or diisopropylethylamine (DIPEA) in a suitable solvent such as N,N-dimethylformamide (DMF).[10]
-
Methylation: The protected sulfonamide is then methylated. A common method involves using a methylating agent like methyl p-nitrobenzenesulfonate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
-
Desulfonylation: The o-NBS protecting group is removed by treatment with a thiol, such as β-mercaptoethanol or thiophenol, and a base like DBU in DMF to liberate the N-methylated amine, which is then ready for the next coupling step.
Note: The coupling of the subsequent amino acid onto the N-methylated residue is often challenging due to steric hindrance and may require stronger coupling reagents (e.g., HATU, HCTU) and/or microwave assistance.[11]
Protocol 2: Proteolytic Stability Assay
This assay compares the degradation rates of native and N-methylated peptides in the presence of proteases.[12]
Step-by-Step Methodology:
-
Peptide Preparation: Prepare stock solutions of both the native and N-methylated peptides in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or serum/plasma) in the same buffer.
-
Incubation: Mix the peptide solution with the enzyme solution at a specific ratio and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.
Protocol 3: Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive diffusion of compounds across an artificial lipid membrane.[13]
Step-by-Step Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane. The solvent is allowed to evaporate.
-
Donor Solution: The peptide (native or N-methylated) is dissolved in a buffer at a known concentration and added to the wells of the filter (donor) plate.
-
Acceptor Solution: The filter plate is placed on top of a 96-well acceptor plate containing a buffer.
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.[14]
-
Permeability Coefficient (Pe) Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Protocol 4: Receptor Binding Affinity Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of peptides to their target receptor.[7]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a known concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled competitor peptide (either native or N-methylated).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion: A Strategic Approach to Peptide Optimization
N-methylation is a potent and versatile tool in the peptide chemist's arsenal for enhancing the therapeutic potential of peptide-based drugs.[8] By strategically introducing methyl groups into the peptide backbone, researchers can systematically improve proteolytic stability and membrane permeability.[3][5][6][8] However, the impact on receptor binding affinity and solubility must be carefully evaluated on a case-by-case basis. The decision to employ N-methylation should be guided by a thorough understanding of its structural and energetic consequences, coupled with rigorous experimental validation as outlined in this guide. A data-driven, systematic approach will ultimately unlock the full potential of this powerful modification in the development of next-generation peptide therapeutics.
References
- LifeTein. (2025, September 25). Should My Peptide Be Methylated?
- Benchchem. (n.d.). N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation.
- ProQuest. (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
- ACS Publications. (n.d.). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.
- Benchchem. (n.d.). Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols.
- Benchchem. (n.d.). The Effect of N-Methylation on Peptide Backbone Conformation.
- ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.
- PubMed. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
- Benchchem. (n.d.). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.
- ResearchGate. (2025, August 6). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
- PubMed. (2012, February 9). Synthesis of N-methylated cyclic peptides.
- MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
- The Hebrew University of Jerusalem. (2011, April 17). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.
- The Hebrew University of Jerusalem. (2011, April 4). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides.
- ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.).
- PubMed. (2013, January 2). N-methylation of peptides and proteins: an important element for modulating biological functions.
- ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides.
- NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- PMC - NIH. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19).
- Semantic Scholar. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry.
- ResearchGate. (2025, August 6). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity | Request PDF.
- Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. (n.d.).
- PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
- ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- PMC - NIH. (2023, May 1). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
- Benchchem. (n.d.). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide.
- PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
- ACS Pharmacology & Translational Science. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Resolian. (n.d.). Optimizing Peptide Permeability Assays.
- Controlled Release Society. (n.d.). Investigation of the Permeability, Stability, and Toxicity of a Food-Derived Antihypertensive Peptide.
- SciSpace. (1997). Site-Selective N-Methylation of Peptides on Solid Support.
- The Royal Society of Chemistry. (2019, February 19). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
- PMC - PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery.
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A Senior Application Scientist's Guide to Enhancing Peptide Enzymatic Stability with Unnatural Amino Acids
This guide provides an in-depth comparison of strategies for enhancing the enzymatic stability of therapeutic peptides by incorporating unnatural amino acids. We will explore the mechanisms behind these improvements and provide the experimental frameworks necessary to validate them, empowering researchers in drug development to design more robust and effective peptide candidates.
The Therapeutic Promise and Proteolytic Peril of Peptides
Peptides represent a highly attractive class of therapeutics, offering high target specificity and low off-target toxicity compared to small molecules. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in the body. The native peptide bond is a natural substrate for a wide array of endo- and exopeptidases, leading to short in vivo half-lives, typically on the order of minutes. This necessitates strategies to engineer resistance into the peptide backbone without compromising biological activity. The incorporation of unnatural amino acids is a cornerstone of this effort, providing a powerful toolkit to sterically and conformationally shield peptides from enzymatic attack.
Engineering Stability: A Comparative Look at Unnatural Amino Acids
The choice of unnatural amino acid dictates the mechanism of protection and can have profound effects on the peptide's overall structure and function. Below, we compare several common strategies.
N-Methylation: The Subtle Shield
N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet highly effective modification. This modification disrupts the hydrogen bonding network required by many proteases for substrate recognition and catalysis. Furthermore, it restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation while preventing it from adopting the extended conformation recognized by proteases.
Cα-Disubstitution: The Rigid Barrier
Introducing a second substitution at the alpha-carbon (Cα), for example by using aminoisobutyric acid (Aib), creates significant steric hindrance. This bulk physically blocks the protease's active site from accessing the adjacent peptide bonds. This strategy is highly effective at preventing cleavage at the site of modification.
β-Amino Acids: Extending the Backbone
β-amino acids contain an additional carbon atom in the backbone between the alpha-carbon and the carboxyl group. This fundamentally alters the peptide's secondary structure and the spacing of side chains. Proteases, which are highly specific for the geometry of α-peptide bonds, are generally unable to recognize or cleave the bonds involving β-amino acids.
D-Amino Acid Substitution: The Chiral Mirror Defense
Proteases have evolved to be highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. By strategically substituting an L-amino acid with its D-enantiomer, the resulting peptide bond becomes resistant to cleavage by most common proteases. This is one of the most common and effective methods for enhancing stability.
Quantitative Comparison of Stability Enhancements
The following table summarizes experimental data from various studies, comparing the half-life (t½) of native peptides to their analogs containing unnatural amino acids when incubated in biological matrices or with specific enzymes.
| Peptide Sequence | Modification Strategy | Assay Condition | Native Peptide t½ | Modified Peptide t½ | Fold Increase | Reference |
| Angiotensin II | D-Ala Substitution | Rat intestinal mucosal homogenate | 2.8 min | 48.5 min | ~17x | |
| G-L-A-G-V | N-Methylation at Ala | Chymotrypsin | 1.3 h | > 24 h | > 18x | |
| RGD-4C | D-amino acid substitutions | Human Plasma | ~7 h | > 72 h | > 10x | |
| Semaglutide | Cα-disubstitution (Aib) | In vivo (human) | N/A (GLP-1 is ~2 min) | ~168 h | > 5000x |
Note: The dramatic increase for Semaglutide is also due to other modifications, including acylation, but the Aib substitution plays a key role in preventing DPP-4 cleavage.
Experimental Validation: Protocols for Stability Assessment
Trustworthy stability data relies on well-controlled, reproducible assays. The choice of assay should be guided by the research question: a broad screen in serum is ideal for early-stage assessment, while challenges with specific proteases are used to probe particular liabilities.
The Workflow of a Stability Assay
The general workflow for assessing peptide stability is a time-course experiment where the disappearance of the parent peptide is monitored over time.
Caption: General workflow for an in vitro peptide stability assay.
Protocol: In Vitro Human Serum Stability Assay
This protocol provides a self-validating system for assessing a peptide's stability in a physiologically relevant matrix.
1. Materials:
- Test Peptide and Native Control Peptide (lyophilized)
- Human Serum (pooled, from a reputable supplier like Sigma-Aldrich)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) (Quenching Solution)
- HPLC or UPLC system coupled to a Mass Spectrometer (LC-MS)
2. Procedure:
- Step 1: Preparation: Dissolve peptides in PBS to create 1 mg/mL stock solutions. Thaw human serum on ice and centrifuge at 4°C for 10 minutes at 10,000 x g to remove any cryoprecipitates.
- Step 2: Reaction Initiation: In a microcentrifuge tube, add 495 µL of the pre-cleared human serum. Pre-warm to 37°C for 5 minutes. To initiate the reaction, add 5 µL of the 1 mg/mL peptide stock solution (final concentration ~10 µg/mL). Vortex gently. This is your T=0 sample point.
- Step 3: Time-Course Sampling: Immediately withdraw 50 µL from the reaction mixture and add it to a tube containing 150 µL of ice-cold Quenching Solution. Vortex vigorously to precipitate serum proteins and stop enzymatic activity. This is your T=0 sample.
- Step 4: Incubation: Place the main reaction tube in a 37°C incubator.
- Step 5: Subsequent Sampling: Repeat the sampling (Step 3) at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).
- Step 6: Sample Processing: Once all time points are collected, centrifuge all quenched samples at 14,000 x g for 15 minutes at 4°C.
- Step 7: LC-MS Analysis: Transfer the supernatant to HPLC vials. Analyze 10 µL by LC-MS, monitoring for the mass of the parent peptide.
3. Data Analysis (Trustworthiness):
- Integrate the peak area of the parent peptide at each time point.
- Normalize the data by setting the peak area at T=0 to 100%.
- Plot the percentage of remaining peptide versus time on a semi-log plot.
- Calculate the half-life (t½) using one-phase decay nonlinear regression analysis. The native peptide serves as a crucial control to validate that the assay conditions are capable of degrading a standard peptide.
The Mechanism of Proteolytic Resistance
The core principle behind using unnatural amino acids is the disruption of the precise lock-and-key fit between a protease and its substrate.
Caption: Steric hindrance from unnatural amino acids prevents protease binding.
Conclusion: A Forward Look
The strategic incorporation of unnatural amino acids is an indispensable tool in modern peptide drug design. By understanding the distinct advantages conferred by different modifications—from the subtle conformational constraints of N-methylation to the profound backbone alteration of β-amino acids—researchers can rationally design peptide candidates with dramatically improved pharmacokinetic profiles. The validation of these designs through robust, well-controlled stability assays, as outlined in this guide, is a critical step in translating promising peptides from the bench to the clinic.
References
-
Title: N-methylation of peptides: a new perspective in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The impact of N-methylation on the proteolytic stability of peptides Source: Amino Acids URL: [Link]
-
Title: β-Peptides as inhibitors of protein–protein interactions Source: Chemical Society Reviews URL: [Link]
-
Title: Pharmacokinetics and Tumor-Targeting Properties of a D-Amino Acid-Substituted (111)In-Labeled RGD Peptide Source: The Journal of Nuclear Medicine URL: [Link]
-
Title: D-amino acid substitution in position 2 of angiotensin II confers resistance to intestinal mucosa degradation Source: Peptides URL: [Link]
-
Title: Semaglutide, a glucagon-like peptide-1 analog with a convenient once-weekly dosing regimen Source: Expert Opinion on Biological Therapy URL: [Link]
A Senior Application Scientist's Guide to In Vitro Assays: Comparing Modified vs. Native Peptides
For researchers, scientists, and drug development professionals, the journey from a native peptide with promising biological activity to a viable therapeutic candidate is often paved with strategic chemical modifications. These modifications are designed to overcome the inherent liabilities of natural peptides, such as poor stability, low solubility, and rapid clearance.[1] This guide provides an in-depth comparison of the in vitro assays essential for characterizing and validating these enhancements. We will move beyond mere protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
The Rationale for Peptide Modification: A Necessary Evolution
Native peptides, despite their high specificity and potency, are often suboptimal drug candidates due to their susceptibility to proteolytic degradation and a tendency to aggregate.[2] Modifications are not merely tweaks but fundamental redesigns to enhance their "drugability." Common strategies include:
-
Enhancing Proteolytic Stability: Swapping L-amino acids for their D-enantiomers, N-methylation of the peptide backbone, or cyclization can render peptides resistant to cleavage by proteases, thereby increasing their half-life.[1][2][3]
-
Improving Solubility and Reducing Aggregation: Altering the charge and hydrophobicity by substituting amino acids or attaching hydrophilic polymers like polyethylene glycol (PEG) can prevent peptides from clumping together, which is crucial for formulation and bioavailability.[4]
-
Increasing Receptor Affinity and Specificity: Conformational constraints, such as those introduced by "stapling" or cyclization, can lock the peptide into its bioactive conformation, leading to stronger and more specific binding to its target.[5]
This guide will dissect the key in vitro assays used to quantify the impact of these modifications, providing a framework for comparing a novel modified peptide (Peptide-M) against its native counterpart (Peptide-N).
Section 1: Stability Assays - The Foundation of a Viable Peptide Therapeutic
A primary driver for peptide modification is to increase stability in biological fluids. The most common in vitro assays for this purpose evaluate stability in plasma or serum and against specific proteases.
Plasma/Serum Stability Assay
This assay provides a general indication of a peptide's in vivo stability by exposing it to the complex mixture of proteases found in blood plasma.[6]
Caption: Workflow for comparing the plasma stability of a native vs. modified peptide.
-
Preparation:
-
Reconstitute Peptide-N and Peptide-M to a stock concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Thaw human plasma on ice and centrifuge to remove any cryoprecipitates.
-
-
Incubation:
-
In separate tubes, dilute each peptide stock into the pre-warmed plasma (37°C) to a final concentration of 10 µM.
-
The reason for pre-warming the plasma is to ensure the enzymatic activity is at a physiological level from the start of the experiment.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 2x volume of cold acetonitrile/ethanol (1:1, v/v). This step is critical as it precipitates the plasma proteins, including proteases, thereby stopping any further degradation of the peptide.[6]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 210-220 nm.[7]
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 (set to 100%).
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for both Peptide-N and Peptide-M.
-
A successful modification will result in a significantly longer half-life for Peptide-M compared to Peptide-N.
| Peptide | Half-life (t½) in Human Plasma (min) |
| Peptide-N | 25 |
| Peptide-M | >240 |
This data clearly demonstrates the enhanced stability of the modified peptide.
Section 2: Binding Assays - Quantifying Target Engagement
Modifications should ideally enhance stability without compromising, and preferably improving, the peptide's affinity for its biological target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics.[8][9]
Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (the peptide) flows over and binds to a ligand (the target receptor) that has been immobilized on the chip.[10] This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Caption: Workflow for comparing the binding kinetics of native vs. modified peptides using SPR.
-
Ligand Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates reactive esters on the carboxymethylated dextran surface.
-
Inject the purified target receptor over the activated surface. The primary amines on the receptor will covalently couple to the activated surface.
-
Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive esters.
-
-
Analyte Binding:
-
Prepare serial dilutions of Peptide-N and Peptide-M in a suitable running buffer.
-
Inject the peptide solutions sequentially over the immobilized receptor surface, starting with the lowest concentration.
-
The binding is measured in real-time as a change in response units (RU).
-
-
Regeneration:
-
After each peptide injection, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine, pH 2.5) to disrupt the receptor-peptide interaction and return the baseline to zero.[9] This step is crucial for the reusability of the sensor chip.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
A lower KD value indicates a higher binding affinity. A successful modification might decrease the dissociation rate (kd), indicating a more stable complex, or increase the association rate (ka), indicating faster binding.
| Peptide | ka (1/Ms) | kd (1/s) | KD (nM) |
| Peptide-N | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20.0 |
| Peptide-M | 2.1 x 10⁵ | 8.4 x 10⁻⁴ | 4.0 |
This data shows a 5-fold improvement in binding affinity for Peptide-M, primarily driven by a slower off-rate (kd).
Section 3: Functional Assays - Assessing Biological Activity
Ultimately, the goal of peptide modification is to enhance therapeutic effect. Cell-based functional assays are critical for confirming that the modified peptide retains or exceeds the biological activity of its native counterpart. The specific assay will depend on the peptide's mechanism of action. Here, we use a cytotoxicity assay as an example for an anti-cancer peptide.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for comparing the cytotoxicity of native vs. modified peptides.
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5 x 10⁴ cells per well.[11]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Peptide Treatment:
-
Prepare serial dilutions of Peptide-N and Peptide-M in cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions. Include a "no peptide" control.
-
Incubate the cells for a period relevant to the expected mechanism of action (e.g., 48-72 hours).[11]
-
-
MTT Addition and Solubilization:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each peptide.
-
A lower IC50 value indicates greater potency. The combination of increased stability and maintained or improved functionality is the hallmark of a successful peptide modification strategy.
| Peptide | IC50 (µM) |
| Peptide-N | 15.2 |
| Peptide-M | 8.5 |
This data suggests that the modifications not only improved stability and binding but also resulted in a more potent cytotoxic effect.
Section 4: Solubility and Aggregation - Ensuring "Druggability"
Poor solubility can hinder formulation and reduce bioavailability, while aggregation can lead to loss of activity and potential immunogenicity.[4] Simple spectroscopic methods can provide an initial assessment of these properties.
Turbidity Assay for Aggregation
A straightforward method to assess aggregation is to monitor the turbidity of a peptide solution over time, which can be measured by light scattering at a wavelength where the peptide does not absorb, such as 340 nm.[12]
-
Sample Preparation: Prepare solutions of Peptide-N and Peptide-M at a high concentration (e.g., 1 mg/mL) in the desired formulation buffer.
-
Measurement: Place the solutions in a spectrophotometer and monitor the absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: An increase in absorbance over time indicates light scattering due to the formation of aggregates.
A stable, non-aggregating peptide will show a flat baseline over the course of the experiment.
| Peptide | Absorbance (340 nm) at T=0 | Absorbance (340 nm) at T=24h | % Change |
| Peptide-N | 0.05 | 0.45 | +800% |
| Peptide-M | 0.04 | 0.06 | +50% |
The significant increase in absorbance for Peptide-N indicates substantial aggregation, whereas Peptide-M remains largely soluble.
Conclusion
The in vitro assays detailed in this guide form a vital toolkit for any researcher working on peptide therapeutics. By systematically comparing modified peptides to their native counterparts in assays for stability, binding, function, and solubility, we can build a comprehensive and compelling data package. This rigorous, evidence-based approach is essential for identifying lead candidates with the highest potential for clinical success. The causality-driven experimental design and self-validating nature of these comparative assays provide the trustworthiness and expertise required to advance promising molecules through the drug development pipeline.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1234. [Link]
-
Wang, W., Wang, Y., & Li, Y. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. ResearchGate. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Karimzadeh, M., Aghaei, S. S., & Yaghmaie, P. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Avicenna journal of medical biotechnology, 8(4), 179–185. [Link]
-
Unknown. (2023). Improving peptide stability: Strategies and applications. Allied Academies. [Link]
-
Wang, L., et al. (2023). Strategies for the design and modification of peptides. ResearchGate. [Link]
-
Bond, M. D., & De-La-Paz, P. (2007). Methods for Measuring Protein Aggregation. Current Protocols in Protein Science, Chapter 27, Unit 27.1. [Link]
-
Maecker, B., et al. (2001). A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. Journal of immunological methods, 255(1-2), 31–41. [Link]
-
Sormanni, P. (n.d.). Protein and Peptide Solubility - In Silico and In Vitro Approaches. Apollo - University of Cambridge Repository. [Link]
-
Pappenberger, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(10), 956-969. [Link]
-
Unknown. (n.d.). MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on A549 cells (A,C) and HepG2 cells (B,D). ResearchGate. [Link]
-
Santos, N. C., & Castanho, M. A. R. B. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4837. [Link]
-
Unknown. (n.d.). Cytotoxicity of the peptide in vitro and ex vivo. ResearchGate. [Link]
-
Unknown. (n.d.). Cytotoxic activity of peptide-stimulated PBMCs against T2 cells pulsed with peptide. ResearchGate. [Link]
-
CPTAC Assay Development Working Group. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(8), 992-999. [Link]
-
Unknown. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]
-
Wu, Z., et al. (2003). Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proceedings of the National Academy of Sciences, 100(1), 213-218. [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Computational Science, 3, 963–974. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
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Maslarska, V., & Tsvetkova, D. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 438-443. [Link]
-
Wilson, A. J. (2025). Peptide design to control protein–protein interactions. Royal Society of Chemistry. [Link]
-
Entzminger, K. C., & Chang, J. H. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Molecular biology of the cell, 28(2), 193–198. [Link]
-
Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. [Link]
-
Jenssen, H. (2014). Serum Stability of Peptides. Springer Nature Experiments. [Link]
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Crist, R. M., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of visualized experiments : JoVE, (98), 52726. [Link]
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Gifford, J. C., et al. (2012). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Bioconjugate Chemistry, 23(3), 447-453. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739–2742. [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. ResearchGate. [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. PLoS ONE, 17(10), e0275333. [Link]
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Niv, M. Y., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52963. [Link]
-
Unknown. (n.d.). SPR analysis of Fab-peptide binding. ResearchGate. [Link]
-
Piazza, M., & Heger, C. (2025). Accelerating insights into changes in binding affinity of biomolecular charge variants using a simple icIEF fractionation and SPR workflow. YouTube. [Link]
-
Unknown. (n.d.). SPR to identify the binding affinity of peptide PepS2-1, PepS2-2, PepS2-3, PepS2-4 and PepN-12 with the antibodies present in COVID-19 positive patient serum samples. ResearchGate. [Link]
-
Unknown. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. [Link]
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de Almeida, L. C. G., et al. (2024). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. International Journal of Molecular Sciences, 25(18), 9993. [Link]
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Kim, Y., et al. (2026). Exploratory Evaluation of Peptide-Based Immunization Targeting Fusion Glycoprotein-Derived Epitopes of Nipah Virus in Murine Model. MDPI. [Link]
-
Unknown. (n.d.). Comparison of peptide patterns between in vivo and in vitro digestion of skim milk powder. ResearchGate. [Link]
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- 10. youtube.com [youtube.com]
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- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Unnatural Amino Acid Incorporation in Proteins
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of methodologies for the validation of unnatural amino acid (UAA) incorporation into proteins. In the rapidly advancing fields of protein engineering and drug development, the site-specific incorporation of UAAs has emerged as a powerful tool for introducing novel chemical functionalities, biophysical probes, and post-translational modifications.[1][2] However, the success of these endeavors hinges on the rigorous and unambiguous validation of UAA incorporation. This guide will navigate the intricacies of various validation techniques, offering a comparative analysis to aid in the selection of the most appropriate method for your research needs.
The genetic incorporation of UAAs is typically achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3][4] This pair functions independently of the host cell's endogenous translational machinery to recognize a unique codon, most commonly a nonsense or "stop" codon like the amber codon (UAG), and insert the desired UAA at that specific site.[5][6] The efficiency and fidelity of this process are paramount, as incomplete incorporation or mis-incorporation of natural amino acids can lead to heterogeneous protein populations and confounding experimental results. Therefore, robust validation is not merely a quality control step but a critical component of any study involving UAA-containing proteins.
This guide will delve into the most widely employed validation techniques, including mass spectrometry, western blotting, and fluorescence-based methods, as well as functional assays. We will explore the underlying principles of each technique, compare their strengths and limitations, and provide detailed, field-proven protocols to ensure the integrity of your experimental outcomes.
Comparative Analysis of Validation Methodologies
The choice of validation method depends on several factors, including the nature of the UAA, the expression level of the target protein, the required level of sensitivity and specificity, and the available instrumentation. The following sections provide a detailed comparison of the most common techniques.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) is the most definitive method for confirming the successful incorporation of a UAA into a protein.[][8] It provides direct evidence of the UAA's presence by measuring the precise molecular weight of the modified protein or its constituent peptides.
Principle: MS-based validation involves ionizing the protein or its proteolytic fragments and measuring their mass-to-charge ratio (m/z). The incorporation of a UAA results in a predictable mass shift that can be readily detected. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, further solidifying the identification.[]
Workflow:
Caption: Mass Spectrometry Validation Workflow.
Comparison of Mass Spectrometry Techniques:
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Intact Protein MS | Measures the molecular weight of the full-length protein. | Provides a quick assessment of overall incorporation efficiency. | Lower sensitivity for large proteins; may not pinpoint the exact site of incorporation. | Initial screening of UAA incorporation. |
| Peptide Mapping (LC-MS/MS) | Identifies individual peptides after proteolytic digestion. | Precisely locates the UAA within the protein sequence; high sensitivity and specificity. | More time-consuming data analysis. | Definitive confirmation and site-specific validation.[9] |
| Tandem MS (MS/MS) | Fragments a specific peptide to confirm its amino acid sequence. | Provides unambiguous sequence information, confirming the UAA's identity and position. | Requires specialized instrumentation and expertise. | High-confidence validation for critical applications. |
Western Blotting: A Widely Accessible and Versatile Tool
Western blotting is a common and relatively straightforward technique for verifying UAA incorporation, particularly when the UAA contains a unique chemical handle that can be selectively labeled.[10][11]
Principle: This method relies on the detection of the full-length protein containing the UAA. Successful incorporation at a nonsense codon site will result in the production of a full-length protein, which can be detected by an antibody against a C-terminal tag (e.g., His-tag). In the absence of the UAA, translation terminates prematurely, leading to a truncated, undetectable protein. Alternatively, if the UAA possesses a bioorthogonal functional group (e.g., an azide or alkyne), it can be selectively conjugated to a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, allowing for direct visualization.[][12]
Workflow:
Caption: Western Blotting Validation Workflow.
Comparison of Western Blotting Approaches:
| Approach | Principle | Advantages | Disadvantages | Typical Application |
| C-terminal Tag Detection | Detects the full-length protein via a C-terminal affinity tag. | Simple and widely applicable. | Indirect evidence; does not confirm the identity of the incorporated amino acid. | Rapid screening of expression conditions.[13] |
| Bioorthogonal Labeling | Covalently attaches a reporter molecule to the UAA. | Direct and highly specific detection of the UAA. | Requires a UAA with a bioorthogonal handle and additional labeling steps. | Confirmation of UAA incorporation and in-gel fluorescence imaging.[12] |
Fluorescence-Based Methods: High-Throughput and In Vivo Analysis
Fluorescence-based methods offer a powerful approach for both in vitro and in vivo validation of UAA incorporation, often enabling high-throughput screening of mutant libraries.[14][15]
Principle: These methods typically involve the incorporation of a UAA into a reporter protein, such as Green Fluorescent Protein (GFP).[9] If the UAA is incorporated at a position critical for chromophore formation, fluorescence will only be observed upon successful incorporation. Alternatively, the UAA itself can be fluorescent, providing a direct readout of its presence.[16][17]
Workflow:
Caption: Fluorescence-Based Validation Workflow.
Comparison of Fluorescence-Based Assays:
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| Reporter Gene Assay (e.g., GFP) | UAA incorporation restores the function of a fluorescent reporter protein. | High-throughput; suitable for in vivo studies. | Indirect; reporter signal may not perfectly correlate with target protein incorporation. | Screening of orthogonal translation system efficiency.[9] |
| Fluorescent UAA Incorporation | The incorporated UAA is intrinsically fluorescent. | Direct detection; enables live-cell imaging. | Limited number of available fluorescent UAAs. | Probing protein dynamics and localization.[18][19] |
| Bioorthogonal Labeling with a Fluorophore | A non-fluorescent UAA is labeled with a fluorescent dye. | Versatile; a wide range of fluorophores can be used. | Requires additional labeling steps; potential for background signal. | In vitro and in vivo imaging applications. |
Functional Assays: Assessing the Impact of UAA Incorporation
Functional assays provide an indirect but crucial validation of UAA incorporation by demonstrating that the modified protein exhibits the expected biological activity.
Principle: This approach is highly specific to the protein and the UAA being studied. For example, if a UAA is incorporated to create a novel enzyme active site, a successful validation would be the demonstration of the predicted catalytic activity.
Advantages:
-
Provides evidence that the incorporated UAA is correctly positioned and that the protein is properly folded.
-
Directly links UAA incorporation to a biological outcome.
Disadvantages:
-
Highly specific to the protein of interest and may not be generalizable.
-
Does not provide direct evidence of UAA incorporation.
Typical Applications:
-
Validating the function of engineered enzymes.
-
Probing protein-protein interactions.[20]
-
Developing novel therapeutic proteins.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for key validation experiments.
Protocol 1: Mass Spectrometry-Based Validation of UAA Incorporation
Objective: To definitively confirm the site-specific incorporation of a UAA into a target protein using LC-MS/MS.
Materials:
-
Purified protein containing the UAA
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
LC-MS/MS instrument
Procedure:
-
Protein Denaturation and Reduction:
-
Resuspend approximately 20 µg of the purified protein in 50 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using an LC-MS/MS instrument.
-
Set the instrument to perform data-dependent acquisition, acquiring MS/MS spectra for the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein with the UAA at the specified position.
-
Use a search algorithm that allows for the specification of custom modifications to account for the mass of the UAA.
-
Manually inspect the MS/MS spectrum of the peptide containing the UAA to confirm the sequence and the presence of the mass shift corresponding to the UAA.
-
Protocol 2: Western Blot Validation using C-terminal His-tag
Objective: To verify the expression of the full-length protein containing the UAA.
Materials:
-
Cell lysate from cells expressing the target protein with and without the UAA
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-His-tag antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Expression:
-
Culture cells expressing the target protein with a C-terminal His-tag in the presence and absence of the UAA.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-His-tag antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A band corresponding to the full-length protein should be present in the sample cultured with the UAA and absent or significantly reduced in the sample cultured without the UAA.
-
Conclusion
The successful incorporation of unnatural amino acids into proteins is a transformative technology with far-reaching implications for basic research and drug development. However, the power of this technology can only be fully realized when accompanied by rigorous and appropriate validation. This guide has provided a comprehensive overview of the key validation methodologies, highlighting their underlying principles, comparative advantages, and practical implementation. By carefully selecting and executing the appropriate validation strategy, researchers can ensure the integrity of their findings and confidently advance their scientific endeavors. Mass spectrometry remains the gold standard for unambiguous confirmation, while western blotting and fluorescence-based methods offer accessible and high-throughput alternatives for initial screening and in vivo studies. Functional assays, though indirect, provide the ultimate proof of successful incorporation by demonstrating the desired biological outcome. The thoughtful application of these techniques will undoubtedly accelerate innovation in the exciting field of protein engineering.
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Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]
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Sakmar, T. P. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic acids research, 30(21), 4692-4699. [Link]
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Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current opinion in chemical biology, 12(6), 678-684. [Link]
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Kamps, J. J., et al. (2009). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 37(20), e134. [Link]
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Guo, J., et al. (2014). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. ACS chemical biology, 9(6), 1366-1376. [Link]
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ResearchGate. (n.d.). Screening Unnatural Fluorescent Amino Acids for Incorporation into E. Coli Cellular Machinery. Retrieved from [Link]
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van der Meel, R., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in chemistry, 2, 2. [Link]
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Drienovská, I., & Roelfes, G. (2020). Reprogramming natural proteins using unnatural amino acids. Chemical Science, 11(1), 56-68. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Boc-Nalpha-methyl-4-chloro-L-phenylalanine
This document provides comprehensive, step-by-step guidance for the proper disposal of Boc-Nalpha-methyl-4-chloro-L-phenylalanine (CAS No. 179033-68-2), a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The central principle guiding the disposal of this compound is its classification as a halogenated organic compound due to the presence of a chlorine atom on the phenyl ring.
Core Principles and Hazard Assessment
This compound is a stable, white powder under standard laboratory conditions.[1] While specific toxicity data is limited, it must be handled with the standard precautions afforded to all laboratory chemicals. The primary consideration for its disposal is its chemical structure.
Key Disposal-Relevant Hazards:
-
Halogenated Nature: As a chlorinated organic substance, it must not be mixed with non-halogenated waste streams.[3][4][5] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous byproducts. The correct disposal pathway is typically high-temperature incineration by a licensed hazardous waste facility, which ensures the complete destruction of the molecule into less harmful components like carbon dioxide and hydrogen halides, which are then neutralized.[6]
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its residues be disposed of down the sink.[3][7] Chlorinated organic compounds can be persistent in the environment, disrupt wastewater treatment processes, and are toxic to aquatic life.[7]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in waste containers.[8][9]
-
Decomposition Products: When heated to decomposition, this compound may release toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[9][10]
Quick Reference Safety Data
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 179033-68-2[1] |
| Appearance | White Powder[1] |
| Primary Hazard Class | Halogenated Organic Compound[3][4] |
| Required PPE | Safety Goggles, Nitrile Gloves, Laboratory Coat[3][9] |
| Disposal Container | Designated "Halogenated Organic Waste" container[3] |
| Disposal Method | Licensed Hazardous Waste Vendor (typically via high-temp incineration)[4][5] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of all waste streams associated with this compound.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused, Expired, or Waste Product (Solid)
This protocol applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves.[3]
-
Container Selection: If possible, keep the material in its original, clearly labeled container.[11] If transferring is necessary, use a chemically compatible container (e.g., HDPE or glass) with a secure, screw-top lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full, unabbreviated chemical name: "this compound" and the approximate quantity.[11]
-
Storage: Tightly seal the container. Do not overfill. Store the container in your laboratory's designated Satellite Accumulation Area (SAA), segregated from incompatible materials like acids and bases.[4]
-
Pickup: Follow your institution's procedures to schedule a waste pickup with the Environmental Health & Safety (EHS) department or an approved hazardous waste contractor.
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers disposable lab supplies that have come into direct contact with the chemical.
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Collection: Place all contaminated solid items—such as weigh paper, pipette tips, gloves, and paper towels used for cleaning—directly into a designated "Halogenated Organic Solid Waste" container. This is often a lined cardboard box or a dedicated plastic drum.
-
Segregation: Do not mix this waste with non-hazardous trash or non-halogenated chemical waste.
-
Closure and Labeling: When the container is full, seal it securely. Ensure it is properly labeled with the waste stream identity (e.g., "Halogenated Organic Solid Debris").
-
Storage and Pickup: Store the sealed container in the SAA and arrange for pickup as per institutional guidelines.
Protocol 3: Emergency Procedure for Small Spills
This protocol provides guidance for cleaning up small quantities (typically <5 grams) of spilled powder.
-
Control and Communicate: Alert others in the immediate area of the spill. Ensure the area is well-ventilated.
-
Don PPE: Wear safety goggles, a lab coat, and nitrile gloves. If there is a significant risk of airborne dust, respiratory protection may be necessary.[8]
-
Containment: Gently cover the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill pad) to prevent the powder from becoming airborne.[7] Avoid dry sweeping, which can create dust.[8]
-
Cleanup: Carefully sweep the absorbed material into a suitable container (e.g., a dustpan or beaker).
-
Final Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol).
-
Disposal: All materials used in the cleanup, including the absorbent, used cloths, and contaminated gloves, must be placed into the "Halogenated Organic Solid Waste" container for disposal according to Protocol 2.[8][9]
-
Reporting: Report the spill to your laboratory supervisor or EHS department, following institutional policy.
Scientific Rationale for Segregation
The strict requirement to segregate halogenated organic compounds is grounded in chemical and environmental science. The carbon-chlorine (C-Cl) bond is strong and not easily broken.
-
Environmental Persistence: Many chlorinated organic compounds are resistant to natural degradation, allowing them to persist and accumulate in the environment.
-
Incineration Requirements: Safe destruction requires very high temperatures (often >900°C) and specific furnace designs to ensure complete combustion and prevent the formation of highly toxic and carcinogenic dioxins and furans.[6] Standard incinerators are not equipped for this. Therefore, waste streams must be segregated so that halogenated materials can be sent to specialized facilities.[5] This specialized treatment is more expensive, providing another reason for careful segregation to avoid unnecessarily contaminating large volumes of non-halogenated solvent waste.[5]
By diligently following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling Boc-Nα-methyl-4-chloro-L-phenylalanine
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with Boc-Nα-methyl-4-chloro-L-phenylalanine. As a halogenated amino acid derivative, this compound requires specific handling and disposal protocols to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, fostering a deep-rooted culture of safety and precision in the laboratory.
Hazard Assessment and Primary Containment
Boc-Nα-methyl-4-chloro-L-phenylalanine is a white, powdered solid, stable under normal conditions.[1] The primary risks associated with this and similar powdered chemicals are not typically from acute reactivity but from the potential for inhalation of fine particulates and inadvertent contact with skin or eyes.[2][3] The presence of a chlorine atom on the phenyl ring classifies it as a halogenated organic compound, a critical designation for waste segregation and disposal.[4][5]
The cornerstone of safe handling is the principle of "As Low As Reasonably Achievable" (ALARA) regarding chemical exposure. This is best accomplished through engineering controls, which are designed to isolate the hazard from the operator.
Primary Engineering Control: The Chemical Fume Hood All manipulations of powdered Boc-Nα-methyl-4-chloro-L-phenylalanine must be performed inside a certified chemical fume hood.[4][6] A fume hood is the most critical piece of safety equipment for this process because it prevents the inhalation of aerosolized powder and protects the user from potential splashes of solutions.[6] It is crucial to work at least six inches inside the hood sash and to keep the work area uncluttered to ensure proper airflow.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense, used in conjunction with engineering controls. The selection of appropriate PPE is dictated by the specific tasks being performed.
Table 1: PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Handling Powder | Chemical safety goggles | 2 pairs of nitrile gloves | Fastened lab coat | Not required if performed in a fume hood |
| Handling Solutions | Chemical safety goggles | Nitrile gloves | Fastened lab coat | Not required |
| Large-Scale Operations (>50g) | Goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator (APR) with P100/organic vapor cartridges may be required for large spills |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust and splashes.[7] Standard safety glasses do not offer adequate protection from particulates that can travel around the lenses.[8]
-
Hand Protection: Nitrile gloves provide excellent protection against incidental contact with this compound and many common laboratory solvents.[8][9] Double-gloving is recommended when handling the dry powder to allow for the safe removal of the outer, potentially contaminated layer without exposing the skin. Always inspect gloves for tears or punctures before use.[3][10]
-
Body Protection: A standard, full-length lab coat prevents the compound from contaminating personal clothing.[9] It should be kept fully fastened.[9]
-
Respiratory Protection: When this compound is handled correctly within a fume hood, the risk of inhalation is minimized, and a respirator is not typically required.[1][11] A respirator should only be considered for emergency situations like a large spill outside of a containment system, and its use requires prior medical clearance and fit-testing as per institutional and OSHA guidelines.[12][13]
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. Each step is designed to maintain containment and ensure operator safety from preparation through cleanup.
Workflow Visualization
Caption: Safe handling workflow for powdered chemical compounds.
Detailed Protocol:
-
Preparation of the Workspace:
-
Designate a specific area within a chemical fume hood for the procedure.[9]
-
Cover the work surface with an absorbent, disposable bench pad. This simplifies cleanup and contains minor spills.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and the designated halogenated waste container before bringing the chemical into the hood.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in Table 1 before handling the chemical container. This includes a lab coat, chemical goggles, and two pairs of nitrile gloves.[14]
-
-
Weighing the Compound:
-
The safest method to weigh a hazardous powder is to keep the balance inside the fume hood.[9]
-
If this is not feasible, use the "Fume Hood Transfer – Bench Top Weighing" technique:[15] a. Pre-weigh and tare an empty, sealable container (e.g., a vial with a cap) on a balance located outside the hood.[15] b. Transfer the container into the fume hood. c. Add the powdered Boc-Nα-methyl-4-chloro-L-phenylalanine to the container. d. Securely cap the container. e. Remove the sealed container from the hood and re-weigh it to determine the exact mass of the compound added.[15]
-
This method ensures that no loose powder is handled in the open lab environment.
-
-
Experimental Procedure:
-
Perform all subsequent steps, such as dissolving the compound in a solvent, within the fume hood.
-
Keep the container closed whenever possible.[15]
-
-
Decontamination and Cleanup:
-
After the procedure is complete, decontaminate the work area.
-
Use a wet wipe or a towel dampened with a suitable solvent (e.g., 70% ethanol) to clean the bench pad and any equipment. Never dry sweep a chemical powder, as this will aerosolize it.[9]
-
Place the used bench pad and wipes into the solid halogenated waste stream.
-
Waste Disposal and Decontamination Plan
Proper waste segregation is a legal and ethical requirement. As a chlorinated organic compound, all waste streams containing Boc-Nα-methyl-4-chloro-L-phenylalanine must be treated as halogenated waste .[4][5]
Causality: Halogenated organic wastes require specific high-temperature incineration processes for disposal to prevent the formation of toxic dioxins and furans.[5] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs and environmental impact.[16]
Table 2: Waste Disposal Summary
| Type of Waste | Container | Labeling Requirements | Disposal Stream |
|---|---|---|---|
| Excess Solid Chemical | Original container or compatible, sealed waste vial | "HAZARDOUS WASTE" + "Boc-Nα-methyl-4-chloro-L-phenylalanine" | Halogenated Organic Solid Waste |
| Contaminated Liquid (e.g., reaction mixtures) | Labeled, sealed waste bottle (glass or polyethylene) | "HAZARDOUS WASTE" + "Halogenated Organic Liquid" + List of all components | Halogenated Organic Liquid Waste[17] |
| Contaminated Solid Items (Gloves, weigh boats, bench pads, wipes) | Lined, sealable solid waste bin | "HAZARDOUS WASTE" + "Halogenated Contaminated Debris" | Halogenated Organic Solid Waste |
Operational Plan for Disposal:
-
Segregation: Maintain separate, clearly labeled waste containers for halogenated liquids and solids inside the laboratory, preferably within a secondary containment tray.[12][17]
-
Labeling: Label waste containers before adding the first drop of waste.[17] The label must include the words "Hazardous Waste" and the full chemical names of the contents.[16][17]
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.[17] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[4][16]
Emergency Procedures
Spills:
-
Small Spill (in fume hood): Decontaminate the area using the wet wipe method described above. Place all cleanup materials in the halogenated solid waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up unless you are trained and equipped to do so.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with soap and plenty of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By integrating these expert-level safety protocols and understanding the scientific principles behind them, you can handle Boc-Nα-methyl-4-chloro-L-phenylalanine with confidence, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
